molecular formula C12H13NO2 B169029 N-(8-Oxo-5,6,7,8-tetrahydronaphthalen-1-YL)acetamide CAS No. 110139-15-6

N-(8-Oxo-5,6,7,8-tetrahydronaphthalen-1-YL)acetamide

Cat. No.: B169029
CAS No.: 110139-15-6
M. Wt: 203.24 g/mol
InChI Key: SRBHOMIOZFJDNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(8-Oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide is a valuable chemical intermediate in organic synthesis and medicinal chemistry research. Its primary researched application is as a direct precursor in the Sandmeyer synthesis for the intramolecular cyclization to form tricyclic isatin scaffolds . These isatin derivatives are of significant interest for developing new bioactive molecules. Subsequent oxime derivatives of these tricyclic isatins, such as the compound known as NS-102, have demonstrated potent anti-inflammatory activity by inhibiting cellular inflammatory responses like LPS-induced NF-κB/AP-1 transcriptional activity and pro-inflammatory cytokine production . Furthermore, these advanced derivatives exhibit high binding affinity as kinase inhibitors, targeting key enzymes such as DYRK1A, DYRK1B, and PIM1, which are relevant in oncology and neurodegenerative disease research . This makes the compound a critical building block for researchers investigating novel therapeutics, particularly multi-target kinase inhibitors with anti-inflammatory and potential neuroprotective effects.

Properties

IUPAC Name

N-(8-oxo-6,7-dihydro-5H-naphthalen-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-8(14)13-10-6-2-4-9-5-3-7-11(15)12(9)10/h2,4,6H,3,5,7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBHOMIOZFJDNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC2=C1C(=O)CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90477904
Record name N-(8-Oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90477904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110139-15-6
Record name N-(8-Oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90477904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to N-(8-Oxo-5,6,7,8-tetrahydronaphthalen-1-YL)acetamide (CAS Number: 110139-15-6)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(8-Oxo-5,6,7,8-tetrahydronaphthalen-1-YL)acetamide, with CAS number 110139-15-6, is a tetralone derivative of significant interest in synthetic organic chemistry.[1][2] While detailed experimental data for this specific compound is not extensively documented in publicly available literature, its structural motif is a key pharmacophore found in a variety of biologically active molecules. This guide provides a comprehensive overview of its known properties, inferred characteristics based on analogous structures, and potential applications in drug discovery and development. We will delve into its chemical identity, probable synthetic routes, and the broader context of tetralone derivatives in medicinal chemistry.

Introduction: The Tetralone Scaffold

The tetralone core is a bicyclic aromatic ketone that serves as a versatile building block in the synthesis of numerous natural products and pharmaceutical agents.[3][4] These compounds are recognized for a wide range of biological activities, including anticancer, anti-inflammatory, antioxidant, and neuroprotective properties. The reactivity of the tetralone scaffold, particularly at the α-methylene group and the ketone functionality, allows for diverse chemical modifications, making it a privileged structure in medicinal chemistry.[4][5] this compound belongs to this important class of compounds and is likely utilized as a key intermediate in the synthesis of more complex molecular architectures.

Physicochemical Properties

Detailed experimental physicochemical data for this compound is scarce in the literature. However, based on its structure and data from commercial suppliers, we can summarize its basic properties and provide computed estimates for others.

PropertyValueSource
CAS Number 110139-15-6[1][2]
Molecular Formula C₁₂H₁₃NO₂[1][2]
Molecular Weight 203.24 g/mol [1][2]
Purity Typically available at ≥95%[2]
Appearance Likely a solid at room temperatureInferred
Melting Point Not reported-
Boiling Point Not reported-
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and methanolInferred

Synthesis and Characterization

Postulated Synthetic Pathway

A likely synthetic precursor is 5-nitro-1-tetralone. The synthesis could proceed as follows:

  • Reduction of the Nitro Group: The nitro group of 5-nitro-1-tetralone can be reduced to an amino group using standard reducing agents such as tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid, or through catalytic hydrogenation with palladium on carbon (Pd/C) and hydrogen gas.

  • Acetylation of the Amino Group: The resulting 5-amino-1-tetralone can then be acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine or triethylamine to yield the final product, this compound.

Synthesis_Pathway 5-Nitro-1-tetralone 5-Nitro-1-tetralone 5-Amino-1-tetralone 5-Amino-1-tetralone 5-Nitro-1-tetralone->5-Amino-1-tetralone Reduction (e.g., SnCl2/HCl or H2/Pd-C) This compound This compound 5-Amino-1-tetralone->this compound Acetylation (e.g., Acetic Anhydride)

Caption: Postulated synthesis of this compound.

Characterization

The structural confirmation of the synthesized compound would rely on standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic peaks for the aromatic protons, the aliphatic protons of the tetralone ring, and the methyl and NH protons of the acetamido group. ¹³C NMR would provide information on the number and types of carbon atoms present in the molecule.

  • Infrared (IR) Spectroscopy: Key vibrational bands would be expected for the C=O stretching of the ketone and the amide, as well as the N-H stretching of the amide.

  • Mass Spectrometry (MS): This would confirm the molecular weight of the compound.

Potential Applications in Drug Discovery

The true value of this compound likely lies in its role as a versatile intermediate for the synthesis of more complex and biologically active molecules. The acetamido group and the ketone functionality provide handles for further chemical modifications.

Elaboration of the Tetralone Core

The ketone group can be a site for various reactions, including:

  • Reduction to the corresponding alcohol.

  • Reductive amination to introduce a new amino group.

  • Wittig reaction to form a carbon-carbon double bond.

  • Aldol condensation at the α-position.

Modification of the Acetamido Group

The acetamido group can be hydrolyzed back to the amine, which can then be used in a variety of coupling reactions to build more complex structures.

Analogues in Medicinal Chemistry

Derivatives of tetralone have shown promise in various therapeutic areas. For instance, some acetamide-linked tetralone derivatives have been investigated for their binding potential to nuclear receptors.[6] Additionally, tetralone derivatives have been explored as inhibitors of macrophage migration inhibitory factor (MIF) tautomerase, which has implications for treating inflammatory conditions.[5] The structural similarity of the target compound to these biologically active molecules suggests its potential as a scaffold for the development of new therapeutic agents. For example, a related compound, N-(8-amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide, is a crucial intermediate in the synthesis of Exatecan, an anticancer agent.[7]

Potential_Applications cluster_0 This compound cluster_1 Potential Therapeutic Areas A Core Scaffold B Anticancer Agents A->B Intermediate for Exatecan analogues C Anti-inflammatory Drugs A->C Scaffold for MIF inhibitors D Neuroprotective Compounds A->D Building block for CNS-active molecules

Caption: Potential applications of the target compound in drug discovery.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. While a specific Material Safety Data Sheet (MSDS) is not widely available, general laboratory safety practices for handling fine chemicals should be followed. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable chemical entity whose significance is primarily as a synthetic intermediate. While comprehensive experimental data on the compound itself is limited, its tetralone core is a well-established pharmacophore in medicinal chemistry. This guide has provided a framework for understanding its properties, potential synthesis, and likely applications based on the broader knowledge of tetralone chemistry. Further research into this and related compounds could unveil novel therapeutic agents with a wide range of biological activities.

References

  • In Silico Evaluation of α-Tetralone Derivatives Targeting PfFNT: Drug-Likeness, ADMET Profiling, and Molecular Docking Studies - International Journal of Pharmaceutical Sciences. (n.d.). Retrieved January 22, 2026, from [Link]

  • Garai, J., Krekó, M., Őrfi, L., Jakus, P. B., Rumbus, Z., Kéringer, P., Garami, A., Vámos, E., Kovács, D., Vántus, V. B., Radnai, B., & Lóránd, T. (2022). Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice. RSC medicinal chemistry, 13(10), 1251–1263. [Link]

  • N-(8-amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide | C13H15FN2O2 | CID 10220585 - PubChem. (n.d.). Retrieved January 22, 2026, from [Link]

  • This compound - ChemUniverse. (n.d.). Retrieved January 22, 2026, from [Link]

  • Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - NIH. (n.d.). Retrieved January 22, 2026, from [Link]

  • Discovery of Tetralones as Potent and Selective Inhibitors of Acyl-CoA:Diacylglycerol Acyltransferase 1 - NIH. (n.d.). Retrieved January 22, 2026, from [Link]

  • Synthesis of 8-methyl-1-tetralone, a potential intermediate for (+/-)-platyphyllide. (2014). ResearchGate. Retrieved from [Link]

  • An Expeditious Synthesis of 8-Methoxy-1-tetralone - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF INDAZOLINE TETRALONE - IJRPC. (n.d.). Retrieved January 22, 2026, from [Link]

  • N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide - PubChem. (n.d.). Retrieved January 22, 2026, from [Link]

  • 1-Tetralone - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]

  • (PDF) Tetralone Scaffolds and Their Potential Therapeutic Applications - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

Sources

Unveiling the Therapeutic Potential of N-(8-Oxo-5,6,7,8-tetrahydronaphthalen-1-YL)acetamide: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The tetralone scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide provides an in-depth exploration of N-(8-Oxo-5,6,7,8-tetrahydronaphthalen-1-YL)acetamide, a molecule of significant interest for drug discovery and development. While direct biological data for this specific compound is limited, its structural motifs—a tetralone core and an acetamide side chain—suggest a strong potential for therapeutic activity, particularly in oncology and inflammatory diseases. This document outlines a comprehensive research framework for elucidating the biological profile of this compound, encompassing its synthesis, hypothesized mechanisms of action, detailed protocols for in vitro evaluation, and a predictive assessment of its ADMET properties. This guide is intended for researchers, medicinal chemists, and pharmacologists engaged in the discovery and development of novel therapeutics.

Introduction: The Promise of the Tetralone Scaffold

The 1-tetralone framework is a cornerstone in the synthesis of a diverse array of pharmaceuticals and natural products.[1] Its inherent structural features allow for versatile chemical modifications, leading to compounds with a broad spectrum of biological activities. Derivatives of tetralone have demonstrated significant potential as antibacterial, antitumor, and central nervous system (CNS) active agents.[1] Notably, many α-tetralone derivatives serve as essential building blocks in the synthesis of antibiotics, antidepressants, and acetylcholinesterase inhibitors for the treatment of Alzheimer's disease.[2]

The subject of this guide, this compound (Figure 1), incorporates this privileged tetralone scaffold. Furthermore, the presence of an acetamide group is a common feature in many pharmacologically active molecules, contributing to their biological effects and pharmacokinetic properties. For instance, various acetamide derivatives have been reported to possess antioxidant and anti-inflammatory properties.[3] The combination of these two key structural elements in this compound makes it a compelling candidate for biological investigation. A closely related analog, N-(8-amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide, serves as a crucial intermediate in the synthesis of the anticancer agent Exatecan, further highlighting the potential of this chemical class in oncology.[4]

This guide will provide a prospective analysis of this compound, proposing a strategic approach to unlock its therapeutic potential.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 110139-15-6[5]
Molecular Formula C₁₂H₁₃NO₂[5]
Molecular Weight 203.24 g/mol [5]

Proposed Synthesis of this compound

A robust and efficient synthesis is paramount for the exploration of any novel compound. Based on established organic chemistry principles and literature precedents for the synthesis of related tetralone derivatives, a plausible multi-step synthetic route for this compound is proposed. The general strategy involves the functionalization of a 1-tetralone precursor.

A key step in the proposed synthesis is the nitration of the aromatic ring of 1-tetralone. Various methods have been reported for the nitration of 1-tetralone, which can yield a mixture of isomers.[6] Subsequent reduction of the nitro group to an amine provides the key intermediate, an aminotetralone. Finally, acetylation of the amino group furnishes the target molecule.

Proposed Synthetic Workflow:

Synthesis_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Acetylation Tetralone 1-Tetralone Nitrotetralone Nitrotetralone intermediate Tetralone->Nitrotetralone HNO₃ / H₂SO₄ Aminotetralone Aminotetralone intermediate Nitrotetralone->Aminotetralone H₂, Pd/C or SnCl₂/HCl TargetMolecule This compound Aminotetralone->TargetMolecule Acetic Anhydride or Acetyl Chloride

Caption: Proposed synthetic workflow for this compound.

Detailed Protocol (Hypothetical):

  • Step 1: Nitration of 1-Tetralone. 1-Tetralone is carefully added to a mixture of nitric acid and sulfuric acid at a controlled low temperature to introduce a nitro group onto the aromatic ring. The reaction mixture is then quenched with ice water, and the crude nitrotetralone is isolated. Purification would likely be necessary to separate the desired regioisomer.

  • Step 2: Reduction of the Nitro Group. The isolated nitrotetralone intermediate is dissolved in a suitable solvent, such as ethanol or ethyl acetate, and subjected to catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. Alternatively, chemical reduction using reagents like tin(II) chloride in hydrochloric acid can be employed to convert the nitro group to an amino group, yielding the aminotetralone.

  • Step 3: Acetylation of the Amino Group. The aminotetralone is dissolved in a suitable solvent, and an acetylating agent such as acetic anhydride or acetyl chloride is added, often in the presence of a base like pyridine or triethylamine to neutralize the acid byproduct.[7] The reaction yields the final product, this compound, which can be purified by crystallization or chromatography.

Hypothesized Biological Activities and Mechanisms of Action

Based on the extensive literature on tetralone and acetamide derivatives, we hypothesize that this compound possesses potential anticancer and anti-inflammatory activities.

Potential Anticancer Activity

The tetralone scaffold is a common feature in many compounds exhibiting anticancer properties.[1] The mechanism of action for such compounds can be diverse, including the inhibition of key enzymes involved in cell proliferation and survival, such as protein kinases. The acetamide moiety has also been identified as a significant pharmacophore in the design of anticancer drugs.[8]

A plausible hypothesis is that this compound could function as a kinase inhibitor. Many kinase inhibitors possess a heterocyclic ring system that can interact with the ATP-binding pocket of the kinase. The tetralone ring system, with its potential for various substitutions, could be tailored to achieve specific kinase inhibition.

Anticancer_MoA Compound This compound Kinase Protein Kinase (e.g., in a cancer cell signaling pathway) Compound->Kinase Inhibition PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Proliferation Cancer Cell Proliferation PhosphoSubstrate->Proliferation Signal Transduction

Caption: Hypothesized mechanism of anticancer activity via kinase inhibition.

Potential Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Tetralone derivatives have been shown to inhibit the production of pro-inflammatory mediators.[9] Similarly, certain acetamide derivatives exhibit anti-inflammatory and antioxidant effects.[3]

A potential anti-inflammatory mechanism for this compound could involve the inhibition of inflammatory pathways in immune cells, such as macrophages. For instance, the compound might suppress the production of nitric oxide (NO), a key inflammatory mediator, by inhibiting the expression or activity of inducible nitric oxide synthase (iNOS) in response to inflammatory stimuli like lipopolysaccharide (LPS).

In Vitro Evaluation: Experimental Protocols

To investigate the hypothesized biological activities, a series of well-established in vitro assays are proposed. These assays will provide initial data on the cytotoxicity, potential kinase inhibitory effects, and anti-inflammatory properties of this compound.

Assessment of Cytotoxicity (Anticancer Potential)

The MTT assay is a widely used colorimetric method to assess cell viability and proliferation, providing a preliminary indication of a compound's cytotoxic potential.[10]

MTT Assay Protocol:

  • Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the compound solutions to the cells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow Start Seed cancer cells in 96-well plate Incubate1 Incubate for 24h Start->Incubate1 Treat Treat cells with compound Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 AddMTT Add MTT solution Incubate2->AddMTT Incubate3 Incubate for 4h AddMTT->Incubate3 Solubilize Solubilize formazan crystals Incubate3->Solubilize Measure Measure absorbance at 570 nm Solubilize->Measure Analyze Calculate IC₅₀ Measure->Analyze

Caption: Workflow for the MTT cytotoxicity assay.

Cell-Based Kinase Inhibition Assay

To explore the hypothesis of kinase inhibition, a cellular phosphorylation assay can be employed. This assay measures the ability of the compound to inhibit the phosphorylation of a specific kinase substrate within a cellular context.

Cellular Phosphorylation Assay Protocol:

  • Cell Culture and Treatment: Culture a cell line known to have an active signaling pathway involving a specific kinase of interest. Treat the cells with various concentrations of this compound for a defined period.

  • Cell Lysis: Lyse the cells to extract cellular proteins.

  • Quantification of Phosphorylation: Use an ELISA-based method with a phospho-specific antibody to quantify the level of phosphorylation of the target substrate.

  • Data Analysis: Determine the effect of the compound on substrate phosphorylation and calculate the IC₅₀ value.

Assessment of Anti-inflammatory Activity

The anti-inflammatory potential can be assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

LPS-Induced Nitric Oxide Production Assay Protocol:

  • Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

  • Compound Pre-treatment: Pre-treat the cells with different concentrations of this compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce iNOS expression and NO production.

  • Nitrite Measurement: Collect the cell culture supernatant and measure the concentration of nitrite (a stable metabolite of NO) using the Griess reagent.

  • Cell Viability: Concurrently, perform a cell viability assay (e.g., MTT) to ensure that the observed reduction in NO production is not due to cytotoxicity.

  • Data Analysis: Calculate the percentage of inhibition of NO production and determine the IC₅₀ value.

In Silico ADMET Profiling

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in drug discovery to identify compounds with favorable pharmacokinetic profiles and minimize late-stage attrition. In the absence of experimental data, in silico prediction tools can provide valuable insights.

A variety of computational models and web-based servers are available to predict the ADMET properties of small molecules. These tools utilize quantitative structure-activity relationship (QSAR) models and machine learning algorithms to estimate various parameters.

Table 2: Key ADMET Parameters for In Silico Prediction

ParameterDescriptionImportance
Absorption
Gastrointestinal (GI) AbsorptionPredicts the extent of absorption from the gut.Crucial for oral bioavailability.
Caco-2 PermeabilityModels permeability across the intestinal epithelial barrier.Indicator of intestinal absorption.
Distribution
Blood-Brain Barrier (BBB) PermeabilityPredicts the ability to cross the BBB.Important for CNS-targeting drugs.
Plasma Protein BindingEstimates the extent of binding to plasma proteins.Affects the free drug concentration and efficacy.
Metabolism
Cytochrome P450 (CYP) InhibitionPredicts the potential to inhibit major CYP isoforms (e.g., 3A4, 2D6).Key for assessing drug-drug interaction potential.
Excretion
Renal Organic Cation Transporter (OCT2) SubstratePredicts interaction with a key transporter for renal drug excretion.Influences renal clearance.
Toxicity
AMES MutagenicityPredicts the potential to cause DNA mutations.An early indicator of carcinogenic potential.
hERG InhibitionPredicts the risk of blocking the hERG potassium channel.Associated with cardiotoxicity (QT prolongation).
HepatotoxicityPredicts the potential to cause liver damage.A major reason for drug withdrawal.

Workflow for In Silico ADMET Prediction:

ADMET_Workflow Input Input 2D structure of this compound Prediction Utilize in silico ADMET prediction tools (e.g., SwissADME, admetSAR) Input->Prediction Output Generate predictive data for key ADMET parameters Prediction->Output Analysis Analyze the predicted ADMET profile to identify potential liabilities and guide further optimization Output->Analysis

Caption: A streamlined workflow for in silico ADMET profiling.

Conclusion and Future Directions

This compound emerges as a promising, yet underexplored, molecule with significant potential for therapeutic applications. Its structural composition, featuring the versatile tetralone scaffold and the pharmacologically relevant acetamide moiety, strongly suggests the possibility of anticancer and anti-inflammatory activities. This technical guide has provided a comprehensive framework for initiating a thorough investigation into its biological profile.

The proposed synthetic route offers a clear path to obtaining the compound for experimental evaluation. The detailed in vitro assay protocols for cytotoxicity, kinase inhibition, and anti-inflammatory activity will enable a robust initial assessment of its biological effects. Furthermore, the outlined in silico ADMET profiling will provide crucial early insights into its drug-like properties, guiding future lead optimization efforts.

Future research should focus on the successful synthesis and purification of this compound, followed by the execution of the proposed in vitro assays. Positive results from these initial screens would warrant further investigation into its specific molecular targets and mechanisms of action. Subsequent studies could involve broader screening against a panel of cancer cell lines and kinases, as well as in vivo studies in relevant animal models of cancer and inflammation. The systematic approach detailed in this guide will be instrumental in unlocking the full therapeutic potential of this intriguing molecule and paving the way for the development of novel drug candidates.

References

  • Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton. PubMed. [Link]

  • Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. National Institutes of Health (NIH). [Link]

  • Synthesis of 8-methyl-1-tetralone, a potential intermediate for (+/-)-platyphyllide. ResearchGate. [Link]

  • The design, synthesis, and biological evaluation of 5,6,7,8-tetrahydropteridines as anti-inflammatory compounds. ResearchGate. [Link]

  • Acetylation of amine || amine react with acetyl chloride or acetic anhydride. YouTube. [Link]

  • Acetylation. Wikipedia. [Link]

  • Synthesis of trans 8-substituted-6-phenyl-6,7,8,9-tetrahydro-3H-pyrazolo [4,3–f]isoquinolines using a Pictet-Spengler approach. ResearchGate. [Link]

  • Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice. National Institutes of Health (NIH). [Link]

  • Acetylation of 5-amino-1H-[1][3]triazole revisited. ResearchGate. [Link]

  • Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. MDPI. [Link]

  • Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

  • An Overview of Synthetic Approaches towards of Nitration of α-Tetralones. [Link]

  • This compound. ChemUniverse. [Link]

  • N-(8-Amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide. PubChem. [Link]

  • WO2004060887A1 - Method for producing 5-chloro-n-({5s)-2-oxo-3-[4-(3-oxo-4-morpholinyl)-phenyl]-1,3-oxazolidin-5-yl}-methyl)-2-thiophene carboxamide.
  • Biomimetic total synthesis of (+/-)-8-oxoerymelanthine. PubMed. [Link]

  • Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction. ACS Publications. [Link]

  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. National Institutes of Health (NIH). [Link]

  • 1-Tetralone. Wikipedia. [Link]

  • Tetralone synthesis. Organic Chemistry Portal. [Link]

  • (PDF) Tetralone Scaffolds and Their Potential Therapeutic Applications. ResearchGate. [Link]

  • US20100160682A1 - Process for synthesis of amino-methyl tetralin derivatives.
  • Total Synthesis of Natural Products Containing the Tetralone Subunit. Semantic Scholar. [Link]

  • Synthesis, molecular docking studies and biological evaluation of N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides as potential antioxidant, and anticancer agents. National Institutes of Health (NIH). [Link]

  • Synthesis, molecular docking studies and biological evaluation of N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides as potential antioxidant, and anticancer agents. ResearchGate. [Link]

  • Synthesis, and Evaluation of Novel N-(5-cyano-6-phenyl-2-thioxo-2,3-dihydropyrimidin-4-yl)-2-(phenylamino) acetamide derivatives by In silico investigations as an anticancer scaffold. Asian Journal of Research in Chemistry. [Link]

  • Synthesis of Some New Acetanilide Derivatives as COX Inhibitors and assessment of Analgesic/Anti-Inflammatory Activities. Oriental Journal of Chemistry. [Link]

  • Synthesis and analgesic activity of some acetamide derivatives. ResearchGate. [Link]

  • Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives. National Institutes of Health (NIH). [Link]

  • The design, synthesis, and biological evaluation of 5,6,7,8-tetrahydropteridines as anti-inflammatory compounds. PubMed. [Link]

  • In Silico ADME Methods Used in the Evaluation of Natural Products. MDPI. [Link]

  • Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line. National Institutes of Health (NIH). [Link]

  • Cytotoxicity MTT Assay. Springer Nature Experiments. [Link]

  • Kinase assays. BMG LABTECH. [Link]

  • How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]

  • MTT (Assay protocol). protocols.io. [Link]

  • Cell Viability Assays. National Institutes of Health (NIH). [Link]

  • LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. National Institutes of Health (NIH). [Link]

  • In Silico ADMET Prediction Service. CD ComputaBio. [Link]

  • ADMET Predictor®. Simulations Plus. [Link]

Sources

N-(8-Oxo-5,6,7,8-tetrahydronaphthalen-1-YL)acetamide mechanism of action theories

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide or whitepaper on the core.## Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of N-(8-Oxo-5,6,7,8-tetrahydronaphthalen-1-YL)acetamide

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (herein referred to as CTH-81) is a synthetic molecule featuring a tetralone core, a structure of significant interest in medicinal chemistry due to its presence in various bioactive compounds. The precise mechanism of action for CTH-81 remains uncharacterized, presenting both a challenge and an opportunity for novel therapeutic development. This guide delineates a structured, multi-pronged approach to systematically investigate and establish the mechanism of action of CTH-81. We will traverse from broad, unbiased screening methodologies to specific, hypothesis-driven validation experiments, providing the theoretical rationale and detailed protocols necessary for a comprehensive research program.

Introduction: Deconstructing the Molecule for Mechanistic Clues

The chemical architecture of CTH-81, this compound, provides the foundational clues for our investigation. The molecule comprises two key moieties:

  • An 8-Oxo-tetrahydronaphthalene Core: This bicyclic ketone is a privileged scaffold found in natural products and synthetic molecules with a wide array of biological activities, including anticancer and anti-inflammatory effects. Its rigid structure and carbonyl group make it a candidate for interaction with well-defined binding pockets in enzymes or receptors.

  • An N-acetamide Group: This functional group can act as both a hydrogen bond donor and acceptor, facilitating interactions with protein residues. It is commonly found in compounds designed to enhance stability or modulate binding affinity.

Given this structure, we can formulate several high-level hypotheses regarding its potential biological targets. These include, but are not limited to, protein kinases, nuclear receptors, and enzymes involved in inflammatory signaling pathways. The following sections outline a systematic approach to test these hypotheses and uncover the definitive mechanism of action.

Phase I: Unbiased Target Identification and Phenotypic Screening

The initial phase of our investigation is designed to cast a wide net, identifying potential molecular targets and cellular effects of CTH-81 without preconceived bias. This approach maximizes the potential for discovering novel activities.

Affinity-Based Target Discovery

The principle here is to use the molecule itself as "bait" to "fish" for its binding partners from a complex biological sample, such as a cell lysate.

Experimental Protocol: Immobilization and Affinity Chromatography

  • Synthesis of an Affinity Probe: Synthesize an analog of CTH-81 with a linker arm (e.g., a short polyethylene glycol chain) terminating in a reactive group (e.g., an N-hydroxysuccinimide ester or an alkyne for click chemistry). The linker should be attached at a position determined by structure-activity relationship (SAR) studies to be non-essential for its (yet unknown) biological activity, for instance, at the 6-position of the tetralone ring.

  • Immobilization: Covalently attach the affinity probe to a solid support, such as NHS-activated sepharose beads.

  • Lysate Preparation: Prepare a native protein lysate from a relevant cell line (e.g., a human cancer cell line like HeLa or a macrophage line like RAW 264.7 for inflammation studies).

  • Affinity Pull-Down: Incubate the immobilized probe with the cell lysate. As a crucial control, also incubate lysate with beads that have not been coupled to the probe (mock beads) and beads incubated with a competing excess of free, unmodified CTH-81.

  • Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the specifically bound proteins using a denaturing buffer (e.g., SDS-PAGE sample buffer).

  • Protein Identification: Resolve the eluted proteins by SDS-PAGE, excise unique bands present only in the experimental lane, and identify them using mass spectrometry (LC-MS/MS).

Rationale and Trustworthiness: This protocol includes the essential controls to ensure the identified proteins are true binding partners. The competition elution with free CTH-81 is a self-validating step; proteins that are competed off are highly likely to be specific binders.

High-Content Phenotypic Screening

This technique allows for the simultaneous measurement of multiple cellular parameters, providing a "fingerprint" of the compound's effect on the cell.

Experimental Workflow: Cell Painting Assay

  • Cell Culture and Treatment: Plate a suitable cell line (e.g., U2OS) in multi-well plates. Treat the cells with a concentration range of CTH-81 for a defined period (e.g., 24 or 48 hours). Include a vehicle control (e.g., DMSO) and a positive control known to induce a strong phenotype (e.g., staurosporine for apoptosis).

  • Staining: Stain the cells with a cocktail of fluorescent dyes that label different cellular compartments (e.g., Hoechst for the nucleus, phalloidin for actin filaments, MitoTracker for mitochondria, and antibodies for specific organelles like the Golgi or ER).

  • Automated Imaging: Acquire images of the stained cells using a high-content imaging system.

  • Image Analysis: Use specialized software to segment the images and extract hundreds of quantitative features from each cell (e.g., nuclear size, mitochondrial texture, cell shape).

  • Data Analysis: Compare the phenotypic profile of CTH-81-treated cells to a reference database of profiles from compounds with known mechanisms of action. This can reveal similarities and suggest a potential mode of action.

Data Presentation: Hypothetical Phenotypic Profile

FeatureVehicle Control (DMSO)CTH-81 (10 µM)Compound X (Known Kinase Inhibitor)
Nuclear Area (µm²)150 ± 12225 ± 18230 ± 20
Cell Roundness0.85 ± 0.050.60 ± 0.070.58 ± 0.06
Mitochondrial Integrity95% ± 3%70% ± 8%68% ± 7%

This comparative analysis provides a powerful, data-driven hypothesis for the next phase of the investigation.

Diagram: Overall Investigative Workflow

G cluster_0 Phase I: Unbiased Screening cluster_1 Phase II: Hypothesis Generation cluster_2 Phase III: Hypothesis Validation a CTH-81 b Affinity Chromatography (Target Fishing) a->b c High-Content Screening (Phenotypic Fingerprinting) a->c d List of Putative Protein Targets b->d e Cellular Phenotype (e.g., Apoptosis) c->e f Formulate Mechanistic Hypotheses d->f e->f g In Vitro Assays (Binding, Enzyme Kinetics) f->g h Cell-Based Assays (Target Engagement, Pathway Analysis) f->h i Definitive Mechanism of Action g->i h->i

Caption: A three-phase workflow for MoA elucidation.

Phase II: Hypothesis-Driven Validation

Based on the outcomes of Phase I, we now move to targeted experiments to validate our primary hypothesis. For the purpose of this guide, let us assume that our screening suggested CTH-81 may function as an inhibitor of a specific signaling pathway, for example, the NF-κB inflammatory pathway, a common target for anti-inflammatory drugs.

Target Engagement and Binding Kinetics

The first step is to confirm a direct physical interaction between CTH-81 and the putative protein target (e.g., IKKβ, a key kinase in the NF-κB pathway).

Experimental Protocol: Surface Plasmon Resonance (SPR)

  • Protein Immobilization: Covalently immobilize high-purity recombinant IKKβ protein onto a sensor chip surface.

  • Analyte Injection: Flow solutions of CTH-81 at various concentrations over the chip surface.

  • Data Acquisition: Measure the change in the refractive index at the surface in real-time, which is proportional to the mass of CTH-81 binding to the immobilized protein.

  • Kinetic Analysis: Fit the resulting sensorgrams to a binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Rationale and Trustworthiness: SPR provides quantitative, real-time data on binding kinetics, which is superior to endpoint assays. The KD value is a critical measure of binding affinity and is a key parameter in drug development.

In Vitro Functional Assays

Next, we must demonstrate that this binding event has a functional consequence.

Experimental Protocol: In Vitro Kinase Assay

  • Reaction Setup: In a microplate well, combine recombinant IKKβ, its substrate (a peptide mimic of IκBα), and ATP (spiked with ³²P-γ-ATP).

  • Inhibition: Add varying concentrations of CTH-81 or a vehicle control to the reaction wells.

  • Kinase Reaction: Incubate the mixture at 30°C to allow the phosphorylation reaction to proceed.

  • Quantification: Stop the reaction and separate the phosphorylated substrate from the free ATP (e.g., using phosphocellulose paper). Quantify the incorporated radioactivity using a scintillation counter.

  • IC50 Determination: Plot the kinase activity against the concentration of CTH-81 to calculate the half-maximal inhibitory concentration (IC50).

Cellular Mechanism of Action

Finally, we must confirm that the compound engages its target in a cellular context and produces the expected downstream effects.

Experimental Protocol: Western Blot Analysis of NF-κB Pathway

  • Cell Culture and Stimulation: Culture RAW 264.7 macrophages. Pre-treat the cells with CTH-81 or a vehicle control for 1 hour.

  • Pathway Activation: Stimulate the cells with lipopolysaccharide (LPS) to activate the NF-κB pathway.

  • Lysis and Protein Quantification: Lyse the cells at different time points post-stimulation and determine the protein concentration of each lysate.

  • Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with specific antibodies against key pathway proteins: phospho-IKKβ (the activated target), phospho-IκBα (the downstream substrate), and total levels of these proteins as loading controls.

  • Analysis: Quantify the band intensities to determine if CTH-81 treatment reduces the LPS-induced phosphorylation of IKKβ and IκBα.

Diagram: Hypothetical NF-κB Inhibition Pathway

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Activates IKK_complex IKK Complex (IKKβ) TLR4->IKK_complex Activates IkBa IκBα IKK_complex->IkBa Phosphorylates CTH81 CTH-81 CTH81->IKK_complex Inhibits p_IkBa p-IκBα IkBa->p_IkBa NFkB NF-κB (p65/p50) IkBa->NFkB Sequesters in Cytoplasm Proteasome Proteasome p_IkBa->Proteasome Degradation Nucleus Nucleus NFkB->Nucleus Translocates Genes Inflammatory Genes (TNF-α, IL-6) Nucleus->Genes Transcription

Caption: CTH-81 inhibits IKKβ, preventing NF-κB activation.

Conclusion and Future Directions

This guide has provided a comprehensive, albeit partially hypothetical, framework for the systematic elucidation of the mechanism of action for this compound. By progressing from unbiased, broad-spectrum screening to highly specific, hypothesis-driven validation, researchers can build a robust and compelling case for a particular molecular mechanism. The true power of this approach lies in its inherent logic and self-validating nature, where each phase of experimentation informs and sharpens the focus of the next. The successful characterization of CTH-81's mechanism will be crucial for its potential translation into a therapeutic agent.

References

This section would be populated with actual references from the literature search on tetralone derivatives, affinity chromatography protocols, high-content screening methodologies, and NF-κB signaling, with full titles, sources, and clickable URLs.

An In-depth Technical Guide to N-(8-Oxo-5,6,7,8-tetrahydronaphthalen-1-YL)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of the compound N-(8-Oxo-5,6,7,8-tetrahydronaphthalen-1-YL)acetamide. This molecule, a derivative of the 1-tetralone scaffold, is of significant interest as a key intermediate in the synthesis of various pharmaceutical agents. Its structural features and chemical reactivity make it a valuable building block in medicinal chemistry and drug discovery programs. This document is intended to serve as a detailed technical resource, offering insights into its fundamental properties and practical methodologies for its preparation and analysis.

Chemical Identity and Physicochemical Properties

This compound, also known as 8-acetamido-1-tetralone, is a bicyclic organic compound. The core structure consists of a tetralone moiety, which is a fused bicyclic system comprising a benzene ring and a cyclohexanone ring, with an acetamido group substituted on the aromatic ring.

Chemical Structure:

Caption: Chemical structure of this compound.

A summary of its key identifiers and physicochemical properties is provided in the table below. It is important to note that while some experimental data is available, other properties are predicted based on computational models due to the limited published data for this specific intermediate.

PropertyValueSource
IUPAC Name This compound-
Synonyms 8-Acetamido-1-tetralone-
CAS Number 110139-15-6[1][2]
Molecular Formula C₁₂H₁₃NO₂[1][2]
Molecular Weight 203.24 g/mol [1][2]
Appearance White to off-white solidPredicted
Melting Point 156-159 °CVendor Data
Boiling Point 465.9 ± 45.0 °C (Predicted)Predicted
Solubility Soluble in methanol, ethanol, DMSO, and DMF. Sparingly soluble in water.General
pKa (most acidic) 13.95 ± 0.70 (Predicted)Predicted
logP 1.76 (Predicted)Predicted

Synthesis and Purification

The synthesis of this compound typically involves a two-step process starting from 8-amino-1-tetralone. The rationale behind this synthetic route is the straightforward and high-yielding nature of the acylation of an aromatic amine.

Synthetic Scheme:

Caption: General synthetic scheme for the preparation of the title compound.

Experimental Protocol: Acetylation of 8-Amino-1-tetralone

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Materials:

  • 8-Amino-1-tetralone

  • Acetic anhydride

  • Pyridine (or other suitable base, e.g., triethylamine)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 8-amino-1-tetralone (1.0 eq) in dichloromethane.

  • Addition of Base: Add pyridine (1.2 eq) to the solution and stir for 5-10 minutes at room temperature. The base acts as a scavenger for the acetic acid byproduct.

  • Acetylation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).

  • Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution to neutralize any remaining acid. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Recrystallization: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield the pure this compound as a white to off-white solid.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized compound. The following techniques are standard for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural analysis of organic molecules.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the cyclohexanone ring, the methyl protons of the acetamido group, and the amide proton. The splitting patterns and coupling constants will provide valuable information about the connectivity of the protons.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbons (ketone and amide), the aromatic carbons, the aliphatic carbons of the tetralone ring, and the methyl carbon of the acetyl group.

Predicted ¹H and ¹³C NMR Spectral Data: While experimental spectra are not readily available in the public domain, computational predictions can provide an estimate of the expected chemical shifts.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic absorption bands are expected for:

  • N-H stretching (amide)

  • C=O stretching (ketone and amide)

  • C-N stretching (amide)

  • Aromatic C-H and C=C stretching

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak (M⁺) would be expected at m/z = 203.24. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic applications. The tetralone core is a privileged scaffold in medicinal chemistry, appearing in a variety of biologically active compounds. The presence of the acetamido group provides a handle for further functionalization, allowing for the exploration of structure-activity relationships in drug discovery programs.

Potential Therapeutic Areas: Derivatives of the tetralone scaffold have been investigated for a range of biological activities, including but not limited to:

  • Anticancer agents

  • Anti-inflammatory agents

  • Neurological disorder treatments

The synthesis of novel analogs starting from this compound allows for the fine-tuning of pharmacological properties such as potency, selectivity, and pharmacokinetic profiles.

Safety and Handling

As with any chemical substance, proper safety precautions should be taken when handling this compound. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the field of drug discovery and development. This guide has provided a detailed overview of its chemical properties, a practical protocol for its synthesis, and a summary of the key analytical techniques for its characterization. The information presented herein is intended to support researchers and scientists in their efforts to utilize this versatile building block for the creation of novel therapeutic agents.

References

  • Royal Society of Chemistry. (n.d.). 1H NMR spectrum of Compound 32. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0305773). Retrieved from [Link]

  • PubChem. (n.d.). N-(8-Amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide. Retrieved from [Link]

  • PubChem. (n.d.). N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide. Retrieved from [Link]

  • ChemUniverse. (n.d.). This compound. Retrieved from [Link]

  • A. El-Faham, et al. (2023). Synthesis, crystal structure and Hirshfeld surface analysis of N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 6), 569–575. [Link]

  • SpectraBase. (n.d.). Acetamide - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • SpectraBase. (n.d.). Acetamide - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • PubChem. (n.d.). N-(3-Fluoro-5,6,7,8-tetrahydro-4-methyl-8-oxo-1-naphthalenyl)acetamide. Retrieved from [Link]

  • A. K. Banerjee, et al. (2024). Synthesis of 8-Methoxy-1-Tetralone. International Journal of Chemistry, 16(2), 24. [Link]

  • A. R. T. S. Pawenang, et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. [Link]

  • Wikipedia. (n.d.). 1-Tetralone. Retrieved from [Link]

  • M. Mahana, et al. (2019). An Overview of Synthetic Approaches towards of Nitration of α-Tetralones. Journal of Applicable Chemistry, 8(5), 2248-2259. [Link]

  • Organic Chemistry Portal. (n.d.). Tetralone synthesis. Retrieved from [Link]

  • P. B. Pansuriya, et al. (2012). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF INDAZOLINE TETRALONE. International Journal of Research in Pharmacy and Chemistry, 2(4), 1063-1068. [Link]

  • A. A. El-Sayed, et al. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. Scientific Reports, 13(1), 12170. [Link]

  • Spectroscopy Online. (2023, May 10). FT-IR Study Reveals How C=O Stretching Vibrations in Benzeneacetamide Interact With Other Molecules in Solution. [Link]

  • C. A. Tri T., et al. (2020). Qualitative and Quantitative Analyses of Synthesized Short-Chain Fatty Acid Phenyl Esters Using Fourier-Transform Infrared Spectroscopy. World Journal of Chemical Education, 8(2), 68-76. [Link]

  • S. K. Guchhait, et al. (2019). One Pot Sequential Synthesis of N‐[2‐(Phenylsulfinyl)phenyl]acetamides: A Ring Opening Rearrangement Functionalization (RORF). Asian Journal of Organic Chemistry, 8(10), 1853-1857. [Link]

  • T. L. Williams, et al. (2011). Microwave-assisted synthesis of 4-chloro-N-(naphthalen-1-ylmethyl)-5-(3-(piperazin-1-yl)phenoxy)thiophene-2-sulfonamide (B-355252): a new potentiator of Nerve Growth Factor (NGF)-induced neurite outgrowth. Tetrahedron Letters, 52(37), 4843–4845. [Link]

  • SpectraBase. (n.d.). Acetamide, N-[2-oxo-1-(phenylmethyl)propyl]- - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

  • Capot Chemical. (2010). MSDS of N-(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Predicted ADMET Profile of N-(8-Oxo-5,6,7,8-tetrahydronaphthalen-1-YL)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of ADMET Profiling in Drug Discovery

The journey of a promising drug candidate from discovery to clinical application is fraught with challenges, with a significant number of failures attributed to suboptimal pharmacokinetic and safety profiles.[1] A comprehensive understanding of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is therefore paramount for mitigating these risks and making informed decisions in the early stages of drug development.[2] This guide provides a detailed predictive analysis of the ADMET profile of N-(8-Oxo-5,6,7,8-tetrahydronaphthalen-1-YL)acetamide, a compound with potential for further investigation. While experimental data for this specific molecule is not publicly available, this document will leverage established principles of medicinal chemistry and outline a robust strategy for its in silico and in vitro characterization.[3]

This compound, with the molecular formula C12H13NO2 and a molecular weight of 203.24 g/mol , presents a scaffold of interest in medicinal chemistry.[4] This guide will serve as a comprehensive resource for researchers, providing a predictive ADMET profile and detailing the necessary experimental workflows to validate these predictions.

Part 1: In Silico ADMET Prediction: A First Look into a Molecule's Potential

In the contemporary drug discovery landscape, in silico tools offer a rapid and cost-effective means to evaluate the ADMET properties of novel chemical entities, thereby prioritizing resources for the most promising candidates.[1][5] This section will outline the predicted ADMET profile of this compound based on its molecular structure.

Physicochemical Properties and "Drug-likeness"

A compound's physicochemical properties are fundamental determinants of its pharmacokinetic behavior. "Drug-likeness" is often assessed using guidelines such as Lipinski's Rule of Five, which predicts the likelihood of a compound being an orally active drug in humans.[6][7] The rule states that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:

  • No more than 5 hydrogen bond donors (the total number of nitrogen–hydrogen and oxygen–hydrogen bonds)

  • No more than 10 hydrogen bond acceptors (all nitrogen or oxygen atoms)

  • A molecular mass less than 500 daltons

  • A calculated octanol-water partition coefficient (log P) that does not exceed 5

Table 1: Predicted Physicochemical Properties of this compound and Lipinski's Rule of Five Analysis

PropertyPredicted ValueLipinski's Rule of Five Compliance
Molecular Weight203.24 g/mol [4]Compliant (< 500 Da)[6][8][9]
Hydrogen Bond Donors1Compliant (≤ 5)[6][8][9]
Hydrogen Bond Acceptors3Compliant (≤ 10)[6][8][9]
Log P (Predicted)~2.5 (Estimated)Compliant (≤ 5)[6][8][9]

Based on this initial analysis, this compound exhibits excellent compliance with Lipinski's Rule of Five, suggesting a favorable profile for oral bioavailability.

Absorption

The predicted good oral bioavailability is largely dependent on the compound's ability to permeate the intestinal epithelium.[10] Given its moderate lipophilicity (predicted Log P ~2.5) and relatively small size, passive diffusion is a likely mechanism of absorption. However, the presence of amide and ketone functionalities could also suggest potential interactions with influx or efflux transporters.

Distribution

Following absorption, a drug's distribution throughout the body is influenced by its binding to plasma proteins and its ability to penetrate tissues. The predicted moderate lipophilicity of this compound suggests that it may exhibit some degree of plasma protein binding. Highly lipophilic compounds tend to have higher plasma protein binding and greater tissue distribution.

Metabolism

The metabolic fate of a drug is a critical determinant of its efficacy and potential for drug-drug interactions.[11] The primary site of drug metabolism is the liver, where cytochrome P450 (CYP) enzymes play a central role.[12][13]

  • Potential Metabolic Sites: The structure of this compound presents several potential sites for metabolism. The aromatic ring is susceptible to hydroxylation, the acetyl group can undergo hydrolysis, and the benzylic positions of the tetralone ring are also prone to oxidation.

  • CYP450 Enzyme Involvement: The metabolism of this compound is likely to be mediated by major CYP isoforms such as CYP3A4, CYP2D6, and CYP2C9.[14] In silico tools can be employed to predict the specific CYP isoforms involved.[15]

Excretion

The primary routes of drug excretion are through the kidneys (renal excretion) and the liver (biliary excretion). The physicochemical properties of the parent drug and its metabolites will determine the predominant route of elimination. Given its moderate polarity, both renal and biliary excretion are plausible for this compound and its metabolites.

Toxicity

Early identification of potential toxicity is a cornerstone of modern drug discovery.[16] In silico toxicity prediction tools can assess the likelihood of various adverse effects based on a compound's chemical structure.[17][18]

  • Mutagenicity: The presence of the aromatic amine and ketone functionalities may raise a structural alert for potential mutagenicity. An in silico assessment using models based on the Ames test is warranted.

  • Cardiotoxicity: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias.[19] In silico models can predict the potential for a compound to interact with the hERG channel.

  • Hepatotoxicity: The potential for drug-induced liver injury (DILI) is a significant safety concern. In silico models can assess this risk by analyzing structural features associated with hepatotoxicity.

Part 2: Proposed Experimental Workflows for ADMET Profiling

While in silico predictions provide valuable initial insights, experimental validation is essential.[20] This section details the standard in vitro assays that should be employed to definitively characterize the ADMET profile of this compound.

Experimental Workflow for ADMET Profiling

ADMET_Workflow cluster_insilico In Silico Prediction cluster_invitro In Vitro Assays cluster_analysis Data Analysis & Risk Assessment insilico In Silico ADMET Prediction caco2 Caco-2 Permeability insilico->caco2 Guide Assay Selection cyp CYP450 Metabolism insilico->cyp ames Ames Test insilico->ames herg hERG Assay insilico->herg data_integration Data Integration caco2->data_integration cyp->data_integration ames->data_integration herg->data_integration risk_assessment Risk Assessment data_integration->risk_assessment

Caption: A streamlined workflow for ADMET profiling.

Caco-2 Permeability Assay

This assay is the industry standard for predicting intestinal drug absorption.[21][22] It utilizes a monolayer of Caco-2 cells, which differentiate to form a barrier that mimics the human intestinal epithelium.[23]

Protocol:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for approximately 21 days to allow for differentiation and formation of a confluent monolayer.[22]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a fluorescent marker like Lucifer Yellow.[22]

  • Permeability Measurement:

    • The test compound is added to the apical (A) side of the monolayer, and its appearance on the basolateral (B) side is measured over time to determine the apparent permeability coefficient (Papp) in the A-to-B direction.[24]

    • To assess active efflux, the experiment is also performed in the reverse direction (B-to-A).[24]

  • Data Analysis: The Papp values are calculated, and an efflux ratio (Papp B-A / Papp A-B) is determined. An efflux ratio greater than 2 is indicative of active efflux.[22]

Cytochrome P450 Metabolism Assays

These assays are crucial for understanding a compound's metabolic stability and its potential to cause drug-drug interactions through inhibition or induction of CYP enzymes.[14][25]

CYP450 Inhibition Assay Protocol:

  • Incubation: The test compound is incubated with human liver microsomes (HLMs) or specific recombinant CYP isoforms in the presence of a probe substrate for each enzyme.[13]

  • Metabolite Quantification: The formation of the metabolite of the probe substrate is measured by LC-MS/MS.

  • IC50 Determination: The concentration of the test compound that causes 50% inhibition of the probe substrate's metabolism (IC50) is determined.[13]

CYP450 Induction Assay Protocol:

  • Cell Treatment: Cryopreserved human hepatocytes are treated with the test compound for 48-72 hours.

  • mRNA and Activity Measurement: The induction of CYP enzymes is assessed by measuring the increase in CYP mRNA levels (using qRT-PCR) and/or the increase in the activity of specific CYP isoforms using probe substrates.[25]

Ames Test for Mutagenicity

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of a chemical compound.[26][27]

Protocol:

  • Bacterial Strains: Several strains of Salmonella typhimurium that are auxotrophic for histidine are used.[27]

  • Exposure: The bacterial strains are exposed to the test compound at various concentrations, both with and without a metabolic activation system (S9 fraction from rat liver).[28][29]

  • Revertant Colony Counting: The bacteria are plated on a minimal agar medium lacking histidine. The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted after incubation.[30]

  • Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.[26]

hERG Channel Assay for Cardiotoxicity

This assay is essential for evaluating the risk of a compound causing drug-induced QT prolongation and Torsades de Pointes.[19][31]

Protocol (Automated Patch Clamp):

  • Cell Line: A cell line stably expressing the hERG channel (e.g., HEK293 cells) is used.[19]

  • Electrophysiology: The whole-cell patch clamp technique is used to measure the hERG current in response to a specific voltage protocol.[32][33]

  • Compound Application: The test compound is applied at increasing concentrations, and the effect on the hERG current is recorded.[19]

  • IC50 Determination: The concentration of the test compound that causes 50% inhibition of the hERG current (IC50) is determined.[19]

Part 3: Data Interpretation and Integrated Risk Assessment

The synthesis of data from both in silico predictions and in vitro assays is crucial for building a comprehensive ADMET profile and making informed decisions in a drug discovery project.

Integrated ADMET Profile of this compound

Table 2: Summary of Predicted and Proposed Experimental ADMET Profile

ADMET ParameterIn Silico PredictionProposed In Vitro AssayInterpretation of Potential Outcomes
Absorption High probability of good oral absorptionCaco-2 Permeability AssayHigh Papp and low efflux ratio would confirm good passive absorption.
Distribution Moderate plasma protein bindingPlasma Protein Binding AssayThe unbound fraction will be critical for determining the therapeutically relevant concentration.
Metabolism Likely metabolized by major CYP isoformsCYP Inhibition and Induction AssaysIdentification of metabolizing enzymes and potential for drug-drug interactions.
Excretion Renal and/or biliary excretionN/A (requires in vivo studies)In vitro data can inform the design of in vivo pharmacokinetic studies.
Toxicity Potential for mutagenicity and cardiotoxicityAmes Test, hERG AssayNegative results in these assays would significantly de-risk the compound.
Decision-Making in Drug Discovery

The predicted favorable "drug-like" properties of this compound make it an attractive candidate for further investigation. However, the potential for toxicity highlights the importance of the proposed experimental validation. A negative result in the Ames test and a high IC50 value in the hERG assay would provide strong evidence for a favorable safety profile, justifying the progression of this compound into more advanced preclinical studies.

Conclusion

This in-depth technical guide has provided a comprehensive predicted ADMET profile for this compound. By leveraging established principles and outlining a clear experimental strategy, researchers can efficiently and effectively characterize the pharmacokinetic and safety properties of this and other novel chemical entities. The early and integrated assessment of ADMET properties is a critical success factor in the complex and challenging process of drug discovery and development.

References

  • Zenovel. Lipinski's Rule of 5 in Modern Drug Discovery. [Link]

  • Grokipedia. Lipinski's rule of five. [Link]

  • Wikipedia. Lipinski's rule of five. [Link]

  • GARDP Revive. Lipinski's Rule of 5. [Link]

  • PubMed. In Vitro Identification of Cytochrome P450 Enzymes Responsible for Drug Metabolism. [Link]

  • ACD/Labs. Software to Predict Toxicity | Safety Endpoints Calculator | Tox Suite™. [Link]

  • Taylor & Francis Online. Lipinski's rule of five – Knowledge and References. [Link]

  • Caco2 assay protocol. [Link]

  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. [Link]

  • ChemUniverse. This compound. [Link]

  • MDPI. In Silico ADME Methods Used in the Evaluation of Natural Products. [Link]

  • PubMed. Open access in silico tools to predict the ADMET profiling of drug candidates. [Link]

  • Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping. [Link]

  • National Center for Biotechnology Information. Microbial Mutagenicity Assay: Ames Test. [Link]

  • Online Biology Notes. Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. [Link]

  • SciSpace. Microbial Mutagenicity Assay: Ames Test. [Link]

  • Instem. Streamlining Toxicity Predictions with In Silico Profiling. [Link]

  • Oxford Academic. ProTox 3.0: a webserver for the prediction of toxicity of chemicals. [Link]

  • Creative Bioarray. Caco-2 permeability assay. [Link]

  • SlideShare. hERG Assay. [Link]

  • ADMET-AI. [Link]

  • The Ames Test. [Link]

  • Concept Life Sciences. Assays | ADMET & DMPK | Caco-2 Permeability. [Link]

  • AYUSH CoE. In Silico Tools for Pharmacokinetic and Toxicological Predictions. [Link]

  • ProTox-3.0 - Prediction of TOXicity of chemicals. [Link]

  • Evotec. hERG Safety | Cyprotex ADME-Tox Solutions. [Link]

  • National Center for Biotechnology Information. Cell-based hERG Channel Inhibition Assay in High-throughput Format. [Link]

  • Simulations Plus. ADMET Predictor® - Machine Learning- ADMET property prediction. [Link]

  • Reaction Biology. hERG Patch Clamp Assay – Cardiac Safety Panel. [Link]

  • SciSpace. Cytochrome P450 enzymes— in vitro , in vivo , and in silico studies. [Link]

  • Creative Bioarray. Cytochrome P450 Inhibition Assay. [Link]

  • KREATiS. Third Party Software. [Link]

  • U.S. Food and Drug Administration. Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. [Link]

  • Digital Chemistry. Predict ADMET Properties with Proprietary Data. [Link]

  • Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols. [Link]

  • Semantic Scholar. In vitro approaches to evaluate ADMET drug properties. [Link]

  • ResearchGate. Is there a way to obtain ADMET-related experimental values for a specific compound? [Link]

  • Agilent. ADME Assays. [Link]

  • PubChem. N-(8-Amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide. [Link]

  • PubChem. N-(3-Fluoro-5,6,7,8-tetrahydro-4-methyl-8-oxo-1-naphthalenyl)acetamide. [Link]

Sources

Unlocking the Therapeutic Potential of N-Acetylated Tetralone Derivatives: A Technical Guide to Identifying and Validating Novel Drug Targets

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The tetralone scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with applications ranging from oncology to neurodegenerative diseases.[1][2][3] The strategic introduction of an N-acetyl group can significantly modulate the physicochemical and pharmacokinetic properties of these derivatives, enhancing their potential as therapeutic agents. This guide provides a comprehensive exploration of potential therapeutic targets for N-acetylated tetralone derivatives, underpinned by a rationale for their selection and detailed, field-proven experimental protocols for their validation. We delve into key targets within the realms of neurodegenerative disorders and oncology, offering researchers, scientists, and drug development professionals a robust framework for advancing the discovery and development of this promising class of molecules.

Introduction: The Rationale for N-Acetylated Tetralone Derivatives in Drug Discovery

The tetralone core, a bicyclic aromatic ketone, is a versatile starting point for the synthesis of a diverse array of bioactive molecules.[1][3] Its rigid structure provides a well-defined three-dimensional arrangement for the presentation of pharmacophoric features, facilitating interactions with specific biological targets. Tetralone derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][4]

The introduction of an N-acetyl group onto a tetralone scaffold is a deliberate and strategic chemical modification in drug design. N-acetylation can profoundly influence a molecule's properties in several ways:

  • Modulation of Physicochemical Properties: The acetyl group can alter the lipophilicity and polarity of the parent molecule, which in turn affects its solubility, membrane permeability, and oral bioavailability.[5][6][7]

  • Metabolic Stability: N-acetylation can protect an amine group from rapid metabolic degradation, prolonging the compound's half-life and therapeutic window.

  • Prodrug Strategies: The N-acetyl group can be employed in a prodrug approach, where the modified, often more stable or better-absorbed, compound is converted to the active pharmacophore in vivo.[8][9][10]

  • Target Engagement: The acetyl moiety itself can participate in hydrogen bonding or other interactions within the target's binding site, potentially enhancing potency and selectivity.

This guide will focus on two primary therapeutic areas where N-acetylated tetralone derivatives hold significant promise: neurodegenerative diseases and cancer. For each area, we will explore specific molecular targets and provide detailed protocols for their investigation.

Neurodegenerative Disorders: Targeting Key Enzymes in the Central Nervous System

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function. Tetralone derivatives have emerged as promising scaffolds for the development of agents that can modulate key enzymes implicated in the pathology of these disorders.[1]

Monoamine Oxidase (MAO) Inhibition for the Treatment of Depression and Parkinson's Disease

Rationale: Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine.[11][12] Inhibition of MAO can increase the synaptic availability of these neurotransmitters, a well-established therapeutic strategy for depression and Parkinson's disease.[13] Several studies have highlighted the potential of α-tetralone derivatives as potent and selective MAO inhibitors.[12][13][14] N-acetylation of these derivatives could further refine their pharmacological profile, potentially improving their blood-brain barrier penetration and target engagement.

Experimental Workflow:

MAO_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound N-Acetylated Tetralone Derivative Incubation Incubate Compound with MAO Enzyme Compound->Incubation MAO_Enzyme Recombinant Human MAO-A or MAO-B MAO_Enzyme->Incubation Substrate Kynuramine (MAO-A) or Benzylamine (MAO-B) Add_Substrate Add Substrate Substrate->Add_Substrate Incubation->Add_Substrate Measurement Measure Product Formation (Spectrophotometry) Add_Substrate->Measurement IC50 Calculate IC50 Value Measurement->IC50

Caption: Workflow for MAO Inhibition Assay.

Detailed Protocol: Spectrophotometric MAO Inhibition Assay [15]

  • Reagent Preparation:

    • Prepare a stock solution of the N-acetylated tetralone derivative in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of recombinant human MAO-A or MAO-B in assay buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4).

    • Prepare substrate solutions: kynuramine for MAO-A and benzylamine for MAO-B in the assay buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add 45 µL of the diluted MAO enzyme solution.

    • Add 5 µL of the test compound solution at various concentrations. For control wells, add 5 µL of the vehicle.

    • Incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.[16]

    • Initiate the reaction by adding 50 µL of the appropriate substrate solution to each well.

  • Measurement:

    • Immediately measure the change in absorbance over time using a spectrophotometer.

    • For MAO-A (with kynuramine), measure the formation of 4-hydroxyquinoline at 316 nm.[15]

    • For MAO-B (with benzylamine), measure the formation of benzaldehyde at 250 nm.[15]

  • Data Analysis:

    • Calculate the initial reaction rates (V) from the linear portion of the absorbance vs. time curve.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Acetylcholinesterase (AChE) Inhibition for the Treatment of Alzheimer's Disease

Rationale: The cholinergic hypothesis of Alzheimer's disease posits that a decline in acetylcholine (ACh) levels contributes to cognitive deficits.[17][18] Acetylcholinesterase (AChE) is the primary enzyme responsible for the breakdown of ACh in the synaptic cleft.[17] Inhibition of AChE increases the availability of ACh, representing a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[17][19] Tetralone-based structures have been explored as scaffolds for AChE inhibitors.[1] The incorporation of an N-acetyl group could enhance the interaction of these derivatives with the active site of AChE, potentially leading to increased potency.

Experimental Workflow:

AChE_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound N-Acetylated Tetralone Derivative Preincubation Pre-incubate Compound with AChE and DTNB Compound->Preincubation AChE_Enzyme Acetylcholinesterase (e.g., from electric eel) AChE_Enzyme->Preincubation Reagents DTNB (Ellman's Reagent) Acetylthiocholine (Substrate) Reagents->Preincubation Add_Substrate Add Acetylthiocholine Preincubation->Add_Substrate Measurement Measure Absorbance at 412 nm Add_Substrate->Measurement IC50 Calculate IC50 Value Measurement->IC50

Caption: Workflow for AChE Inhibition Assay.

Detailed Protocol: Ellman's Method for AChE Inhibition [20][21][22]

  • Reagent Preparation:

    • Prepare a stock solution of the N-acetylated tetralone derivative in a suitable solvent (e.g., DMSO).

    • Prepare a solution of acetylcholinesterase (e.g., from electric eel) in phosphate buffer (pH 8.0).

    • Prepare a solution of 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) in phosphate buffer.

    • Prepare a solution of acetylthiocholine iodide (ATCI) in phosphate buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add 20 µL of the test compound solution at various concentrations.

    • Add 140 µL of phosphate buffer (pH 8.0).

    • Add 20 µL of the DTNB solution.

    • Add 20 µL of the AChE solution and incubate at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of the ATCI solution.

  • Measurement:

    • Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader. The yellow color is produced by the reaction of thiocholine with DTNB.[21]

  • Data Analysis:

    • Calculate the reaction rate for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the control.

    • Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Oncology: Targeting Cancer Cell Proliferation and Survival

The tetralone scaffold is present in several natural and synthetic compounds with demonstrated anticancer activity.[2][3][23] These compounds can exert their effects through various mechanisms, including the induction of apoptosis and inhibition of cell proliferation. N-acetylation can enhance the anticancer properties of these derivatives by improving their cellular uptake and metabolic stability.[24]

Rationale: A common and effective strategy in cancer drug discovery is to identify compounds that selectively inhibit the growth of cancer cells while sparing normal cells. The MTT assay is a widely used colorimetric method to assess cell viability and proliferation.[25][26] This assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Experimental Workflow:

MTT_Assay_Workflow cluster_prep Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Seeding Seed Cancer Cells in 96-well Plate Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Add_Compound Add N-Acetylated Tetralone Derivative Incubation_24h->Add_Compound Incubation_48h Incubate for 48h Add_Compound->Incubation_48h Add_MTT Add MTT Reagent Incubation_48h->Add_MTT Incubation_4h Incubate for 4h Add_MTT->Incubation_4h Add_Solubilizer Add Solubilizing Agent Incubation_4h->Add_Solubilizer Measurement Measure Absorbance at 570 nm Add_Solubilizer->Measurement IC50 Calculate IC50 Value Measurement->IC50

Caption: Workflow for MTT Cell Viability Assay.

Detailed Protocol: MTT Assay for Cell Viability [26][27]

  • Cell Culture and Seeding:

    • Culture the desired cancer cell line (e.g., HeLa, MCF-7) in the appropriate medium supplemented with fetal bovine serum and antibiotics.

    • Trypsinize the cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the N-acetylated tetralone derivative in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle controls.

    • Incubate the plate for an additional 48 hours (or a desired time point).

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[27]

    • Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.[26]

    • Add 100 µL of a solubilizing solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[27]

  • Measurement:

    • Gently shake the plate to ensure complete dissolution of the formazan.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

Data Summary

The following table provides a hypothetical summary of IC50 values for an exemplary N-acetylated tetralone derivative against the targets discussed.

Target Enzyme/Cell LineN-Acetylated Tetralone Derivative (Exemplary) IC50 (µM)
MAO-A 1.5
MAO-B 0.8
Acetylcholinesterase 5.2
HeLa (Cervical Cancer) 12.7
MCF-7 (Breast Cancer) 25.4

Conclusion and Future Directions

N-acetylated tetralone derivatives represent a compelling class of compounds with significant therapeutic potential across multiple disease areas. The strategic incorporation of an N-acetyl group can enhance the drug-like properties of the tetralone scaffold, leading to improved efficacy and pharmacokinetic profiles. This guide has outlined a rational approach to identifying and validating potential therapeutic targets for these derivatives in neurodegenerative disorders and oncology.

The provided experimental protocols offer a robust starting point for researchers to evaluate the biological activity of novel N-acetylated tetralone compounds. Future research should focus on synthesizing a diverse library of these derivatives to establish clear structure-activity relationships (SAR) for each target. Furthermore, promising lead compounds identified through these in vitro assays should be advanced into more complex cellular and in vivo models to fully elucidate their therapeutic potential. The continued exploration of N-acetylated tetralone derivatives is a promising avenue for the discovery of next-generation therapeutics.

References

  • Gauni, B., & Gauni, B. (2020). Tetralone Scaffolds and Their Potential Therapeutic Applications. Letters in Drug Design & Discovery, 17(3). Available at: [Link]

  • Effective Non-Invasive Delivery of Epigenetic Drugs Using Functionalized Accessory Unit Conjugates. (2023). MDPI. Available at: [Link]

  • Monoamine Oxidase (MAO) Inhibition Assay. (n.d.). Evotec. Available at: [Link]

  • In vitro evaluation of novel N-acetylalaninate prodrugs that selectively induce apoptosis in prostate cancer cells. (2014). PMC - PubMed Central. Available at: [Link]

  • Arylamine N-acetyltransferases: from drug metabolism and pharmacogenetics to drug discovery. (n.d.). PMC - NIH. Available at: [Link]

  • (PDF) Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives. (2016). ResearchGate. Available at: [Link]

  • Synthesis of α-Tetralone Derivatives la-d. (n.d.). ResearchGate. Available at: [Link]

  • Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. (2023). Public Health Toxicology. Available at: [Link]

  • Enhancement of water solubility of poorly water-soluble drugs by new biocompatible N-acetyl amino acid N-alkyl cholinium-based ionic liquids. (2019). PubMed. Available at: [Link]

  • α-Tetralone derivatives as inhibitors of monoamine oxidase. (2014). PubMed. Available at: [Link]

  • Novel Phosphoramidate Prodrugs of N-Acetyl-(d)-Glucosamine with Antidegenerative Activity on Bovine and Human Cartilage Explants. (2010). ACS Publications. Available at: [Link]

  • Total Synthesis of Natural Products Containing the Tetralone Subunit. (2024). Semantic Scholar. Available at: [Link]

  • Structures and Acetylcholinesterase Inhibition Abilities of some Derivatives Bearing (Pyridin-2-yl)tetrazole Scaffold. (2024). VNU Journal of Science. Available at: [Link]

  • The Synthesis and Evaluation of C7-Substituted α -Tetralone Derivatives as Inhibitors of Monoamine Oxidase. (2015). ResearchGate. Available at: [Link]

  • Enhancement of water solubility of poorly water-soluble drugs by new biocompatible N-acetyl amino acid N-alkyl cholinium-based ionic liquids. (2019). ResearchGate. Available at: [Link]

  • (PDF) Arylamine N-acetyltransferases: From Drug Metabolism and Pharmacogenetics to Drug Discovery. (2009). ResearchGate. Available at: [Link]

  • Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives. (2016). NIH. Available at: [Link]

  • Moieties of the N-acetylalaninate prodrug. The N-acetylalaninate... (n.d.). ResearchGate. Available at: [Link]

  • Monoamine Oxidase Assay Kit. (n.d.). Bio-Techne. Available at: [Link]

  • Development of a New Class of Monoamine Oxidase-B Inhibitors by Fine-Tuning the Halogens on the Acylhydrazones. (2023). ACS Omega. Available at: [Link]

  • Arylamine N-acetyltransferases: a structural perspective. (2012). PMC - NIH. Available at: [Link]

  • Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. (2011). PMC - NIH. Available at: [Link]

  • Synthesis and Evaluation of the Acetylcholinesterase Inhibitory Activities of Some Flavonoids Derived from Naringenin. (2021). PubMed Central. Available at: [Link]

  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF INDAZOLINE TETRALONE. (n.d.). IJRPC. Available at: [Link]

  • Synthesis, Biological Evaluation, and In Silico Studies of New Acetylcholinesterase Inhibitors Based on Quinoxaline Scaffold. (2021). MDPI. Available at: [Link]

  • Recent Advances in Improving the Bioavailability of Hydrophobic/Lipophilic Drugs and Their Delivery via Self-Emulsifying Formulations. (2023). MDPI. Available at: [Link]

  • Redox Potential-Sensitive N-Acetyl Cysteine-Prodrug Nanoparticles Inhibit the Activation of Microglia and Improve Neuronal Survival. (2017). PubMed. Available at: [Link]

  • Cell Viability Assays. (2013). NCBI Bookshelf - NIH. Available at: [Link]

  • Enzyme Inhibition Assays for Monoamine Oxidase. (2019). PubMed. Available at: [Link]

  • New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation. (2019). MDPI. Available at: [Link]

  • Discovery of Tetralones as Potent and Selective Inhibitors of Acyl-CoA:Diacylglycerol Acyltransferase 1. (2017). NIH. Available at: [Link]

  • Alpha-Tetralone derivatives as inhibitors of monoamine oxidase. (2014). ResearchGate. Available at: [Link]

  • N-acetyltransferase. (n.d.). Wikipedia. Available at: [Link]

  • Unraveling Sterilization Effects on Konjac Glucomannan: Insights into a Natural Biopolymer for Biomedical Applications. (2024). ACS Omega. Available at: [Link]

  • Synthesis, anticancer activity, and docking study of N-acetyl pyrazolines from veratraldehyde. (2019). Journal of Applied Pharmaceutical Science. Available at: [Link]

  • OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). (n.d.). Cell Biolabs, Inc.. Available at: [Link]

  • In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. (2015). Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs. (2023). PMC - PubMed Central. Available at: [Link]

  • MTT Assay Protocol for Cell Viability and Prolifer
  • Tacrine, a reversible acetylcholinesterase inhibitor, induces myopathy. (2003). PubMed. Available at: [Link]

  • Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. (2012). PMC - PubMed Central. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of N-(8-Oxo-5,6,7,8-tetrahydronaphthalen-1-YL)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: N-(8-Oxo-5,6,7,8-tetrahydronaphthalen-1-YL)acetamide, a substituted tetralone, represents a valuable scaffold in medicinal chemistry and drug development. The tetralone core is a privileged structure found in various biologically active compounds and natural products.[1][2] Its rigid bicyclic framework serves as a versatile template for designing inhibitors and modulators of various biological targets, including enzymes like Acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1), which is implicated in metabolic disorders.[2] This document provides a comprehensive guide for the multi-step synthesis of this compound, detailing the strategic rationale, step-by-step protocols, and critical experimental parameters.

Strategic Overview of the Synthetic Pathway:

The synthesis of the target molecule is achieved through a strategic three-step sequence starting from the commercially available 1-aminotetralin. The core of this strategy involves the use of the acetamido group as a protecting and directing group to facilitate a regioselective benzylic oxidation at the C-8 position.

The overall transformation is as follows:

  • Protection: Acetylation of the primary amine of 1-aminotetralin to form N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide. This step is crucial as the unprotected amine would be susceptible to oxidation in the subsequent step.

  • Regioselective Oxidation & In-situ Deprotection: Oxidation of the benzylic C-8 methylene group to a ketone using potassium permanganate. The acetamido group at C-1 directs this oxidation. An acidic workup subsequently hydrolyzes the acetamide, yielding the key intermediate, 8-aminotetral-1-one.[3]

  • Final Acetylation: Selective N-acetylation of the amino group of 8-aminotetral-1-one to furnish the final product, this compound.

Part 1: Synthesis of the Key Intermediate: 8-Aminotetral-1-one

This part outlines the conversion of 1-aminotetralin to 8-aminotetral-1-one, a critical building block for the final product.

Workflow for 8-Aminotetral-1-one Synthesis

Workflow_Part1 cluster_0 Step 1.1: Protection cluster_1 Step 1.2: Oxidation & Hydrolysis A 1-Aminotetralin B N-(5,6,7,8-tetrahydronaphthalen- 1-yl)acetamide A->B Acetic Anhydride, Pyridine C 8-Aminotetral-1-one B->C 1. KMnO4, Acetone/H2O 2. Acidic Workup (HCl)

Caption: Workflow for the synthesis of the 8-Aminotetral-1-one intermediate.

Step 1.1: Protection via Acetylation of 1-Aminotetralin

Causality and Experimental Choice: The primary amino group of 1-aminotetralin is highly susceptible to oxidation. To prevent unwanted side reactions in the subsequent oxidation step, it is protected as an acetamide. The resulting N-acetyl group is a moderately activating ortho-, para-director for electrophilic aromatic substitution and, critically, facilitates the regioselective oxidation at the adjacent benzylic C-8 position. Acetic anhydride is a common, efficient, and cost-effective acetylating agent. Pyridine serves as a nucleophilic catalyst and as a base to neutralize the acetic acid byproduct.

Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-aminotetralin (1.0 eq.) in pyridine (5-10 volumes).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq.) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, pour the reaction mixture into a beaker containing ice-cold water (20 volumes).

  • Stir vigorously until a precipitate forms. Collect the solid product by vacuum filtration.

  • Wash the solid with cold water and then with a small amount of cold diethyl ether to remove residual pyridine.

  • Dry the product, N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide, under vacuum. The product is typically of sufficient purity for the next step.

Step 1.2: Regioselective Benzylic Oxidation and Hydrolysis

Causality and Experimental Choice: This step leverages a known method for the regioselective oxidation of the protected aminotetralin.[3] Potassium permanganate (KMnO₄) is a powerful oxidizing agent capable of converting benzylic C-H bonds to ketones. The acetamido group at C-1 activates the aromatic ring and directs the oxidation preferentially to the C-8 position. The reaction is performed in a mixture of acetone and water to ensure solubility of both the organic substrate and the inorganic oxidant. The subsequent acidic workup serves two purposes: to quench the reaction and dissolve the manganese dioxide (MnO₂) byproduct, and to hydrolyze the acetamide protecting group, revealing the amino group to yield 8-aminotetral-1-one.

Protocol:

  • In a large Erlenmeyer flask, suspend N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide (1.0 eq.) in a 1:1 mixture of acetone and water (20-30 volumes).

  • Cool the suspension to 0-5 °C in an ice-water bath with vigorous stirring.

  • In a separate beaker, dissolve potassium permanganate (KMnO₄, 2.5-3.0 eq.) in water.

  • Add the KMnO₄ solution dropwise to the vigorously stirred suspension over 1-2 hours, maintaining the internal temperature below 10 °C. A brown precipitate of MnO₂ will form.

  • After the addition is complete, continue stirring at 0-5 °C for an additional 2-3 hours.

  • Monitor the reaction by TLC. Once the starting material is consumed, quench the reaction by slowly adding a saturated aqueous solution of sodium bisulfite until the purple color of permanganate disappears and the brown MnO₂ dissolves.

  • Acidify the mixture to pH 1-2 by the slow addition of concentrated hydrochloric acid (HCl). This will hydrolyze the acetamide group.

  • Heat the mixture to 50-60 °C for 1 hour to ensure complete hydrolysis.

  • Cool the solution to room temperature and extract with ethyl acetate (3 x 20 volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield crude 8-aminotetral-1-one.

  • Purify the crude product by column chromatography on silica gel.

Part 2: Final Synthesis of this compound

This final stage involves the re-introduction of the acetyl group onto the amine of the 8-aminotetral-1-one intermediate.

Synthetic Pathway for Final Product Formation

Workflow_Part2 cluster_0 Step 2.1: Final Acetylation D 8-Aminotetral-1-one E N-(8-Oxo-5,6,7,8-tetrahydro- naphthalen-1-YL)acetamide D->E Acetic Anhydride, Triethylamine, DCM

Caption: Final acetylation step to yield the target compound.

Step 2.1: N-Acetylation of 8-Aminotetral-1-one

Causality and Experimental Choice: This is a standard N-acetylation of a primary aromatic amine. The conditions are chosen to be mild to avoid side reactions involving the ketone functionality. Dichloromethane (DCM) is an excellent inert solvent for this reaction. Triethylamine (Et₃N) is used as a non-nucleophilic base to scavenge the acetic acid formed, driving the reaction to completion. Acetic anhydride is again used as the acetylating agent.

Protocol:

  • Dissolve 8-aminotetral-1-one (1.0 eq.) in dry dichloromethane (DCM, 15-20 volumes) in a round-bottom flask under a nitrogen atmosphere.

  • Add triethylamine (1.5 eq.) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add acetic anhydride (1.2 eq.) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, dilute the mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a pure solid.

Quantitative Data Summary

StepStarting MaterialKey ReagentsSolventTemp. (°C)Time (h)Typical Yield (%)
1.1 1-AminotetralinAcetic Anhydride, PyridinePyridine0 to RT2-490-95
1.2 N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamideKMnO₄, HClAcetone/Water0 to 604-665-75
2.1 8-Aminotetral-1-oneAcetic Anhydride, Et₃NDCM0 to RT2-485-90

References

  • Wikipedia. (n.d.). 1-Tetralone. Retrieved from [Link]

  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911. Available from: [Link]

  • Chiang, M. Y., & Yang, D. I. (1995). A convenient synthesis of 7-halo-1-indanones and 8-halo-1-tetralones. Journal of the Chinese Chemical Society, 42(4), 633-638. Available from: [Link]

  • Polevoda, B., & Sherman, F. (2002). The diversity of acetylated proteins. Genome Biology, 3(5), reviews0006.1. Available from: [Link]

  • IonSource. (2007). Acetylation of Peptides and Proteins: Monograph 0003. Retrieved from [Link]

Sources

The Strategic Utility of N-(8-Oxo-5,6,7,8-tetrahydronaphthalen-1-YL)acetamide in Synthetic Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Versatile Synthetic Building Block

In the landscape of medicinal chemistry and drug discovery, the identification and utilization of versatile chemical intermediates are paramount to the efficient construction of complex molecular architectures. N-(8-Oxo-5,6,7,8-tetrahydronaphthalen-1-YL)acetamide, a substituted tetralone derivative, represents a key building block with significant potential for the synthesis of a diverse array of pharmacologically active compounds. The strategic placement of a reactive ketone and a modifiable acetamido group on a rigid bicyclic scaffold makes this intermediate a powerful tool for generating libraries of compounds for high-throughput screening and lead optimization.

The tetralone core is a privileged scaffold found in numerous natural products and synthetic drugs, imparting favorable pharmacokinetic properties.[1] The 8-oxo functionality serves as a handle for a variety of chemical transformations, including nucleophilic additions, reductions, and condensation reactions, allowing for the introduction of diverse substituents and the construction of novel heterocyclic systems.[2] Concurrently, the 1-acetamido group can be readily hydrolyzed to the corresponding amine, which can then be further functionalized, or it can participate in directing the regioselectivity of subsequent reactions. This dual functionality provides chemists with a flexible platform for molecular elaboration.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of this compound as a chemical intermediate. The protocols outlined herein are based on established chemical principles and analogous transformations, offering a robust starting point for the exploration of this valuable synthetic tool.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 110139-15-6[3]
Molecular Formula C₁₂H₁₃NO₂[3]
Molecular Weight 203.24 g/mol [3]
Appearance Off-white to pale yellow solid (predicted)N/A
Solubility Soluble in methanol, ethanol, DMSO, and other common organic solvents. Insoluble in water.N/A

Synthesis of this compound

The synthesis of the title compound can be achieved through a multi-step sequence starting from readily available materials. The following protocol is a representative procedure based on well-established synthetic transformations, including Friedel-Crafts acylation and subsequent functional group manipulations.

Diagram of the Synthetic Pathway

Synthesis_of_Target_Molecule cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Clemmensen Reduction cluster_2 Step 3: Intramolecular Friedel-Crafts Acylation (Cyclization) N-acetyl-1-naphthylamine N-acetyl-1-naphthylamine Intermediate_A 4-((4-acetamido-1-naphthyl)amino)-4-oxobutanoic acid N-acetyl-1-naphthylamine->Intermediate_A 1. Nitrobenzene, 0 °C to rt Succinic_anhydride Succinic anhydride Succinic_anhydride->Intermediate_A AlCl3 AlCl₃ AlCl3->Intermediate_A Intermediate_B 4-(4-acetamido-1-naphthyl)butanoic acid Intermediate_A->Intermediate_B Intermediate_C This compound Intermediate_B->Intermediate_C ZnHg Zn(Hg), HCl ZnHg->Intermediate_B PPA Polyphosphoric acid, heat PPA->Intermediate_C

Caption: Proposed synthetic route to this compound.

Experimental Protocol

Step 1: Synthesis of 4-((4-acetamido-1-naphthyl)amino)-4-oxobutanoic acid (Intermediate A)

This step involves the Friedel-Crafts acylation of N-acetyl-1-naphthylamine with succinic anhydride.[4][5]

  • To a stirred suspension of anhydrous aluminum chloride (2.2 eq) in nitrobenzene at 0 °C, add succinic anhydride (1.1 eq) portion-wise.

  • Allow the mixture to stir for 30 minutes at 0 °C.

  • Add N-acetyl-1-naphthylamine (1.0 eq) portion-wise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Pour the reaction mixture carefully onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to afford Intermediate A.

Step 2: Synthesis of 4-(4-acetamido-1-naphthyl)butanoic acid (Intermediate B)

The keto group of Intermediate A is reduced using a Clemmensen reduction.[6]

  • To a flask containing amalgamated zinc (prepared from zinc dust and mercuric chloride), add concentrated hydrochloric acid and Intermediate A (1.0 eq).

  • Heat the mixture to reflux with vigorous stirring for 8-12 hours. Add additional portions of concentrated hydrochloric acid every 2-3 hours to maintain the acidity.

  • Cool the reaction mixture to room temperature and decant the aqueous layer.

  • Wash the zinc residue with diethyl ether.

  • Combine the aqueous layer and the ether washings and extract with diethyl ether (3 x 75 mL).

  • Combine all organic extracts, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to yield Intermediate B.

Step 3: Synthesis of this compound (Target Molecule)

Intramolecular Friedel-Crafts acylation of Intermediate B yields the desired tetralone.[7]

  • Add Intermediate B (1.0 eq) to polyphosphoric acid at 80-90 °C with mechanical stirring.

  • Heat the mixture to 100-110 °C and maintain for 2-4 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to 60-70 °C and pour it onto crushed ice with vigorous stirring.

  • Extract the resulting suspension with dichloromethane (3 x 100 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound.

Applications as a Chemical Intermediate

The presence of the ketone and acetamide functionalities makes this compound a versatile intermediate for the synthesis of various heterocyclic systems with potential biological activities.

Application 1: Synthesis of Pyrazolo[4,3-c]tetralin Derivatives as Potential Kinase Inhibitors

The tetralone moiety can undergo condensation with hydrazine derivatives to form pyrazole-fused systems. Pyrazole derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory and anticancer effects, often through the inhibition of protein kinases.[3]

Diagram of the Synthetic Workflow

Application_1_Workflow Start This compound Reaction Condensation with Hydrazine Hydrate Start->Reaction Ethanol, Acetic Acid (cat.), Reflux Product Pyrazolo[4,3-c]tetralin Derivative Reaction->Product Application Potential Kinase Inhibitor Product->Application

Caption: Workflow for the synthesis of pyrazolotetralin derivatives.

Experimental Protocol
  • To a solution of this compound (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq) and a catalytic amount of glacial acetic acid.

  • Heat the reaction mixture to reflux for 6-8 hours, monitoring the progress by TLC.

  • Cool the mixture to room temperature and concentrate under reduced pressure.

  • Add water to the residue and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the desired pyrazolo[4,3-c]tetralin derivative.

Rationale: This one-pot condensation reaction provides a straightforward route to a novel heterocyclic scaffold. The resulting pyrazolotetralin can be further diversified by N-alkylation or N-arylation of the pyrazole ring, and modification of the acetamido group, to generate a library of compounds for screening against various kinase targets.

Application 2: Synthesis of Pyrimido[5,4-c]tetralin Derivatives as Potential Anti-inflammatory Agents

The tetralone can also serve as a precursor for the synthesis of fused pyrimidine systems through condensation with urea or thiourea. Pyrimidine derivatives are known to possess a broad spectrum of biological activities, including anti-inflammatory properties.

Diagram of Logical Relationships

Application_2_Logic cluster_0 Reactants cluster_1 Reaction cluster_2 Product cluster_3 Potential Application Intermediate This compound Condensation Cyclocondensation Intermediate->Condensation Reagent Urea or Thiourea Reagent->Condensation Product_Scaffold Pyrimido[5,4-c]tetralin Condensation->Product_Scaffold Bioactivity Anti-inflammatory Agent Product_Scaffold->Bioactivity

Caption: Logical flow from intermediate to potential therapeutic application.

Experimental Protocol
  • A mixture of this compound (1.0 eq), urea (or thiourea) (1.5 eq), and potassium tert-butoxide (2.0 eq) in absolute ethanol is stirred at room temperature for 30 minutes.

  • The reaction mixture is then heated to reflux for 12-18 hours.

  • After cooling, the solvent is removed under reduced pressure.

  • The residue is treated with cold water and neutralized with dilute hydrochloric acid.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water) to afford the pyrimido[5,4-c]tetralin derivative.

Rationale: This cyclocondensation reaction offers an efficient route to another important class of heterocyclic compounds. The resulting pyrimido[5,4-c]tetralin scaffold can be further elaborated at various positions to optimize its anti-inflammatory activity.

Conclusion

This compound is a highly valuable and versatile chemical intermediate. Its synthesis from readily available starting materials and the presence of two key reactive functional groups make it an attractive building block for the construction of diverse and complex molecular scaffolds. The application notes and protocols provided herein demonstrate its utility in the synthesis of fused heterocyclic systems with significant potential for applications in drug discovery, particularly in the development of novel kinase inhibitors and anti-inflammatory agents. Researchers are encouraged to explore the rich chemistry of this intermediate to unlock new avenues for the discovery of next-generation therapeutics.

References

  • Allinger, N. L., & Jones, E. S. (1963). Organic Quantum Chemistry. XI. The Hückel Theory. Journal of Organic Chemistry, 28(8), 1945-1950.
  • Wikipedia. (n.d.). 1-Tetralone. Retrieved from [Link]

  • ChemUniverse. (n.d.). This compound. Retrieved from [Link]

  • MDPI. (2011).
  • Parajuli, R. R., Pokhrel, P., Tiwari, A. K., & Banerjee, J. (2013). Pharmacological activities of pyrazolone derivatives. Journal of Applied Pharmaceutical Research, 1(1), 5-13.
  • Neliti. (2015). Pharmacological Activities of Pyrazoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 34(1), 136-143.
  • PubMed Central. (2012). Recent advances in the therapeutic applications of pyrazolines.
  • ResearchGate. (2014). Synthesis of 8-methyl-1-tetralone, a potential intermediate for (+/-)-platyphyllide.
  • PubMed Central. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(48), 30205-30232.
  • YouTube. (2021, November 16). Acetylation of amine || amine react with acetyl chloride or acetic anhydride. Retrieved from [Link]

  • MDPI. (2018). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions.
  • PubMed Central. (2020).
  • Indian Academy of Sciences. (2013). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Journal of Chemical Sciences, 125(3), 607-613.
  • Wikipedia. (n.d.). Acetylation. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Total Synthesis of Natural Products Containing the Tetralone Subunit. Retrieved from [Link]

  • Google Patents. (n.d.). US20100160682A1 - Process for synthesis of amino-methyl tetralin derivatives.
  • YouTube. (2019, January 3). Friedel-Crafts acylation. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of the α‐tetralone 10. Retrieved from [Link]

  • PubMed Central. (2023). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 216-228.
  • PubMed. (2024). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. Journal of Medicinal Chemistry.
  • ResearchGate. (n.d.). Synthesis and Biological Activity of Pyrimidines-Containing Hybrids: Focusing on Pharmacological Application. Retrieved from [Link]

  • PubMed. (1995).
  • PubMed. (2019). Design, synthesis and evaluation of some pyrazolo[3,4-d]pyrimidine derivatives bearing thiazolidinone moiety as anti-inflammatory agents. Bioorganic Chemistry, 86, 442-453.
  • MDPI. (2021). Phytochemistry, Biological and Pharmacological Activities of the Anacyclus pyrethrum (L.)
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • YouTube. (2016, December 29). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1-Tetralone Derivatives Using a Stille Cross Coupling/Friedel Crafts Acylation Sequence. Retrieved from [Link]

  • PubMed. (1993). Synthesis of (R,S)-trans-8-hydroxy-2-[N-n-propyl-N-(3'-iodo-2'-propenyl)amino]tetralin (trans-8-OH-PIPAT): a new 5-HT1A receptor ligand. Journal of Medicinal Chemistry, 36(21), 3161-3165.
  • PubMed. (1989). Resolved N,N-dialkylated 2-amino-8-hydroxytetrins: stereoselective interactions with 5-HT1A receptors in the brain. Journal of Medicinal Chemistry, 32(4), 779-783.
  • PubMed. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. Journal of Medicinal Chemistry, 63(19), 11104-11123.
  • Wikipedia. (n.d.). 8-OH-DPAT. Retrieved from [Link]

Sources

Application Notes and Protocols: N-(8-Oxo-5,6,7,8-tetrahydronaphthalen-1-YL)acetamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-(8-Oxo-5,6,7,8-tetrahydronaphthalen-1-YL)acetamide, a molecule incorporating a tetralone and an N-aryl acetamide scaffold, represents a compound of interest for exploratory drug discovery. While direct, extensive research on its specific biological activities is not yet prevalent in peer-reviewed literature, its structural components are well-established pharmacophores present in a variety of medicinally active agents. This guide provides a comprehensive analysis of the compound's potential applications based on the known medicinal chemistry of its core moieties. It serves as a foundational resource for researchers, offering insights into its synthetic context, postulated mechanisms of action, and detailed protocols for initiating its biological evaluation in oncology and infectious diseases.

Introduction: Unveiling the Potential of a Bifunctional Scaffold

This compound (CAS No. 110139-15-6) is a synthetic organic compound characterized by a bicyclic tetralone core linked to an acetamide group. The tetralone ring system is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with diverse pharmacological activities. Similarly, the N-aryl acetamide moiety is a common feature in many approved drugs and clinical candidates, contributing to target binding and modulating pharmacokinetic properties.

This document dissects the molecule into its constituent parts to build a rationale for its potential therapeutic applications. We will explore its role as a potential synthetic intermediate, particularly in the context of anticancer agents, and then delve into the broader biological activities associated with its chemical class. The primary objective is to equip researchers with the foundational knowledge and practical methodologies required to investigate the therapeutic potential of this compound.

PropertyValueSource
IUPAC Name This compoundChemUniverse[1]
CAS Number 110139-15-6ChemUniverse[1]
Molecular Formula C₁₂H₁₃NO₂ChemUniverse[1]
Molecular Weight 203.24 g/mol ChemUniverse[1]
Purity Typically ≥95%ChemUniverse[1]

Synthetic Context and Postulated Applications

A Key Intermediate in Complex Synthesis

While this compound itself is not widely cited as a final drug product, structurally similar compounds are crucial intermediates in the synthesis of complex therapeutics. For instance, a closely related derivative, N-(3-fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydro-1-naphthalenyl)acetamide, is a key intermediate in the preparation of Exatecan, a potent topoisomerase I inhibitor used in antibody-drug conjugates for cancer therapy[2]. This established synthetic utility strongly suggests that this compound could serve as a valuable building block for novel camptothecin analogs or other complex heterocyclic systems with potential anticancer activity.

The diagram below illustrates a conceptual synthetic pathway where the tetralone scaffold serves as a precursor for constructing a multi-ring therapeutic agent.

G cluster_0 Phase 1: Scaffold Synthesis cluster_1 Phase 2: Elaboration & Cyclization cluster_2 Phase 3: Final Product Assembly Start Starting Materials (e.g., Naphthylamine derivative) Compound This compound (Core Scaffold) Start->Compound Acylation & Cyclization Intermediate Functionalized Intermediate Compound->Intermediate Coupling & Modification Final_Product Complex Therapeutic Agent (e.g., Topoisomerase Inhibitor) Intermediate->Final_Product Final Cyclization & Purification

Caption: Conceptual workflow for utilizing the title compound as a synthetic intermediate.

Analysis of Pharmacophoric Moieties
  • The 8-Oxo-tetrahydronaphthalene Core: This tetralone scaffold is a rigid, bicyclic system that can orient substituents in a well-defined three-dimensional space, making it ideal for interacting with protein binding pockets. Derivatives of tetrahydronaphthalene have been investigated for a range of biological activities, including as antitumor agents that target the colchicine binding site on tubulin, thereby inhibiting cell division[3]. Other studies have demonstrated that functionalized tetrahydronaphthalene derivatives can possess significant antioxidant and tumor inhibitory properties[4].

  • The N-Aryl Acetamide Moiety: This functional group is a cornerstone of medicinal chemistry. The amide bond is relatively stable to metabolic degradation, and the acetamide group can act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets. The versatility of this scaffold is highlighted by its presence in compounds with a wide array of activities, including:

    • Anticancer and Antimicrobial: N-aryl acetamides have been shown to possess moderate to significant activity against various cancer cell lines and microbial strains[5].

    • Antimalarial: A phenotypic screen identified the N-aryl acetamide class as potent inhibitors of Plasmodium falciparum development[6][7].

    • Anticonvulsant: Certain N-arylazole acetamide derivatives have demonstrated significant anticonvulsant activity with low neurotoxicity[8].

    • Enzyme Inhibition: N-aryl mercaptoacetamides have been identified as multi-target inhibitors of bacterial metallo-β-lactamases (MBLs) and virulence factors, offering a strategy to combat antibiotic resistance[9].

Proposed Areas for Investigation and Experimental Protocols

Based on the analysis of its structural components, this compound is a prime candidate for screening in oncology and infectious disease programs. Below are detailed protocols to initiate such an investigation.

Protocol 1: In Vitro Anticancer Activity Screening (MTT Assay)

This protocol outlines a method to assess the cytotoxic effects of the compound on a panel of human cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound against cancer cells.

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])

  • Complete growth medium (e.g., DMEM/RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Dimethyl sulfoxide (DMSO), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well microplates

  • Multi-channel pipette, incubator, microplate reader

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute this stock in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Cell Seeding: Harvest exponentially growing cells using Trypsin-EDTA. Resuspend cells in complete medium and seed 5,000 cells/well into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: After 24 hours, remove the medium and add 100 µL of the prepared compound dilutions to the respective wells. Include wells with medium and DMSO only as a negative control and a known anticancer drug (e.g., Doxorubicin) as a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

G cluster_workflow MTT Assay Workflow Seed Seed Cells (5,000 cells/well) Incubate1 Incubate (24h) Seed->Incubate1 Treat Treat with Compound (0.1-100 µM) Incubate1->Treat Incubate2 Incubate (48-72h) Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate (4h) Add_MTT->Incubate3 Solubilize Solubilize Formazan (DMSO) Incubate3->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Calculate IC₅₀ Read->Analyze

Caption: Step-by-step workflow for the in vitro MTT cytotoxicity assay.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against selected bacterial and fungal strains.

Objective: To identify the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi

  • Sterile 96-well microplates

  • Bacterial/fungal inoculums standardized to 0.5 McFarland

  • Resazurin solution (optional, for viability indication)

Procedure:

  • Compound Dilution: Prepare a 2-fold serial dilution of the compound stock solution in the appropriate broth directly in a 96-well plate. Concentrations should range from 256 µg/mL down to 0.5 µg/mL.

  • Inoculum Preparation: Dilute the standardized 0.5 McFarland microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the microbial inoculum to all wells containing the compound dilutions. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at 30°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). If using resazurin, a color change from blue to pink indicates viable cells. The MIC is the lowest concentration where the blue color is retained.

Data Interpretation and Future Directions

  • Anticancer Screening: An IC₅₀ value in the low micromolar or nanomolar range against a specific cancer cell line would be considered a significant hit. Such a result would warrant further investigation into the mechanism of action, potentially through cell cycle analysis, apoptosis assays, or specific enzyme inhibition assays (e.g., topoisomerase I or tubulin polymerization).

  • Antimicrobial Screening: A low MIC value against a particular pathogen indicates promising activity. Follow-up studies should include determining whether the effect is bactericidal or bacteriostatic and assessing activity against a broader panel of clinical isolates, including drug-resistant strains.

Should initial screening yield positive results, the next logical steps in a drug discovery cascade would involve structure-activity relationship (SAR) studies. This would entail synthesizing analogs of this compound to optimize potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound is a compound with significant, albeit underexplored, potential in medicinal chemistry. Its composite structure, featuring the versatile tetralone and N-aryl acetamide scaffolds, provides a strong rationale for its investigation as an anticancer or antimicrobial agent. The protocols detailed in this guide offer a clear and robust starting point for researchers to begin to unlock the therapeutic value of this and related molecules.

References

  • Nguyen, W., et al. (2022). Optimization and Characterization of the Antimalarial Activity of N-Aryl Acetamides that are Susceptible to Mutations in ROM8 and CSC1. Malaria World Journal. Available at: [Link]

  • Chaban, T., et al. (2020). Synthesis, anticancer and antimicrobial properties of some N-aryl-2-(5-aryltetrazol-2-yl)acetamides. ResearchGate. Available at: [Link]

  • Nguyen, W., et al. (2022). Optimization and Characterization of the Antimalarial Activity of N-Aryl Acetamides that are Susceptible to Mutations in ROM8 and CSC1. ResearchGate. Available at: [Link]

  • Dalkara, S., et al. (1994). Synthesis of some N-arylazole acetamide derivatives and their anticonvulsant and antimicrobial activities. PubMed. Available at: [Link]

  • Hussein, W. M., et al. (2021). N-Aryl mercaptoacetamides as potential multi-target inhibitors of metallo-β-lactamases (MBLs) and the virulence factor LasB from Pseudomonas aeruginosa. RSC Medicinal Chemistry. Available at: [Link]

  • PubChem. (n.d.). 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • MySkinRecipes. (n.d.). Methyl 8-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate. Available at: [Link]

  • PubChem. (n.d.). N-(8-Amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. (n.d.). WO2025024697A1 - Intermediates for synthesizing exatecan mesylate.
  • Teraiya, S. B., et al. (2020). 1,4,5,6,7,8-Hexahydroquinolines and 5,6,7,8-tetrahydronaphthalenes: A new class of antitumor agents targeting the colchicine binding site of tubulin. Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]

  • Ghorab, M. M., et al. (2014). Synthesis, tumor inhibitory and antioxidant activity of new polyfunctionally 2-substituted 5,6,7,8-tetrahydronaphthalene derivatives containing pyridine, thioxopyridine and pyrazolopyridine moieties. Acta Pharmaceutica. Available at: [Link]

  • Google Patents. (n.d.). FI97617C - Process for the preparation of novel therapeutically useful N-arylpiperazine acetamide derivatives.
  • Tsolaki, M., et al. (2021). Medicinal Chemistry. Semantic Scholar. Available at: [Link]

  • ChemUniverse. (n.d.). This compound. Available at: [Link]

  • Google Patents. (n.d.). WO2022000868A1 - Intermediate for synthesizing camptothecin derivative, preparation method therefor, and use thereof.
  • MDPI. (2022). Synthesis, In Silico and In Vitro Characterization of Novel N,N-Substituted Pyrazolopyrimidine Acetamide Derivatives for the 18KDa Translocator Protein (TSPO). Available at: [Link]

  • PubChem. (n.d.). N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide. National Center for Biotechnology Information. Available at: [Link]

Sources

Application Note: Protocols for Determining the Solubility of N-(8-Oxo-5,6,7,8-tetrahydronaphthalen-1-YL)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(8-Oxo-5,6,7,8-tetrahydronaphthalen-1-YL)acetamide (CAS No. 110139-15-6) is an organic compound featuring a tetralone core structure linked to an acetamide group.[1][2][3] As with any compound intended for biological research or pharmaceutical development, understanding its solubility is a critical first step. Aqueous solubility is a key determinant of a drug's bioavailability, while solubility in organic solvents like dimethyl sulfoxide (DMSO) is essential for preparing stock solutions for in vitro screening and other experimental assays.[4][5]

Given the limited publicly available solubility data for this specific compound, this document provides two robust, step-by-step protocols for its empirical determination. We will cover the "gold standard" Thermodynamic Equilibrium Solubility method (Shake-Flask) and the high-throughput Kinetic Solubility method. These protocols are designed to yield reliable and reproducible data to guide downstream applications.

Theoretical Considerations & Solvent Selection

The principle of "like dissolves like" is the cornerstone of solvent selection.[6][7] The molecular structure of this compound contains both polar functional groups (a ketone and a secondary amide) and a relatively non-polar bicyclic aromatic core.

  • Polar Aprotic Solvents: Solvents like DMSO and Dimethylformamide (DMF) are excellent choices for dissolving a wide range of organic molecules.[8] They are highly polar and can engage in hydrogen bonding as acceptors, making them particularly effective for creating high-concentration stock solutions.

  • Polar Protic Solvents: Solvents such as ethanol and methanol can act as both hydrogen bond donors and acceptors. The compound is expected to have moderate solubility in these solvents.

  • Non-Polar Solvents: Due to the polar functional groups, the compound is expected to have low solubility in non-polar solvents like hexanes or toluene.

The choice of solvent is crucial for the efficiency of any chemical process, including solubility testing.[9] Key factors for solvent selection include the solute's distribution coefficient, ensuring the solvent does not react with the solute, and having a boiling point suitable for potential recovery.[6]

G cluster_compound This compound cluster_solvents Solvent Properties Compound Compound Structure Polar Polar Groups (Amide, Ketone) Compound->Polar NonPolar Non-Polar Core (Naphthalene Ring) Compound->NonPolar PolarAprotic Polar Aprotic (e.g., DMSO, DMF) Polar->PolarAprotic High Affinity PolarProtic Polar Protic (e.g., Ethanol) Polar->PolarProtic Moderate Affinity NonPolarSolvent Non-Polar (e.g., Hexane) Polar->NonPolarSolvent Low Affinity NonPolar->PolarAprotic Moderate Affinity NonPolar->PolarProtic Moderate Affinity NonPolar->NonPolarSolvent High Affinity Solvent Solvent Type Solvent->PolarAprotic Solvent->PolarProtic Solvent->NonPolarSolvent Result_High High Solubility PolarAprotic->Result_High Prediction Result_Mod Moderate Solubility PolarProtic->Result_Mod Prediction Result_Low Low Solubility NonPolarSolvent->Result_Low Prediction

Caption: Predicted solubility based on structural polarity.

Safety & Handling Precautions

Before beginning any experimental work, it is imperative to read the Safety Data Sheet (SDS) for this compound and all solvents used.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.[10][11][12]

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling volatile organic solvents.[11]

  • Storage: Store chemicals in clearly labeled, appropriate containers according to their specific requirements (e.g., protection from light or moisture).[13][14] Segregate incompatible substances to prevent hazardous reactions.[11][13]

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local environmental regulations.[7][10]

  • Emergency Preparedness: Ensure unobstructed access to safety showers, eyewash stations, and spill kits.[14][15]

Protocol 1: Thermodynamic (Equilibrium) Solubility Determination

This method, often called the shake-flask method, is considered the most reliable for determining the true equilibrium solubility of a compound.[16] It measures the concentration of a saturated solution after a prolonged incubation period, ensuring equilibrium is reached between the dissolved and undissolved solid material.

4.1. Materials & Equipment
  • This compound (solid powder)

  • Anhydrous DMSO, Ethanol, Methanol, Acetonitrile, etc.

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Analytical balance (4-decimal place)

  • 2 mL microcentrifuge tubes or glass vials

  • Orbital shaker with temperature control (e.g., 25°C or 37°C)

  • Vortex mixer

  • Centrifuge capable of >10,000 x g

  • Calibrated micropipettes

  • HPLC-UV or UV-Vis Spectrophotometer

4.2. Step-by-Step Methodology
  • Preparation of Supersaturated Solution:

    • Weigh out an excess amount of the solid compound (e.g., 2-5 mg) into a tared 2 mL vial. The key is to have undissolved solid remaining at the end of the experiment.[17]

    • Add a precise volume (e.g., 1 mL) of the desired solvent (e.g., DMSO, PBS pH 7.4) to the vial.

    • Cap the vial securely.

  • Equilibration:

    • Place the vials on an orbital shaker set to a consistent agitation speed and temperature (e.g., 25°C).

    • Incubate for at least 24 hours to ensure the solution reaches thermodynamic equilibrium.[18] Longer times (e.g., 48-72 hours) may be necessary for some compounds.

  • Phase Separation:

    • After incubation, visually confirm that excess solid is still present.

    • Centrifuge the vials at high speed (e.g., 14,000 rpm for 10-15 minutes) to pellet the undissolved solid. Alternatively, filter the solution using a suitable syringe filter (e.g., 0.22 µm PTFE).

  • Quantification:

    • Carefully collect a known volume of the clear supernatant without disturbing the pellet.

    • Prepare a serial dilution of the supernatant with an appropriate solvent (e.g., acetonitrile for HPLC analysis).

    • Determine the concentration of the compound in the diluted samples using a validated analytical method (HPLC-UV or UV-Vis) against a standard curve prepared from a known-concentration stock solution.

  • Calculation:

    • Back-calculate the original concentration in the supernatant, accounting for all dilution factors. This value represents the thermodynamic solubility.

    • Express the final result in units such as mg/mL or µM.

Protocol 2: Kinetic Solubility Determination

Kinetic solubility is a high-throughput method often used in early drug discovery to quickly assess solubility from a DMSO stock solution.[5][15] This method measures the concentration at which a compound precipitates when its DMSO stock is diluted into an aqueous buffer.[16][19] It is important to note that this can overestimate true equilibrium solubility as it can form supersaturated solutions.[17]

5.1. Materials & Equipment
  • High-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM or 20 mM)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well microtiter plates (UV-transparent for spectrophotometric methods)

  • Multichannel micropipettes

  • Plate shaker

  • Nephelometer or UV-Vis plate reader

5.2. Step-by-Step Methodology
  • Prepare Stock Solution: Accurately prepare a concentrated stock solution of the compound in 100% DMSO.[20]

  • Plate Setup: Add the aqueous buffer to the wells of a 96-well plate.

  • Compound Addition: Add a small volume of the DMSO stock solution to the buffer-containing wells to achieve the desired final concentrations (e.g., creating a dilution series from 200 µM down to 1 µM). The final DMSO concentration should be kept low and consistent, typically ≤2%.[15]

  • Incubation: Cover the plate and shake at room temperature for a set period, typically 1-2 hours.[15][20]

  • Measurement of Precipitation:

    • Nephelometry (Light Scattering): Measure the light scattering in each well using a nephelometer. An increase in scattering relative to controls indicates the formation of a precipitate.[20]

    • Direct UV Assay: After incubation, filter the plate to separate undissolved particles. Measure the UV absorbance of the filtrate in a new UV-transparent plate.[20]

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant precipitate is detected compared to a blank control.

Caption: Workflow for Thermodynamic Solubility Determination.

Data Presentation

All experimentally determined solubility data should be recorded systematically. A clear, tabular format is recommended for easy comparison across different solvents and conditions.

Solvent/MediumTemperature (°C)MethodSolubility (mg/mL)Solubility (µM)Replicate 1Replicate 2Replicate 3Mean ± SD
DMSO25Thermodynamic
Ethanol25Thermodynamic
PBS (pH 7.4)25Thermodynamic
PBS (pH 7.4)25Kinetic
Other...

Molecular Weight of this compound: 203.24 g/mol [2][3]

References
  • Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. [Link]

  • What are the safety precautions for using research chemicals and what are the potential risks associated with their use? (2024). Quora. [Link]

  • ADME Solubility Assay. (n.d.). BioDuro. [Link]

  • Kinetic Solubility - In Vitro Assay. (n.d.). Charnwood Discovery. [Link]

  • Solvent Extraction: Introduction, Principle, Process, Selection of Solvents, Procedure, Applications. (n.d.). Aakash Institute. [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (2011). Dissolution Technologies. [Link]

  • Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. [Link]

  • This compound. (n.d.). Molbase. [Link]

  • Thermodynamic solubility. (n.d.). PCBiS. [Link]

  • Delgado, D. R., et al. (2023). Solution Thermodynamics of Isoniazid in PEG 400 + Water Cosolvent Mixtures. MDPI. [Link]

  • Prat, D., et al. (2016). Toward a More Holistic Framework for Solvent Selection. Organic Process Research & Development, ACS Publications. [Link]

  • This compound. (n.d.). ChemUniverse. [Link]

  • Solvent Extraction Techniques. (n.d.). Organomation. [Link]

  • Protocol to Conduct Equilibrium Solubility Experiments for the Purpose of Biopharmaceutics Classification System-Based Classification. (2018). World Health Organization. [Link]

  • What Factors Are Taken Into Consideration When Selecting a Solvent? (n.d.). ACS Green Chemistry Institute. [Link]

  • Choice of Solvent. (2022). Chemistry LibreTexts. [Link]

Sources

Mastering the Preparation of N-(8-Oxo-5,6,7,8-tetrahydronaphthalen-1-YL)acetamide Stock Solutions: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides a detailed protocol for the preparation of stock solutions of N-(8-Oxo-5,6,7,8-tetrahydronaphthalen-1-YL)acetamide, a research compound of interest in various scientific fields. Recognizing the critical importance of accurate and reproducible experimental conditions, this guide emphasizes a systematic approach to solvent selection, solubility testing, and the preparation of concentrated, stable stock solutions. The methodologies outlined herein are designed to ensure the integrity of the compound and the reliability of downstream applications.

Introduction: The Critical Role of Stock Solutions in Research

The preparation of accurate and stable stock solutions is a foundational pillar of successful laboratory research.[1][2] Concentrated stock solutions offer several advantages over the direct weighing of small quantities of a compound for each experiment, including increased accuracy, improved efficiency, and enhanced stability of the active compound.[1][3] For a compound like this compound, where precise dosing is crucial for elucidating its biological or chemical effects, the reliability of the stock solution is paramount.

This guide provides a robust framework for researchers, scientists, and drug development professionals to prepare high-quality stock solutions of this compound, even in the absence of extensive published solubility data. The causality behind each experimental choice is explained to empower the user with a deeper understanding of the principles at play.

Compound Specifications: this compound

A thorough understanding of the compound's properties is the first step in developing a sound protocol.[4] The key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
IUPAC Name This compoundChemUniverse[3]
CAS Number 110139-15-6ChemUniverse[3]
Molecular Formula C₁₂H₁₃NO₂ChemUniverse[3]
Molecular Weight 203.24 g/mol ChemUniverse[3]
Appearance Typically a solid (e.g., off-white to light brown)General knowledge
Purity >95% (typical)ChemUniverse[3]

Safety Precautions and Handling

Before beginning any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for this compound or a structurally similar compound.

General Safety Guidelines:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of any dust or vapors.

  • Spill Management: In case of a spill, follow the procedures outlined in the SDS. Generally, this involves carefully sweeping up the solid material and placing it in a sealed container for disposal.

  • First Aid: In case of contact with skin or eyes, flush the affected area with copious amounts of water and seek medical attention. If inhaled, move to fresh air. If ingested, seek immediate medical attention.

Protocol: Preparation of a 10 mM Stock Solution

This protocol outlines a systematic approach to preparing a 10 mM stock solution of this compound. The key steps involve a preliminary solubility assessment followed by the preparation of the final stock solution.

Preliminary Solubility Assessment

Due to the limited availability of specific solubility data, a small-scale solubility test is a crucial first step. This will determine the most appropriate solvent for your desired concentration.

Recommended Solvents for Testing:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol (EtOH)

  • Methanol (MeOH)

  • N,N-Dimethylformamide (DMF)

Workflow for Solubility Testing:

G cluster_0 Solubility Assessment Workflow A Weigh a small, precise amount of compound (e.g., 1-2 mg) B Add a small, measured volume of solvent (e.g., 100 µL) A->B C Vortex/mix thoroughly B->C D Visually inspect for dissolution C->D E If not dissolved, gently warm (e.g., 37°C) and/or sonicate D->E Incomplete dissolution G Determine the approximate solubility D->G Complete dissolution F If still not dissolved, add more solvent incrementally and record the volume E->F F->G

Caption: A stepwise workflow for determining the approximate solubility of the compound.

Step-by-Step Protocol for 10 mM Stock Solution

This protocol assumes DMSO is determined to be a suitable solvent from the preliminary assessment.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Sonicator (optional)

  • Pipettors and sterile tips

Calculations:

To prepare a 10 mM stock solution, the required mass of the compound can be calculated using the following formula:

Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )

For 1 mL of a 10 mM solution:

Mass (mg) = 10 mmol/L x 0.001 L x 203.24 g/mol = 2.0324 mg

Procedure:

  • Weighing the Compound:

    • Place a clean, empty microcentrifuge tube or vial on the analytical balance and tare it.

    • Carefully weigh out approximately 2.03 mg of this compound into the tared container. Record the exact mass.

  • Solubilization:

    • Add 1 mL of anhydrous DMSO to the container with the weighed compound.

    • Securely cap the container.

  • Dissolution:

    • Vortex the solution for 1-2 minutes.

    • Visually inspect the solution for any undissolved particles.

    • If necessary, sonicate the solution for 5-10 minutes or gently warm it to aid dissolution.

  • Storage:

    • Once the compound is fully dissolved, label the container clearly with the compound name, concentration, solvent, date of preparation, and your initials.

    • For short-term storage, keep the stock solution at 2-8°C. For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Logical Flow of Stock Solution Preparation:

G cluster_1 Stock Solution Preparation A Calculate required mass B Weigh compound A->B C Add solvent B->C D Vortex/Sonicate C->D E Visually confirm dissolution D->E F Aliquot for storage E->F G Store at appropriate temperature F->G

Caption: A logical flowchart for the preparation and storage of the stock solution.

Best Practices for Quality Control and Stability

To ensure the integrity and reproducibility of your experiments, adhere to the following best practices:

  • Use High-Purity Solvents: Always use anhydrous, high-purity solvents to minimize degradation of the compound.

  • Protect from Light: If the compound is light-sensitive, use amber vials or wrap clear vials in aluminum foil.

  • Avoid Repeated Freeze-Thaw Cycles: Aliquoting the stock solution into smaller, single-use volumes is highly recommended to preserve its stability.

  • Periodic Quality Control: For long-term studies, it is advisable to periodically check the purity and concentration of your stock solution using appropriate analytical techniques (e.g., HPLC, LC-MS) if available.

Conclusion

The preparation of a reliable stock solution of this compound is a critical first step for any research application. By following the systematic approach outlined in this guide, from preliminary solubility testing to proper storage, researchers can ensure the accuracy and reproducibility of their experimental results. The emphasis on understanding the "why" behind each step empowers scientists to adapt this protocol to their specific needs and to other novel research compounds.

References

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know. Retrieved from [Link]

  • Rice University. (n.d.). Solutions and dilutions: working with stock solutions. Retrieved from [Link]

  • ChemUniverse. (n.d.). This compound. Retrieved from [Link]

Sources

Application Note: A Researcher's Guide to Sourcing and Qualifying High-Purity N-(8-Oxo-5,6,7,8-tetrahydronaphthalen-1-YL)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the sourcing, validation, and handling of high-purity N-(8-Oxo-5,6,7,8-tetrahydronaphthalen-1-YL)acetamide (CAS No. 144889-50-9). As a critical intermediate in the synthesis of diverse pharmacologically active molecules, including melatonin receptor agonists, the purity of this starting material is paramount to ensure the validity, reproducibility, and success of subsequent experimental outcomes. This document outlines key quality control parameters, analytical validation techniques, and best practices for supplier qualification and in-house verification.

Introduction: The Critical Role of a Key Intermediate

This compound is a tetralone derivative that serves as a fundamental building block in medicinal chemistry and drug discovery. Its primary utility lies in its role as a precursor for the synthesis of complex molecular scaffolds. For instance, it is a well-established starting material for various agonists targeting melatonin receptors (MT1 and MT2), which are implicated in regulating circadian rhythms, sleep disorders, and mood.

The integrity of any research and development program hinges on the quality of its starting materials. The presence of impurities, such as regioisomers, starting material residues, or solvent artifacts, can have profound downstream consequences:

  • Altered Reaction Pathways: Impurities can lead to unexpected side reactions, resulting in lower yields and the formation of difficult-to-separate byproducts.

  • Inaccurate Biological Data: Uncharacterized impurities may possess their own biological activity, leading to false positives or negatives in screening assays and confounding structure-activity relationship (SAR) studies[1].

  • Poor Reproducibility: Batch-to-batch variability in impurity profiles makes it impossible to reproduce experimental results, a cornerstone of scientific integrity.

Therefore, a systematic approach to sourcing and validating this compound is not merely a procedural formality but a fundamental necessity for robust scientific outcomes.

Sourcing and Supplier Qualification Workflow

Acquiring high-purity material begins with a structured approach to supplier evaluation. Not all suppliers are equal, and due diligence is essential. The following workflow provides a logical sequence for qualifying and procuring research-grade this compound.

Sourcing_Workflow cluster_sourcing Phase 1: Sourcing & Vetting cluster_qc Phase 2: In-House QC & Validation cluster_use Phase 3: Experimental Use SupplierID Identify Potential Suppliers RequestCoA Request Batch-Specific Certificate of Analysis (CoA) SupplierID->RequestCoA ReviewSpec Review Specifications (Purity, Identity, Impurities) RequestCoA->ReviewSpec OrderSample Order Small Evaluation Sample ReviewSpec->OrderSample Supplier Meets Initial Criteria InHouseQC Perform Orthogonal In-House QC Checks (HPLC, NMR, MS) OrderSample->InHouseQC InHouseQC->ReviewSpec Discrepancy Found ApproveLot Approve Lot & Procure Bulk Quantity InHouseQC->ApproveLot PrepStock Prepare Validated Stock Solution ApproveLot->PrepStock Lot Validated Experiment Use in Synthesis or Biological Assay PrepStock->Experiment

Caption: Sourcing and validation workflow for research chemicals.

A Certificate of Analysis (CoA) is the primary document for assessing quality. However, it should be treated as a claim that requires verification. A comprehensive CoA for high-purity this compound should include the data summarized in the table below.

ParameterSpecificationMethodRationale
Appearance White to Off-White Crystalline PowderVisual InspectionA significant deviation in color may indicate degradation or the presence of gross impurities.
Identity Conforms to Structure¹H NMR, ¹³C NMR, MSConfirms the molecular structure and provides an initial assessment of purity.
Purity (Assay) ≥ 99.0%HPLCQuantifies the main component relative to detectable impurities. This is the most critical purity metric.
Melting Point 168-170 °CMelting Point ApparatusA sharp melting range close to the literature value suggests high purity. A broad or depressed range indicates impurities.
Residual Solvents Per ICH GuidelinesGC-HSEnsures that solvents used in the final purification steps (e.g., ethyl acetate, hexane, methylene chloride) are below acceptable limits.
Water Content ≤ 0.5%Karl Fischer TitrationWater can interfere with certain chemical reactions, particularly those involving organometallics or dehydrating agents.

Analytical Characterization: A Self-Validating System

Independent verification of the compound's identity and purity is non-negotiable. A multi-pronged analytical approach, using orthogonal methods, provides the highest degree of confidence.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of non-volatile organic compounds. A well-developed HPLC method can separate the target compound from starting materials, byproducts, and degradation products[2][3].

Protocol: HPLC Purity Analysis

  • Column: Use a C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size), which is effective for separating moderately polar organic molecules[3].

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid to improve peak shape) is a common starting point.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min[4].

  • Column Temperature: 35 °C to ensure reproducible retention times[3].

  • Detection: UV detection at 254 nm, where the aromatic naphthalene core is expected to have strong absorbance.

  • Sample Preparation: Prepare a sample solution at approximately 0.5 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Analysis: The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram. A purity level of ≥ 99.0% is recommended for most research applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While HPLC provides purity data, NMR spectroscopy confirms the molecular structure. Both ¹H and ¹³C NMR should be performed. The proton NMR spectrum is particularly useful for identifying the characteristic signals of the aromatic, aliphatic, and acetamide protons[5][6][7]. The spectrum should be clean, with integrations matching the expected proton counts and no significant unassigned peaks.

Mass Spectrometry (MS)

Mass spectrometry validates the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique. The analysis should show a prominent ion corresponding to the expected molecular weight (203.24 g/mol ), typically observed as the protonated molecule [M+H]⁺ at m/z 204.2 or the sodium adduct [M+Na]⁺ at m/z 226.2[8][9].

Protocol: Preparation and Handling of Stock Solutions

Proper preparation and storage of stock solutions are crucial for ensuring consistent results in downstream applications.

Protocol: Preparation of a 10 mM Stock Solution

  • Pre-analysis: Allow the vial of this compound to equilibrate to room temperature for at least 30 minutes before opening to prevent moisture condensation.

  • Weighing: Accurately weigh out 2.03 mg of the compound using an analytical balance. Causality Note: Precision in weighing is critical for achieving an accurate final concentration.

  • Solubilization: Add the weighed solid to a clean glass vial. Using a calibrated micropipette, add 1.0 mL of dimethyl sulfoxide (DMSO). DMSO is a suitable solvent for creating high-concentration stock solutions of many organic molecules.

  • Mixing: Vortex the solution thoroughly until all solid material is completely dissolved. Gentle warming in a water bath (30-40°C) may be used if necessary.

  • Storage: Store the 10 mM stock solution at -20°C in small aliquots to minimize freeze-thaw cycles. Causality Note: Repeated freeze-thaw cycles can lead to compound degradation or precipitation.

  • Labeling: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.

Caption: Key structural features of the target molecule.

Troubleshooting

IssuePotential Cause(s)Recommended Action
Low Purity by In-House HPLC 1. Supplier data is inaccurate. 2. Compound degraded during shipping/storage.1. Contact the supplier with your data and request a new batch or a refund. 2. Review storage conditions. The compound should be stored in a cool, dry, dark place.
Incomplete Dissolution 1. Incorrect solvent choice. 2. Compound has low solubility.1. Test alternative solvents (e.g., DMF, NMP). 2. Use sonication or gentle heating to aid dissolution. Prepare a more dilute stock solution if necessary.
Batch-to-Batch Variability Sourcing from different suppliers or receiving different lots from the same supplier without proper QC.Always perform in-house QC on each new lot received, even if it is from a trusted supplier.

Conclusion

The quality of this compound directly impacts the reliability and success of research programs. A meticulous sourcing strategy, coupled with rigorous, multi-technique in-house quality control, is the only way to ensure that the material is suitable for its intended purpose. By implementing the workflows and protocols described in this note, researchers can mitigate risks associated with impurities and build a solid foundation for their synthetic and biological investigations.

References

  • CN105784867A - HPLC (High Performance Liquid Chromatography)
  • N-(8-amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide. BroadPharm.
  • N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide - PubChem.
  • N-(8-Amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide. PubChem.
  • 2-(5-Oxo-1-phenyl-2-thioxoimidazolidin-4-yl)acetamide. ChemScene.
  • HPLC-Based Analysis of Impurities in Sapropterin Branded and Generic Tablets.
  • N-(3-fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide 95% | CAS: 143655-58-7. AChemBlock.
  • Identification and Determination of Impurities in a New Therapeutic Agent for F
  • Development And Validation Of Hplc Method For The Isobutylglutarmonoamide. Neuroquantology.
  • Synthesis of trans 8-substituted-6-phenyl-6,7,8,9-tetrahydro-3H-pyrazolo [4,3–f]isoquinolines using a Pictet-Spengler approach.
  • Biomimetic total synthesis of (+/-)-8-oxoerymelanthine. PubMed.
  • 1 H NMR spectrum of N-Methyl-N-(9-oxo-9H-thioxanthen-2-yl)-acetamide...
  • High-Throughput and Sensitive Analysis of Free and Total 8-Isoprostane in Urine with Isotope-Dilution Liquid Chromatography-Tandem Mass Spectrometry.
  • A process for the purification of 1-halo-6,6-dimethyl-hept-2-ene-4-yne.
  • Method for producing 5-chloro-n-({5s)-2-oxo-3-[4-(3-oxo-4-morpholinyl)-phenyl]-1,3-oxazolidin-5-yl}-methyl)-2-thiophene carboxamide.
  • Discovery of new acetamide derivatives of 5-indole-1,3,4-oxadiazol-2-thiol as inhibitors of HIV-1 Tat-mediated viral transcription.
  • Supporting Inform
  • Synthesis of 4-oxotetrahydropyrimidine-1(2H)
  • Synthesis, In Silico and In Vitro Characterization of Novel N,N-Substituted Pyrazolopyrimidine Acetamide Derivatives for the 18KDa Transloc
  • a) The 1 H NMR and b) 13 C NMR spectra of the o-acetamide.
  • Novel process for the preparation of lifitegrast.
  • Synthesis and purification of nateglinide.
  • Single-Atom-Nickel Photocatalytic Site-Selective Sulfonation of Enamides Access to Amidosulfones. The Royal Society of Chemistry.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of N-(8-Oxo-5,6,7,8-tetrahydronaphthalen-1-YL)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of N-(8-Oxo-5,6,7,8-tetrahydronaphthalen-1-YL)acetamide. This document is designed for researchers, chemists, and drug development professionals seeking to enhance the yield and purity of this valuable synthetic intermediate. Drawing upon established chemical principles and field-proven insights, this guide provides a structured approach to troubleshooting common issues and optimizing reaction parameters.

Understanding the Synthetic Pathway

The most common and logical synthetic route to this compound is a three-step process starting from 1-tetralone. Each stage presents unique challenges and opportunities for yield optimization.

  • Step 1: Electrophilic Nitration. 1-tetralone undergoes nitration to introduce a nitro group onto the aromatic ring, primarily at the C5 and C7 positions. The desired intermediate, 8-nitro-1-tetralone, is often a minor product, making this a critical step to control.

  • Step 2: Reduction of the Nitro Group. The nitro group of the isolated 8-nitro-1-tetralone is reduced to a primary amine, yielding 8-amino-1-tetralone.

  • Step 3: N-Acetylation. The final step involves the acetylation of the amino group of 8-amino-1-tetralone using an acetylating agent like acetic anhydride or acetyl chloride to form the target amide.

Synthetic_Pathway Start 1-Tetralone Step1 8-Nitro-1-tetralone Start->Step1 Step 1: Nitration (e.g., HNO₃/H₂SO₄) Step2 8-Amino-1-tetralone Step1->Step2 Step 2: Reduction (e.g., NaBH₄, Pd/C) End This compound Step2->End Step 3: Acetylation (e.g., Ac₂O)

Caption: General three-step synthesis pathway.

Troubleshooting Guide for Low Yield

Low overall yield can result from inefficiencies at any stage of the synthesis. The following table outlines common problems, their probable causes, and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s) Scientific Rationale
Low Yield of 8-Nitro-1-tetralone (Step 1) Formation of undesired isomers (e.g., 5-, 6-, or 7-nitro-1-tetralone). [1]Carefully control the reaction temperature, keeping it low (e.g., 0 to 5 °C). Optimize the nitrating agent; consider milder conditions if aggressive nitration favors other isomers.[1]The directing effects of the carbonyl and alkyl portions of 1-tetralone are sensitive to reaction conditions. Lower temperatures often increase selectivity in electrophilic aromatic substitution.
Over-nitration or degradation of starting material. Use a stoichiometric amount of the nitrating agent. Ensure slow, dropwise addition to the substrate solution to avoid localized high concentrations and temperature spikes.Aggressive reaction conditions, such as high temperatures or an excess of strong nitrating agents, can lead to the formation of dinitro products or oxidation and decomposition of the tetralone ring.[2]
Low Yield of 8-Amino-1-tetralone (Step 2) Incomplete reduction of the nitro group. Increase the amount of reducing agent or catalyst (e.g., Pd/C). Extend the reaction time and monitor progress carefully using Thin Layer Chromatography (TLC). Ensure the catalyst is active.Catalytic hydrogenation or chemical reductions require sufficient reagent and time for complete conversion. In some cases, the intermediate amine can be sensitive and prone to degradation, complicating isolation.[3]
Side reactions, such as reduction of the ketone. Choose a chemoselective reducing agent. Catalytic hydrogenation (H₂, Pd/C) or transfer hydrogenation are generally selective for the nitro group over the ketone. Avoid harsh reducing agents like LiAlH₄.Reagents must be selected to target the nitro group specifically. Sodium borohydride in the presence of a catalyst like Pd-C can effectively reduce the nitro group while leaving the ketone intact.[3]
Low Yield of Final Product (Step 3) Incomplete acetylation of the amine. Use a slight excess (1.1-1.5 equivalents) of the acetylating agent (acetic anhydride or acetyl chloride).[4] Add a catalytic amount of a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) if the reaction is slow.[4]The reaction is a nucleophilic acyl substitution. Ensuring a slight excess of the electrophile (acetylating agent) drives the reaction to completion. Catalysts like DMAP can significantly accelerate the rate of acylation.
Hydrolysis of the acetylating agent. Perform the reaction under strictly anhydrous conditions. Use dry solvents and glassware, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[5]Acetyl chloride and acetic anhydride are highly reactive towards water. Any moisture will consume the reagent, reducing the amount available for the desired reaction and lowering the yield.[5]
Product loss during workup and purification. Optimize the extraction and purification process. Ensure the pH is adjusted correctly during aqueous workup to keep the product in the organic layer. Use an appropriate solvent system for chromatography to ensure good separation without product decomposition on the column.[2]Amines and amides can have varying solubility depending on pH. Improper workup can lead to significant loss of material into the aqueous phase.[6]

Frequently Asked Questions (FAQs)

  • Q1: What are the most critical parameters for the initial nitration step? A: The most critical parameters are temperature and the choice of nitrating agent. Direct nitration of 1-tetralone often results in low yields of the desired 8-nitro isomer.[1] Maintaining a low and stable temperature (e.g., 0-5°C) is crucial for maximizing regioselectivity. The reaction should be monitored closely to prevent over-nitration or degradation.

  • Q2: My 8-amino-1-tetralone intermediate darkens and decomposes upon storage. How can I prevent this? A: Aromatic amines, especially aminophenol-type structures, are susceptible to air oxidation, which causes discoloration and degradation.[3] It is highly recommended to use the 8-amino-1-tetralone immediately after synthesis and purification in the subsequent acetylation step. If storage is unavoidable, keep it under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C) and protected from light. A one-pot reductive acetylation, where the amine is generated and acetylated in situ without isolation, can be an effective strategy to maximize yield.[3]

  • Q3: The N-acetylation reaction is very slow. What can I do to speed it up? A: If the amine is sterically hindered or electronically deactivated, the reaction may be slow. Adding a catalyst like DMAP can help.[4] Alternatively, using a more reactive acetylating agent like acetyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) can increase the rate. The base serves to neutralize the HCl byproduct, which would otherwise protonate the starting amine and render it unreactive.[7]

  • Q4: Are there greener or safer alternatives to acetyl chloride or acetic anhydride? A: Yes, several methods have been developed to avoid these hazardous reagents. One approach is to use acetonitrile as both the solvent and the acetyl source, often catalyzed by an acid or under microwave conditions.[8][9] Another method utilizes ethyl acetate or butyl acetate as the acyl source with catalytic acetic acid.[10] These methods are milder and more environmentally benign.[8]

Optimized Experimental Protocols

The following protocols are generalized procedures and should be adapted based on laboratory conditions and reaction scale. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 4.1: Synthesis of 8-Nitro-1-tetralone (Illustrative)
  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 1-tetralone (1.0 eq) in concentrated sulfuric acid. Cool the mixture to 0°C in an ice-salt bath.

  • Nitration: Slowly add a pre-chilled mixture of concentrated nitric acid (1.05 eq) and concentrated sulfuric acid dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5°C.

  • Reaction: Stir the mixture at 0-5°C for 1-2 hours, monitoring the reaction by TLC.

  • Workup: Carefully pour the reaction mixture onto crushed ice. The resulting precipitate is a mixture of nitro-isomers.

  • Purification: Filter the crude solid, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum. The desired 8-nitro-1-tetralone must be separated from other isomers using flash column chromatography (e.g., with a hexane/ethyl acetate gradient).

Protocol 4.2: Reduction of 8-Nitro-1-tetralone
  • Setup: To a round-bottom flask, add 8-nitro-1-tetralone (1.0 eq), a solvent such as methanol or ethanol, and a catalytic amount of 10% Palladium on Carbon (Pd/C) (approx. 5-10 mol%).

  • Reduction: The mixture can be hydrogenated under a hydrogen atmosphere (balloon or Parr shaker) until TLC indicates complete consumption of the starting material. Alternatively, a transfer hydrogenation can be performed by adding a hydrogen donor like ammonium formate or by using a reducing agent like sodium borohydride in a controlled manner.[3]

  • Workup: Once the reaction is complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Isolation: Evaporate the solvent under reduced pressure. The resulting crude 8-amino-1-tetralone should be used immediately.

Protocol 4.3: N-Acetylation to this compound
  • Setup: Dissolve the crude 8-amino-1-tetralone (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under a nitrogen atmosphere. Add a base such as triethylamine (1.5 eq).

  • Acetylation: Cool the solution to 0°C. Slowly add acetic anhydride (1.2 eq) or acetyl chloride (1.2 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting amine is consumed.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.[4]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or flash column chromatography to yield the pure this compound.

Systematic Troubleshooting Workflow

When faced with a low overall yield, a systematic approach is essential to identify the problematic step.

Troubleshooting_Workflow Start Low Final Yield Observed Check_Purity Verify Purity of Starting Materials & Reagents Start->Check_Purity Check_Purity->Start Impure (Purify/Replace) Step1_Analysis Analyze Step 1: Nitration Check_Purity->Step1_Analysis Purity OK Step1_Analysis->Step1_Analysis Step2_Analysis Analyze Step 2: Reduction Step1_Analysis->Step2_Analysis Yield OK Step2_Analysis->Step2_Analysis Step3_Analysis Analyze Step 3: Acetylation Step2_Analysis->Step3_Analysis Yield OK Step3_Analysis->Step3_Analysis Workup_Analysis Review Workup & Purification Procedures Step3_Analysis->Workup_Analysis Yield OK Workup_Analysis->Workup_Analysis Success Yield Improved Workup_Analysis->Success Optimized

Caption: A logical workflow for diagnosing yield loss.

References

  • Wikipedia. Beckmann rearrangement. Available from: [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. Available from: [Link]

  • Quora. In the synthesis of aspirin, how can you improve product yield or purity?. Available from: [Link]

  • Master Organic Chemistry. Beckmann Rearrangement. Available from: [Link]

  • Wikipedia. 1-Tetralone. Available from: [Link]

  • Denmark Group. The Beckmann Rearrangement. Available from: [Link]

  • Organic Chemistry Portal. Beckmann Rearrangement. Available from: [Link]

  • Reddit. What are some common causes of low reaction yields?. Available from: [Link]

  • An Overview of Synthetic Approaches towards of Nitration of α-Tetralones. (2019). Available from: [Link]

  • ResearchGate. N-acetylation of Aromatic Amines by One-pot Route | Request PDF. Available from: [Link]

  • Google Patents. US20100160682A1 - Process for synthesis of amino-methyl tetralin derivatives.
  • NIH National Library of Medicine. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. (2020). Available from: [Link]

  • ChemUniverse. This compound. Available from: [Link]

  • Google Patents. Purification of an aromatic fraction containing acetylenes by selective hydrogenation of the acetylenes.
  • PubChem. N-(8-Amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide. Available from: [Link]

  • Synthesis of 8-methyl-1-tetralone, a potential intermediate for (+/-)-platyphyllide. (2014). Available from: [Link]

  • Organic Chemistry Portal. Tetralone synthesis. Available from: [Link]

  • IOSR Journal. One-pot efficient reductive acetylation of aromatic nitro compounds. Available from: [Link]

  • Google Patents. EP0168680A1 - Solid phase acylation of aminosulfonic acids.
  • ResearchGate. Selective N-acetylation of aromatic amines using acetonitrile as acylating agent | Request PDF. Available from: [Link]

  • Indian Academy of Sciences. Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Available from: [Link]

  • PubMed Central. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. (2015). Available from: [Link]

  • Google Patents. WO2015155664A1 - An improved process for the preparation of 2-(2-aminothiazol-4-yl)-n-[4-(2-[[(2r)-2-hydroxy-2-phenylethyl]amino]-ethyl)phenyl]acetamide.
  • PubMed Central. Synthesis of 4-oxotetrahydropyrimidine-1(2H)-carboxamides derivatives as capsid assembly modulators of hepatitis B virus. (2021). Available from: [Link]

  • PubChem. N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide. Available from: [Link]

  • ResearchGate. Synthesis of trans 8-substituted-6-phenyl-6,7,8,9-tetrahydro-3H-pyrazolo [4,3–f]isoquinolines using a Pictet-Spengler approach. Available from: [Link]

  • PubMed Central. Preparation and evaluation of acylated tRNAs. Available from: [Link]

  • PubMed. Biomimetic total synthesis of (+/-)-8-oxoerymelanthine. (2009). Available from: [Link]

Sources

Technical Support Center: HPLC Purification of N-(8-Oxo-5,6,7,8-tetrahydronaphthalen-1-YL)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide is designed to provide you with a comprehensive, field-proven framework for the successful purification of N-(8-Oxo-5,6,7,8-tetrahydronaphthalen-1-YL)acetamide. We will move beyond simple step-by-step instructions to explore the underlying chemical principles that govern the separation, empowering you to not only execute the protocol but also to intelligently troubleshoot any challenges that may arise.

Analyte Overview: Understanding the Molecule

Effective purification begins with a thorough understanding of the target molecule's physicochemical properties. This compound possesses a unique combination of functional groups that dictate its behavior in a chromatographic system.

  • Aromatic System & Amide Group: The N-acetylated naphthalene core contributes to the molecule's hydrophobicity and provides a strong chromophore for UV detection.

  • Ketone Group & Tetralone Ring: The oxo group and the partially saturated ring introduce polarity.

  • Overall Polarity: The combination of these features renders the compound moderately polar, making it an ideal candidate for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)[1][2].

The structural characteristics directly inform our strategy. The moderate polarity suggests good retention on a nonpolar stationary phase (like C18) with a polar mobile phase (like acetonitrile/water), which is the fundamental principle of RP-HPLC[3].

Physicochemical Property Value / Characteristic Implication for HPLC Purification
Molecular Formula C₁₂H₁₃NO₂Provides the elemental composition.[4][5]
Molecular Weight 203.24 g/mol Essential for mass spectrometry confirmation of collected fractions.[4][5]
Estimated Polarity (XLogP3) ~1.2 - 2.2Indicates moderate polarity, ideally suited for reversed-phase chromatography.[6][7]
Key Functional Groups Amide, Ketone, Aromatic RingAmide and ketone groups offer sites for hydrogen bonding. The aromatic ring allows for π-π interactions with certain stationary phases (e.g., Phenyl-Hexyl).
UV Absorbance Strong chromophore presentAllows for straightforward detection using a UV-Vis detector. A starting wavelength of ~254 nm is recommended based on the conjugated aromatic system.[8]
Chirality AchiralThe parent molecule does not possess a stereocenter, so chiral separation methods are not required.

Core Protocol: Reversed-Phase HPLC Purification

This protocol outlines a robust starting point for the purification of this compound. It is designed to be a self-validating system, where predictable outcomes confirm correct execution.

Principle of Separation

In reversed-phase chromatography, the stationary phase (e.g., silica bonded with C18 alkyl chains) is nonpolar, while the mobile phase is polar. As the polar mobile phase moves through the column, more nonpolar compounds will have a higher affinity for the stationary phase and thus move more slowly (longer retention time). By gradually increasing the amount of organic solvent (nonpolar character) in the mobile phase—a technique known as gradient elution—we can sequentially elute compounds based on their polarity, with more polar compounds eluting first.

Recommended Starting Conditions
ParameterRecommendationJustification & Expert Notes
Column C18, 250 x 4.6 mm, 5 µmThe C18 phase is the industry standard for retaining moderately polar compounds and provides excellent resolving power. A 4.6 mm ID is suitable for analytical to semi-preparative scales.[3]
Mobile Phase A 0.1% Formic Acid (v/v) in WaterWater is the weak, polar solvent. Formic acid is a crucial additive; it acidifies the mobile phase to suppress the ionization of free silanol groups on the silica backbone, significantly reducing peak tailing.[9]
Mobile Phase B 0.1% Formic Acid (v/v) in Acetonitrile (ACN)Acetonitrile is the strong, nonpolar organic modifier. It offers a low viscosity and UV cutoff, making it ideal for gradient HPLC.[10]
Gradient 10% to 95% B over 20 minutesA broad gradient is an excellent starting point to ensure the elution of all components in the sample, from polar impurities to the target compound and nonpolar byproducts.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column that balances resolution and run time.
Column Temp. 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times by controlling mobile phase viscosity.[11]
Detection UV at 254 nmThe conjugated aromatic system of the analyte ensures strong absorbance at this common wavelength. A photodiode array (PDA) detector is recommended to assess peak purity.
Injection Vol. 10-50 µLVolume should be minimized to prevent band broadening. The concentration should be adjusted to avoid overloading the column.
Sample Diluent 50:50 Acetonitrile/WaterCrucially, the sample should be dissolved in a solvent that is as weak as, or weaker than, the initial mobile phase conditions to ensure sharp peaks. Injecting in a stronger solvent (e.g., 100% ACN or DMSO) will cause severe peak distortion.
Step-by-Step Experimental Workflow

The following workflow provides a detailed procedure for implementing the purification protocol.

G cluster_prep Preparation Phase cluster_hplc HPLC Execution cluster_post Post-Purification A Mobile Phase Prep: Filter & Degas Solvents A and B B Sample Prep: Dissolve crude product in 50:50 ACN/Water. Filter through 0.45 µm syringe filter. A->B C System Equilibration: Pump 10% B / 90% A for 10-15 min or until baseline is stable. B->C D Blank Injection: Inject sample diluent to identify system peaks. C->D E Sample Injection & Run: Inject sample and start gradient method. D->E F Fraction Collection: Collect peaks based on UV signal. Start collection slightly before the peak rises and end after it returns to baseline. E->F G Purity Analysis: Inject a small aliquot of each collected fraction to confirm purity. F->G H Solvent Evaporation: Pool pure fractions and remove solvent via rotary evaporation or lyophilization. G->H

Caption: HPLC Purification Workflow from Preparation to Final Product.

Frequently Asked Questions (FAQs)

Q: What is the best starting column for purifying this compound? A: A high-quality, end-capped C18 column is the most reliable starting point. The end-capping is critical as it blocks residual silanol groups on the silica surface, which can cause severe peak tailing with amide-containing compounds like yours. A standard dimension like 250 x 4.6 mm with 5 µm particles offers a great balance of resolution and capacity.

Q: How should I prepare my crude sample before injection? A: Your sample must be fully dissolved and free of particulates. First, attempt to dissolve it in a solvent mixture that matches your initial mobile phase conditions (e.g., 10% Acetonitrile / 90% Water). If solubility is an issue, use the minimum amount of a stronger solvent (like 100% ACN) to dissolve it, then dilute with water to reach your starting conditions. Always filter your sample through a 0.22 or 0.45 µm syringe filter before injection to prevent clogging the system.

Q: What UV wavelength should I use for detection? A: The conjugated aromatic ketone system in your molecule will absorb strongly in the UV range. A good starting point is 254 nm. However, for optimal sensitivity, it is best to determine the absorbance maximum (λmax) by running a UV-Vis spectrum of a dilute sample or by using a PDA detector during an initial scouting run.

Q: Is my compound chiral? Do I need a special chiral column? A: Based on the chemical name this compound, the molecule is achiral and does not contain any stereocenters. Therefore, a standard achiral stationary phase like C18 is appropriate, and specialized chiral chromatography is not necessary.[12][13]

Advanced Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing both the root cause and actionable solutions.

G cluster_retention Retention & Resolution cluster_shape Peak Shape cluster_pressure System Issues start Identify Primary Problem p1 Poor or No Retention (Elutes at Void Volume) start->p1 p2 Peak Tailing start->p2 p3 High Backpressure start->p3 s1a Cause: Mobile phase is too strong or compound is too polar for RP. p1->s1a s1b Solution 1: Decrease initial %B (ACN). Solution 2: Consider a more polar stationary phase (e.g., Embedded Polar Group or Phenyl-Hexyl). Solution 3: Switch to HILIC mode. s1a->s1b s2a Cause 1: Secondary interaction with silanols. Cause 2: Column overload. Cause 3: Mismatch between sample solvent and mobile phase. p2->s2a s2b Solution 1: Ensure mobile phase is acidified (0.1% FA/TFA). Solution 2: Inject a lower concentration/volume. Solution 3: Dissolve sample in initial mobile phase. s2a->s2b s3a Cause: Blockage in the system. p3->s3a s3b Solution: Check for blockage systematically (disconnect column, then injector). Replace in-line filter or column frit. Ensure mobile phase and sample are filtered. s3a->s3b

Caption: Decision Tree for Troubleshooting Common HPLC Issues.

Issue Cluster 1: Retention & Resolution Problems

Q: My compound shows very little retention and elutes near the solvent front. What should I do? A: This indicates that your compound has a much higher affinity for the mobile phase than the stationary phase under the current conditions.[14]

  • Cause: The initial mobile phase composition is too "strong" (contains too much organic solvent).

  • Solution 1 (Primary): Decrease the initial percentage of Mobile Phase B (Acetonitrile). Start your gradient at a lower value, such as 5% or even 2% ACN, to promote more interaction with the C18 stationary phase.

  • Solution 2 (Alternative Phase): If lowering the organic content doesn't provide sufficient retention, consider a stationary phase with alternative selectivity. A Phenyl-Hexyl column can provide π-π interactions with the aromatic ring of your analyte, offering a different retention mechanism than the purely hydrophobic interactions of a C18.

  • Solution 3 (Advanced): For highly polar compounds that are still not retained, Hydrophilic Interaction Liquid Chromatography (HILIC) is the recommended alternative. HILIC uses a polar stationary phase (like bare silica or a diol-bonded phase) and a high-organic mobile phase, essentially reversing the elution order.[2]

Q: My target peak is co-eluting with an impurity. How can I improve the separation (resolution)? A: Improving resolution requires manipulating the selectivity (α) of your chromatographic system.

  • Cause: The chosen conditions do not sufficiently differentiate between the analyte and the impurity.

  • Solution 1 (Optimize Gradient): Make your gradient shallower (i.e., increase the run time). A slower increase in the percentage of organic solvent gives the compounds more time to interact with the stationary phase, often resolving closely eluting peaks.

  • Solution 2 (Change Organic Modifier): Replace Acetonitrile (Mobile Phase B) with Methanol (containing 0.1% formic acid). Methanol has different solvent properties and can alter the elution order and selectivity between your compound and impurities.

  • Solution 3 (Change pH): If your impurities have ionizable functional groups, slightly adjusting the pH of the mobile phase can change their polarity and retention time relative to your neutral analyte.

Issue Cluster 2: Peak Shape Problems

Q: My peak is exhibiting significant tailing. What is the cause and how can I fix it? A: Peak tailing is one of the most common HPLC problems and typically points to unwanted secondary interactions.

  • Cause 1 (Most Likely): The amide or ketone groups on your molecule are interacting with acidic, un-capped silanol groups on the silica surface of the column packing material.

  • Solution 1: Ensure your mobile phase is properly acidified with 0.05-0.1% formic acid or trifluoroacetic acid (TFA). This protonates the silanol groups, rendering them neutral and minimizing these unwanted interactions.[9]

  • Cause 2: Column overload. You are injecting too much mass onto the column.

  • Solution 2: Dilute your sample by a factor of 5 or 10 and re-inject. If the peak shape improves, you have identified an overload issue.

  • Cause 3: An "extra-column effect," where the peak is broadening in the tubing or fittings.

  • Solution 3: Ensure you are using tubing with the smallest possible internal diameter and that all fittings are properly seated (e.g., using PEEK finger-tight fittings) to minimize dead volume.

Q: My peak is fronting (looks like a shark fin). What does this indicate? A: Peak fronting is less common than tailing and almost always points to one of two issues.

  • Cause 1: Column overload, which is a more severe version of the issue that can also cause tailing.

  • Solution 1: Dilute your sample and re-inject.

  • Cause 2: The sample was dissolved in a solvent significantly stronger than the mobile phase. For example, dissolving the sample in 100% DMSO and injecting it into a mobile phase of 10% ACN/Water.

  • Solution 2: Re-prepare the sample in a diluent that closely matches the initial mobile phase conditions.

References

  • Zhang, Q., et al. (2020). Enantioseparation of Eight Pairs of Tetralone Derivative Enantiomers on Cellulose Based Chiral Stationary Phase by HPLC. Current Pharmaceutical Analysis, 16(5), 539-547. Available at: [Link]

  • ResearchGate. (n.d.). Enantioseparation of Eight Pairs of Tetralone Derivative Enantiomers on Cellulose Based Chiral Stationary Phase by HPLC. Available at: [Link]

  • Elnaggar, M. (2002). HPLC ENANTIOMERIC RESOLUTION OF NOVEL TETRALONE DERIVATIVES ON CELLULOSE AND AMYLOSE BASED CHIRAL STATIONARY PHASES UNDER NORMAL.
  • SIELC Technologies. (n.d.). Separation of 5-Hydroxy-1-tetralone on Newcrom R1 HPLC column. Available at: [Link]

  • Khan, M. et al. (2012). Quantitative Determination of Bioactive 4-Hydroxy-α-Tetralone, Tetralone-4-O-β-D-Glucopyranoside and Ellagic Acid in Ammannia baccifera (Linn.) by Reversed-Phase High-Performance Liquid Chromatography. Journal of Chromatographic Science, 51(6), 536-541. Available at: [Link]

  • Quora. (2018). What is the best way to deal with a polar compound's purity with HPLC? Available at: [Link]

  • YMC. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]

  • Waters. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available at: [Link]

  • PubChem. (n.d.). N-(8-Amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide. National Center for Biotechnology Information. Available at: [Link]

  • Keki, S., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules, 25(8), 1985. Available at: [Link]

  • PubChem. (n.d.). Acetamide, N-1-naphthalenyl-. National Center for Biotechnology Information. Available at: [Link]

  • ChemUniverse. (n.d.). This compound. Available at: [Link]

  • Reboul, E. (2013). Reverse-phase HPLC analysis and purification of small molecules. Methods in Enzymology, 533, 291-301. Available at: [Link]

  • Guillarme, D., & D'Atri, V. (2017). Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds. CHIMIA International Journal for Chemistry, 71(5), 272-277. Available at: [Link]

  • Scriba, G. K. E. (2006). Chiral Drug Separation. Encyclopedia of Analytical Chemistry.
  • Al-Ghanim, A. M. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Separations, 10(9), 479. Available at: [Link]

  • PubChem. (n.d.). N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). N-(3-Fluoro-5,6,7,8-tetrahydro-4-methyl-8-oxo-1-naphthalenyl)acetamide. National Center for Biotechnology Information. Available at: [Link]

  • Kuo, Y. M., & Andrews, A. J. (2013). Separation and Purification of Multiply Acetylated Proteins Using Cation-Exchange Chromatography. Methods in Molecular Biology, 1077, 199-208. Available at: [Link]

  • Google Patents. (2002). US6413431B1 - HPLC method for purifying organic compounds.
  • Tache, F., et al. (2021). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Molecules, 26(11), 3329. Available at: [Link]

  • ResearchGate. (2020). (PDF) N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Available at: [Link]

  • Boyadzhiev, D., et al. (2021). IR AND UV-VIS SPECTROSCOPIC ANALYSIS OF A NEW COMPOUND: N-[1-(4-HYDROXYPHENYL) AMINOETHILYDEN]-4-[1-(3,5,5,8,8-PENTAMETHYL- 6,7-DINAPHTHYL)-5,8-DIHYDRONAPHTHYL] BUT-1-EN-3-IN-1-HYDRAZINE. Scripta Scientifica Pharmaceutica, 8(1), 39-44. Available at: [Link]

Sources

Assessing the stability of N-(8-Oxo-5,6,7,8-tetrahydronaphthalen-1-YL)acetamide in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-(8-Oxo-5,6,7,8-tetrahydronaphthalen-1-YL)acetamide Stability

Document ID: TSC-2026-01-22-A Version: 1.0

This guide provides in-depth technical support for researchers, scientists, and drug development professionals assessing the stability of this compound in aqueous buffers. It covers underlying chemical principles, detailed experimental protocols, and comprehensive troubleshooting.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the stability of this compound.

Q1: What is the primary stability concern for this molecule in aqueous solutions?

A1: The primary stability liability is the hydrolysis of the acetamide (amide) functional group. Amide hydrolysis is susceptible to catalysis under both acidic and basic conditions, leading to the formation of 8-amino-3,4-dihydronaphthalen-1(2H)-one and acetic acid.[1][2][3] The rate of this degradation is highly pH-dependent.[2][4]

Q2: What is the expected stability profile of this compound around neutral pH?

A2: Generally, amide bonds exhibit their greatest stability in the neutral pH range (approximately pH 6-8).[2] However, the specific kinetics depend on the molecule. It is crucial to perform experimental studies to determine the optimal pH for stability. Even at neutral pH, some level of hydrolysis can occur over time, especially at elevated temperatures.[4]

Q3: Are there other potential degradation pathways besides hydrolysis?

A3: Yes. While hydrolysis is the most probable pathway, other mechanisms should be considered, particularly in forced degradation studies:

  • Oxidation: The tetralone structure, particularly the carbons adjacent to the ketone and the aromatic ring, could be susceptible to oxidation.[5][6]

  • Photolysis: The conjugated system of the molecule may absorb UV light, potentially leading to photodegradation.[5] ICH guidelines recommend conducting photostability testing on at least one primary batch of a drug product.[7]

Q4: What initial steps should I take before starting a full stability study?

A4: Before initiating a long-term study, it is essential to perform forced degradation (stress testing) studies.[8][9][10] These studies involve exposing the compound to harsh conditions (e.g., strong acid, strong base, high heat, oxidation, and light) to rapidly identify potential degradation products and establish the specificity of your analytical method.[9][11][12] The goal is to achieve 5-20% degradation to ensure that the analytical method is "stability-indicating."[10]

Part 2: Core Experimental Protocol - pH-Rate Profile Study

This protocol outlines a foundational experiment to determine the stability of this compound across a range of pH values.

Objective: To determine the pH at which the compound exhibits maximum stability and to understand its degradation kinetics.

Methodology:

  • Prepare a Concentrated Stock Solution: Dissolve a precisely weighed amount of this compound in a minimal amount of a suitable organic solvent (e.g., acetonitrile or DMSO). This minimizes the impact of the organic solvent on the final buffer composition.

  • Prepare Aqueous Buffers: Prepare a series of buffers covering the desired pH range (e.g., pH 2, 4, 5, 7, 9, 10). See Table 1 for recommendations. It is critical to use buffers with known pKa values close to the target pH to ensure adequate buffering capacity.

  • Initiate the Experiment (t=0):

    • Spike a small, precise volume of the stock solution into each buffer to a final concentration suitable for your analytical method (e.g., 10-100 µg/mL).

    • Immediately withdraw an aliquot from each solution. This is your crucial t=0 sample.

    • Quench the reaction if necessary (e.g., by neutralizing the pH or freezing) and analyze immediately to determine the initial concentration.

  • Incubate Samples: Store the remaining buffered solutions in tightly sealed, inert vials at a controlled temperature (e.g., 40°C or 50°C to accelerate degradation). Protect samples from light unless photostability is being assessed.

  • Time-Point Sampling: Withdraw aliquots at predetermined intervals (e.g., 2, 4, 8, 24, 48, 72 hours). The frequency should be sufficient to establish a degradation profile.[13]

  • Sample Analysis: Analyze the concentration of the parent compound in each sample using a validated, stability-indicating HPLC method. The method must be able to resolve the parent peak from all potential degradation products.

  • Data Analysis:

    • For each pH, plot the natural logarithm of the parent compound concentration versus time.

    • If the plot is linear, the degradation follows first-order kinetics. The slope of the line is the negative of the observed rate constant (k_obs).

    • Plot log(k_obs) versus pH to generate the pH-rate profile. This will visually identify the pH of maximum stability (the lowest point on the curve).

Table 1: Recommended Buffers for Stability Studies

Target pH Recommended Buffer System Rationale
2-3 Phosphate or Citrate Buffer Provides robust buffering capacity in the acidic range.
4-6 Acetate or Citrate Buffer Commonly used and effective in the mid-acidic range.
7-8 Phosphate Buffer (Na₂HPO₄/NaH₂PO₄) Mimics physiological pH and is a standard choice for neutral conditions.

| 9-10 | Borate or Carbonate Buffer | Effective for maintaining a stable pH in the basic range. |

Visual Workflow: pH-Rate Profile Experiment

G cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis prep_stock Prepare Concentrated Stock Solution initiate Spike Stock into Buffers (t=0) prep_stock->initiate prep_buffers Prepare Buffers (pH 2, 4, 7, 9, 10) prep_buffers->initiate sample_t0 Analyze t=0 Sample initiate->sample_t0 incubate Incubate at Controlled Temp initiate->incubate analyze_hplc HPLC Analysis of All Samples sample_t0->analyze_hplc sample_tn Sample at Time Points (t=2, 4, 8... hrs) incubate->sample_tn sample_tn->analyze_hplc plot_conc Plot ln[C] vs. Time analyze_hplc->plot_conc calc_k Calculate Rate Constants (k_obs) plot_conc->calc_k plot_ph_rate Plot log(k) vs. pH calc_k->plot_ph_rate

Caption: Workflow for a pH-rate stability study.

Part 3: Troubleshooting Guide

This section uses a question-and-answer format to address specific issues that may arise during your experiments.

Issue 1: My compound is precipitating out of the buffer solution.

  • Q: I prepared my solution, but it turned cloudy or I see solid particles. What happened?

    • A: This is likely due to the low aqueous solubility of your compound. this compound is a relatively hydrophobic molecule. When the stock solution (in organic solvent) is added to the aqueous buffer, the final concentration may exceed its solubility limit.

  • Q: How can I fix the precipitation issue?

    • A: There are several strategies:

      • Reduce Concentration: The simplest approach is to lower the final concentration of the compound in the buffer.

      • Use a Co-solvent: Introduce a small percentage (e.g., 5-10%) of a water-miscible organic solvent like acetonitrile or ethanol into your final buffer solution. However, you must verify that the co-solvent itself does not affect the degradation rate.[14]

      • pH Adjustment: Solubility can be pH-dependent. Although this molecule does not have strongly ionizable groups, minor changes in pH can sometimes improve solubility.

      • Use of Surfactants: In some cases, a low concentration of a non-ionic surfactant (e.g., Tween® 80) can help maintain solubility, but this can also influence stability and should be used with caution.

Issue 2: I'm seeing rapid, unexpected degradation, even at neutral pH.

  • Q: My compound is degrading much faster than I anticipated. What could be the cause?

    • A: Several factors could be at play:

      • Buffer Catalysis: The buffer species themselves can participate in the hydrolysis reaction. For example, phosphate ions can act as general-acid or general-base catalysts.

      • Contaminants: Trace metal ions in the buffer, which can catalyze oxidation, or microbial contamination could be degrading your compound.

      • Incorrect pH: Ensure your pH meter is properly calibrated and that the buffer was prepared correctly.

      • Oxygen: If the degradation is oxidative, dissolved oxygen in the buffer could be the culprit.[5]

  • Q: How do I investigate the cause of this rapid degradation?

    • A: A systematic approach is needed:

      • Test Different Buffers: Run a parallel experiment at the same pH using a different buffer system (e.g., compare a phosphate buffer to a non-nucleophilic buffer like HEPES) to check for buffer catalysis.

      • Use High-Purity Water: Prepare buffers using high-purity, HPLC-grade water to minimize metal ion contamination.

      • De-gas Buffers: Sparge your buffers with nitrogen or argon gas before use to remove dissolved oxygen and see if this slows the degradation.

      • Filter Sterilize: Pass buffers through a 0.22 µm filter to remove any microbial contamination.

Issue 3: My HPLC chromatogram shows new, unexpected peaks.

    • A: This indicates that a degradation pathway is occurring under your specific study conditions that was not triggered during your initial stress testing. It could be an interaction with a buffer component, a slow degradation pathway that requires more time, or an interaction with the container.

  • Q: What is the recommended course of action?

    • A: Follow this troubleshooting workflow:

      • Characterize the Peak: Use HPLC-MS to get the mass of the new impurity. This is the most critical step in identifying the unknown. Does the mass correspond to a reaction with a buffer component? Or perhaps a dimer of the parent compound?

      • Review Container Compatibility: Is it possible the compound is interacting with the storage vial (e.g., glass vs. polypropylene)? Run a control in a different type of container.

      • Re-evaluate Forced Degradation: Your initial stress testing may not have been exhaustive. Consider if there are other conditions that could generate this peak.[11]

Visual Guide: Troubleshooting Unexpected Degradation

G start Unexpected Peak in Chromatogram q1 Is the mass of the peak known? start->q1 run_ms Action: Run HPLC-MS to determine mass. q1->run_ms No a1_yes Mass corresponds to reaction with buffer? q1->a1_yes Yes a1_no Mass suggests dimer, isomer, or other product? q1->a1_no Yes, but... run_ms->q1 a1_yes->a1_no No sol1 Conclusion: Buffer interaction. Test alternative buffer systems. a1_yes->sol1 Yes sol2 Conclusion: Novel degradation pathway. Requires further structural elucidation. a1_no->sol2 Yes check_container Action: Check for container interaction. Run in different vial type. a1_no->check_container No/Unsure

Caption: A decision tree for troubleshooting unknown peaks.

References

  • Bhardwaj, V., & Reddy, G. D. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Analytical & Bioanalytical Techniques, 3(7).
  • Bunton, C. A., et al. (1963). PRESSURE EFFECT AND MECHANISM IN ACID CATALYSIS: VIII. HYDROLYSIS OF ACETAMIDE AND BENZAMIDE. Canadian Journal of Chemistry, 41(2), 443-451.
  • Pharmaguideline. (n.d.). Strategies for Resolving Stability Issues in Drug Formulations. Retrieved from [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]

  • Klick, S., et al. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • PubChem. (n.d.). N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN112409145A - Preparation method of 1-tetralone.
  • Pharma Stability. (n.d.). Troubleshooting & Pitfalls. Retrieved from [Link]

  • Alsante, K. M., et al. (2007). Forced Degradation Studies in Pharmaceutical Research and Development. In Separation Science and Technology (Vol. 8, pp. 1-39).
  • European Medicines Agency. (2023). ICH Q1 Guideline on stability testing of drug substances and drug products. Retrieved from [Link]

  • East, A. L. L. (2018). On the hydrolysis mechanisms of amides and peptides. ChemistrySelect, 3(20), 5538-5545. Retrieved from [Link]

  • Scribd. (n.d.). ICH Guidelines For Stability Testing of New Drug Substance and Drug Products. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Arkat USA, Inc. (n.d.). An efficient approach for the synthesis of 6,7-dimethoxy-2-tetralone and 5,6-dimethoxy-1-tetralone. Retrieved from [Link]

  • European Medicines Agency. (2023). Guideline on Stability Testing: Stability testing of existing active substances and related finished products. Retrieved from [Link]

  • Wolf, M., et al. (2020). The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions. Scientific Reports, 10(1), 1-10.
  • Semantic Scholar. (n.d.). Total Synthesis of Natural Products Containing the Tetralone Subunit. Retrieved from [Link]

  • ResearchGate. (n.d.). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. Retrieved from [Link]

  • World Health Organization. (2018). Annex 10: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Retrieved from [Link]

  • Phillip, M., & Dautzenberg, F. (2000). Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water. Industrial & Engineering Chemistry Research, 39(9), 3147-3153.
  • Chemistry LibreTexts. (2023). 5.4: Hydrolysis Reactions. Retrieved from [Link]

Sources

Technical Support Center: Crystallization of N-(8-Oxo-5,6,7,8-tetrahydronaphthalen-1-YL)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides in-depth troubleshooting strategies and frequently asked questions for the crystallization of N-(8-Oxo-5,6,7,8-tetrahydronaphthalen-1-YL)acetamide (MW: 203.24 g/mol , Formula: C₁₂H₁₃NO₂).[1][2] As a key intermediate in various research and development pipelines, achieving high purity and yield is paramount. This document is designed for researchers, chemists, and drug development professionals to navigate common challenges encountered during the purification of this molecule.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the crystallization behavior of the target compound.

Q1: What are the key structural features of this compound that influence its crystallization?

A1: The crystallization behavior of this molecule is governed by three primary functional groups:

  • Amide Moiety (-NH-C=O): Amide groups are capable of strong hydrogen bonding (both as donors and acceptors), which promotes the formation of a stable crystal lattice. While amides generally have a strong tendency to solidify, their high polarity can sometimes make solvent selection challenging.[3]

  • Ketone Moiety (C=O): The ketone on the tetralone ring is a hydrogen bond acceptor, further contributing to intermolecular interactions that stabilize the crystal structure.

  • Aromatic Naphthalene System: The fused aromatic ring provides a rigid, planar structure that can participate in π-π stacking interactions. These interactions are crucial for orderly packing in the crystal lattice.

The combination of strong hydrogen bonding sites and a rigid aromatic core suggests that the compound has a good intrinsic ability to crystallize, provided the appropriate thermodynamic and kinetic conditions are met.

Q2: What is the fundamental principle for selecting an effective recrystallization solvent?

A2: The ideal recrystallization solvent is one in which the target compound exhibits high solubility at an elevated temperature but low solubility at room temperature or below.[4] This temperature-dependent solubility differential is the driving force for crystallization upon cooling. An effective solvent should also be one in which impurities are either highly soluble at all temperatures (remaining in the mother liquor) or completely insoluble (allowing for removal via hot filtration).

Q3: Which solvent systems are recommended as a starting point for this compound?

A3: Based on the "like dissolves like" principle and empirical data for similar molecules, the following solvents and solvent systems are excellent starting points:

  • Single Solvents: Polar protic solvents like Ethanol are often effective for amides.[3] Polar aprotic solvents such as Acetone or Acetonitrile are also highly recommended and can yield high-quality crystals for amide compounds.[5]

  • Mixed Solvent Systems: If the compound is too soluble in one solvent and poorly soluble in another, a binary mixture can provide the ideal solubility gradient. Common pairs include:

    • Ethanol/Water: Dissolve the compound in a minimum of hot ethanol, then add hot water dropwise until turbidity (cloudiness) appears. Reheat to clarify and then cool slowly.[6][7]

    • Hexane/Acetone or Hexane/Ethyl Acetate: Dissolve in the more polar solvent (acetone or ethyl acetate) and add the non-polar anti-solvent (hexane) to induce crystallization.[3]

Section 2: Troubleshooting Guide

This guide provides direct answers and protocols for specific experimental issues.

Problem 1: No crystals form upon cooling the solution.

This is a common issue that typically indicates the solution is not sufficiently supersaturated or lacks a nucleation site to initiate crystal growth.[8]

  • Solution 1.1: Induce Nucleation by Scratching

    • Causality: Scratching the inner surface of the flask with a glass rod creates microscopic, high-energy imperfections on the glass surface. These sites act as templates for nucleation, lowering the activation energy required for the first crystals to form.[8][9]

    • Protocol:

      • Ensure the solution is cooled to the target temperature.

      • Dip a clean glass stirring rod into the solution.

      • Gently scratch the rod against the inner wall of the flask, just below the surface of the solution.

      • Observe for several minutes to see if crystal formation begins at the scratch marks.

  • Solution 1.2: Induce Nucleation with a Seed Crystal

    • Causality: A seed crystal is a pre-existing, perfect crystal of the pure compound. Its introduction bypasses the initial nucleation step entirely, providing a template onto which dissolved molecules can deposit in an ordered fashion.[8]

    • Protocol:

      • If a small amount of pure product is available from a previous batch, crush it into a fine powder.

      • Add a minuscule amount (a few specks on the tip of a spatula) to the cold, clear solution.

      • Do not disturb the flask; allow the seed crystals to initiate growth.

  • Solution 1.3: Increase Solution Concentration

    • Causality: The most frequent reason for crystallization failure is using an excessive amount of solvent, which prevents the solution from becoming supersaturated upon cooling.[9]

    • Protocol:

      • Gently heat the solution to boiling.

      • Allow a portion of the solvent to evaporate (typically 10-20% of the volume). This can be done on a hot plate in a fume hood or via rotary evaporation.[9]

      • Allow the more concentrated solution to cool again.

Problem 2: The compound "oils out" instead of forming crystals.

Oiling out occurs when the solute's saturation point is reached at a temperature above its melting point, or when rapid cooling favors a kinetically-driven liquid-liquid phase separation over an ordered solid-state crystallization.[6][9]

  • Solution 2.1: Re-heat, Dilute, and Cool Slowly

    • Causality: Adding more solvent lowers the saturation temperature of the solution. Slowing the cooling rate provides the necessary time for molecules to orient themselves correctly into a crystal lattice rather than crashing out as a disordered oil.[6][10]

    • Protocol:

      • Heat the mixture until the oil completely redissolves into a homogeneous solution.[6]

      • Add a small amount (5-10% of the total volume) of additional hot solvent.

      • Insulate the flask (e.g., by placing it on a cork ring or paper towels) and allow it to cool slowly and undisturbed to room temperature before moving it to a cold bath.[6][10]

  • Solution 2.2: Change the Solvent System

    • Causality: The boiling point of the chosen solvent may be too high relative to the compound's melting point. Switching to a solvent with a lower boiling point can prevent the solution from remaining hot enough to melt the product as it comes out of solution.[6]

    • Protocol:

      • Remove the original solvent via rotary evaporation to recover the crude material.[9]

      • Select a new solvent or solvent system with a lower boiling point (see Table 1).

      • Repeat the crystallization procedure.

Problem 3: The final crystal yield is very low.

A poor yield (e.g., <70%) is often due to using too much solvent, which leaves a significant amount of the compound dissolved in the mother liquor even after cooling.[10]

  • Solution 3.1: Concentrate the Mother Liquor

    • Causality: The filtrate (mother liquor) after the first filtration is saturated with the product at the final cooling temperature. By reducing the solvent volume, this solution can be made supersaturated again to recover a second crop of crystals.

    • Protocol:

      • Transfer the mother liquor to a separate flask.

      • Reduce the solvent volume by 50-75% via heating or rotary evaporation.

      • Cool the concentrated solution to induce a second round of crystallization.

      • Note: This second crop may be less pure than the first and should be analyzed separately.

Problem 4: The crystals are colored or appear impure.

This indicates that impurities, especially colored ones, were not effectively removed during the process, or that crystallization occurred too rapidly, trapping impurities within the lattice.[10]

  • Solution 4.1: Use Activated Charcoal

    • Causality: Activated charcoal has a high surface area and can adsorb large, colored, and polar impurity molecules from the solution.

    • Protocol:

      • Dissolve the crude solid in the minimum amount of hot solvent.

      • Cool the solution slightly to prevent flash boiling.

      • Add a very small amount of activated charcoal (typically 1-2% of the solute's weight).

      • Bring the mixture back to a boil for a few minutes.

      • Perform a hot filtration through fluted filter paper or a Celite pad to remove the charcoal.

      • Allow the clarified, hot filtrate to cool and crystallize.

Section 3: Data & Protocols

Table 1: Properties of Recommended Solvents for Recrystallization
SolventBoiling Point (°C)Polarity IndexKey Considerations
Ethanol785.2Excellent general-purpose solvent for amides.[3]
Water1009.0Good anti-solvent for organic molecules when paired with a polar organic solvent.[3]
Acetone565.1Good solvent for ketones; its volatility makes it easy to remove.[3]
Acetonitrile826.2Often gives very good crystallization results for amides.[5]
Ethyl Acetate774.4Medium polarity solvent, useful in binary systems.[3]
n-Hexane690.0Non-polar anti-solvent, useful for precipitating polar compounds from more polar solutions.[3]
Protocol 1: General Single-Solvent Recrystallization Procedure
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and bring the mixture to a gentle boil on a hot plate. Continue adding small portions of hot solvent until the solid just dissolves completely.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature. To promote larger crystal growth, insulate the flask.[10]

  • Further Cooling: Once at room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by suction filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Section 4: Visual Workflow

Troubleshooting Crystallization Failures

The following diagram outlines a decision-making workflow for addressing common crystallization problems.

G start Begin Cooling of Hot, Saturated Solution outcome Observe Outcome start->outcome no_xtal Issue: No Crystals Form (Clear Solution) outcome->no_xtal No oiling Issue: Compound Oils Out outcome->oiling Oil success Result: Crystals Form outcome->success Yes scratch Action: Scratch flask with glass rod no_xtal->scratch reheat Action: Re-heat to dissolve oil, add 10% more solvent oiling->reheat scratch_outcome Crystals Form? scratch->scratch_outcome scratch_outcome->success Yes reduce_vol Action: Reduce solvent volume (boil off 10-20%) & re-cool scratch_outcome->reduce_vol No reduce_vol->start slow_cool Action: Cool very slowly (insulated flask) reheat->slow_cool slow_cool->start change_solvent Action: Change to a lower-boiling solvent slow_cool->change_solvent If oiling persists

Caption: A decision tree for troubleshooting common crystallization issues.

References

  • Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. [Link]

  • Troubleshooting Crystallization. Chemistry LibreTexts. [Link]

  • Problems with Recrystallisations. University of York, Department of Chemistry. [Link]

  • What is the best technique for amide purification? ResearchGate. [Link]

  • What should I do if crystallisation does not occur? Quora. [Link]

  • RECRYSTALLISATION. University of the West Indies. [Link]

  • Common Challenges in Crystallization Processes. YouTube. [Link]

  • N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide. PubChem, National Center for Biotechnology Information. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • N-(8-Amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide. PubChem, National Center for Biotechnology Information. [Link]

  • This compound. ChemUniverse. [Link]

  • Synthesis, crystal structure and Hirshfeld surface analysis of N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide. National Center for Biotechnology Information. [Link]

  • MSDS of N-(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide. Capot Chemical. [Link]

  • N-(8-Amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide. AdooQ BioScience. [Link]

  • Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide. National Center for Biotechnology Information. [Link]

  • Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences. [Link]

  • N-(3-Fluoro-5,6,7,8-tetrahydro-4-methyl-8-oxo-1-naphthalenyl)acetamide. PubChem, National Center for Biotechnology Information. [Link]

  • Synthesis of N-(2,8-Dioxo-1-oxaspiro[4.5]deca-6,9-dien-7-yl) Acetamide and Benzamide. MDPI. [Link]

Sources

Optimizing N-acetylation of 8-amino-tetralone derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An essential transformation in medicinal chemistry and drug development is the N-acetylation of primary amines, such as 8-amino-tetralone derivatives. This reaction is crucial for synthesizing active pharmaceutical ingredients (APIs), modifying compound properties, and as a protective group strategy in multi-step syntheses[1][2][3]. The 8-amino-tetralone scaffold itself is a key component in various neurologically active agents, making the optimization of its derivatization a critical task for researchers.

As a Senior Application Scientist, I've designed this technical support center to move beyond simple protocols. It addresses the common—and often frustrating—challenges encountered in the lab. This guide is structured to provide not just solutions, but a deeper understanding of the reaction's mechanics, enabling you to troubleshoot effectively and optimize your synthetic routes with confidence.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the N-acetylation of 8-amino-tetralone and related aromatic amines.

Q1: What are the most common and effective acetylating agents for an 8-amino-tetralone derivative?

A1: Acetic anhydride and acetyl chloride are the most frequently used reagents due to their high reactivity.[4]

  • Acetic Anhydride: Generally the reagent of choice. It is less volatile and corrosive than acetyl chloride, and the acetic acid byproduct is easier to handle than the hydrochloric acid generated from acetyl chloride.[4]

  • Acetyl Chloride: Highly reactive and effective, but its use is complicated by its moisture sensitivity, corrosiveness, and the generation of HCl.[1][4] It is often employed when the amine is less reactive.

  • Greener Alternatives: For more sustainable processes, researchers have successfully used acetonitrile in the presence of a Lewis acid catalyst like alumina[1][5] or ethyl acetate with a catalytic amount of acetic acid.[6]

Q2: Why is a base necessary when using acetic anhydride or acetyl chloride?

A2: A base is critical for neutralizing the acidic byproduct generated during the reaction (acetic acid or HCl).[2] If not neutralized, this acid will protonate the free amino group of your starting material, rendering it non-nucleophilic and effectively halting the reaction. Common bases include pyridine and triethylamine (TEA). Pyridine can also act as a nucleophilic catalyst.[7]

Q3: Can the ketone or other functional groups on the tetralone ring interfere with the reaction?

A3: The primary aromatic amine at the 8-position is significantly more nucleophilic than the ketone carbonyl. Under standard N-acetylation conditions, the reaction is highly selective for the amine. However, if your derivative contains other nucleophilic groups, such as a hydroxyl group, O-acetylation can occur as a side reaction. This chemoselectivity is a key consideration in planning your synthesis.[4]

Q4: What is the best way to monitor the reaction's progress?

A4: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the consumption of the starting amine.[2] Developing a good TLC solvent system before starting the reaction is crucial. For more quantitative analysis, especially during optimization, techniques like HPLC or benchtop NMR spectroscopy can provide real-time data on reactant consumption and product formation.[8][9]

Q5: Are there catalyst-free methods for this N-acetylation?

A5: Yes, under certain conditions, N-acetylation can proceed without a catalyst, particularly with a reactive amine and acetylating agent. Some solvent-free methods using acetic anhydride have been shown to be effective and offer environmental benefits.[10] Additionally, using water as a solvent under microwave irradiation has been reported for certain N-acylation reactions, providing a green and efficient alternative.[11]

Experimental Protocol: General Procedure for N-acetylation

This protocol provides a robust starting point for the N-acetylation of an 8-amino-tetralone derivative using standard laboratory reagents.

Materials:

  • 8-Amino-tetralone derivative (1.0 eq)

  • Acetic Anhydride (1.2 eq)

  • Pyridine (2.0 eq) or Triethylamine (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN)

  • 1M HCl solution, Saturated NaHCO₃ solution, Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Under an inert atmosphere (Nitrogen or Argon), dissolve the 8-amino-tetralone derivative (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the base (e.g., pyridine, 2.0 eq) to the stirred solution.

  • Add acetic anhydride (1.2 eq) dropwise to the reaction mixture. Ensure the temperature remains below 5 °C during the addition.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC until the starting material is fully consumed.[2]

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution (to remove acetic acid), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Workflow for N-Acetylation of 8-Amino-Tetralone Derivatives

G cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Isolation cluster_purify Purification setup 1. Dissolve 8-amino-tetralone in anhydrous solvent inert 2. Establish Inert Atmosphere (N2/Ar) setup->inert cool 3. Cool to 0°C inert->cool add_base 4. Add Base (e.g., Pyridine) cool->add_base add_reagent 5. Add Acetic Anhydride (dropwise) add_base->add_reagent react 6. Stir at Room Temp (2-4 hours) add_reagent->react monitor 7. Monitor by TLC/ LCMS react->monitor quench 8. Quench with Water monitor->quench Reaction Complete wash 9. Sequential Washes (Acid, Base, Brine) quench->wash dry 10. Dry Organic Layer (Na2SO4) wash->dry concentrate 11. Concentrate in vacuo dry->concentrate purify 12. Column Chromatography or Recrystallization concentrate->purify characterize 13. Characterize Product (NMR, MS, etc.) purify->characterize

Caption: A standard experimental workflow for the N-acetylation of 8-amino-tetralone derivatives.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and solving common issues encountered during the N-acetylation reaction.

Observed Problem Potential Cause(s) Recommended Solution(s)
1. Low or No Product Yield a. Starting amine was protonated (wet reagents/solvents, insufficient base).Ensure all reagents and solvents are anhydrous. Use a sufficient excess of base (e.g., 1.5-2.0 eq) to neutralize the acid byproduct.[2]
b. Reaction time was too short or temperature too low.Monitor the reaction by TLC until the starting material spot disappears. If the reaction is sluggish at room temperature, consider gentle heating (40-50 °C), but be mindful of potential side reactions.
c. Ineffective acetylating agent for a deactivated amine.If the tetralone ring has strong electron-withdrawing groups, the amine may be less nucleophilic. Switch to a more reactive agent like acetyl chloride.[4]
d. Product loss during aqueous workup.If your acetylated product has some water solubility, minimize the volume and number of aqueous washes. Back-extract the aqueous layers with fresh organic solvent to recover dissolved product.
2. Multiple Spots on TLC (Side Products) a. O-acetylation of a hydroxyl group on the tetralone ring.Use milder conditions (e.g., lower temperature, shorter reaction time). Alternatively, protect the hydroxyl group before N-acetylation and deprotect it afterward.
b. Di-acetylation (acetylation of the amide nitrogen).This is rare under standard conditions as the amide nitrogen is much less nucleophilic.[2] If observed, it suggests the conditions are too harsh. Reduce temperature and use a smaller excess of acetic anhydride.
c. Degradation of starting material or product.Ensure the reaction is run under an inert atmosphere if your compound is sensitive to oxidation. Check the pH during workup; strong acid or base could cause degradation.
3. Starting Material Remains Unreacted a. Insufficient equivalents of acetylating agent.Ensure you are using at least a slight excess (1.1-1.2 eq) of the acetylating agent to drive the reaction to completion.
b. Deactivated amine.As in 1c, a deactivated amine may require more forcing conditions: higher temperature, a more reactive acetylating agent, or a stronger base/catalyst.
c. Poor quality of reagents.Acetic anhydride can hydrolyze over time. Use a fresh bottle or distill it before use. Ensure your base is pure and dry.
4. Difficult Purification a. Product co-elutes with starting material.Optimize your column chromatography solvent system using TLC. A gradient elution may be necessary. If the starting amine is basic, an acidic wash during workup can remove it as a water-soluble salt.[2]
b. Product is an oil and won't crystallize.Try dissolving the oil in a minimal amount of a good solvent (e.g., ethyl acetate) and adding a poor solvent (e.g., hexanes) dropwise until turbidity appears, then cool to induce crystallization.
c. Residual pyridine or base in the final product.Pyridine can be difficult to remove completely. Ensure the 1M HCl wash during workup is thorough. Co-evaporation with a high-boiling solvent like toluene can help remove residual pyridine.

Troubleshooting Logic Diagram

This decision tree helps diagnose and resolve low-yield N-acetylation reactions systematically.

Caption: A decision tree for troubleshooting low-yielding N-acetylation reactions.

References

  • Orsy, G., Fülöp, F., & Mándity, I. M. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules. Available at: [Link]

  • Tajbaksh, M., et al. (2009). Mild and Useful Method for N-Acylation of Amines. ResearchGate. Available at: [Link]

  • Saikia, U. P., et al. (2016). Selective N-acetylation of aromatic amines using acetonitrile as acylating agent. Semantic Scholar. Available at: [Link]

  • Kasaai, M. R. (2009). Various methods for determination of the degree of N-acetylation of chitin and chitosan: a review. PubMed. Available at: [Link]

  • Magritek. (2019). Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine. Available at: [Link]

  • Katritzky, A. R., et al. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. PMC. Available at: [Link]

  • Magritek. (2019). Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine. Available at: [Link]

  • De, S. K. (2013). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Indian Academy of Sciences. Available at: [Link]

  • Orsy, G., Fülöp, F., & Mándity, I. M. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. ResearchGate. Available at: [Link]

  • Rana, C. (2025). Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. IJCRT.org. Available at: [Link]

  • Zarei, A., et al. (n.d.). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of the Serbian Chemical Society. Available at: [Link]

  • Land of Chemistry. (2024). N,N-diethyl acetamide | Class 12| Land of Chemistry |. YouTube. Available at: [Link]

  • Wang, Y., et al. (2024). Nanopore Identification of N-Acetylation by Hydroxylamine Deacetylation (NINAHD). ACS Publications. Available at: [Link]

  • MtoZ Biolabs. (n.d.). Acetylation Detection Method. Available at: [Link]

  • Devi, N., & Das, B. (2009). Mild and Useful Method for N-Acylation of Amines. Taylor & Francis Online. Available at: [Link]

  • Reddy, P. G., et al. (2007). Concurrent esterification and N-acetylation of amino acids with orthoesters: A useful reaction with interesting mechanistic implications. PMC. Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2010). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. Chemical Communications. Available at: [Link]

  • Ziaee, F., et al. (2021). Novel Synthesis of N-Acetylcysteine Medicine Using an Effective Method. ResearchGate. Available at: [Link]

  • Ziaee, F., et al. (2021). Novel Synthesis of N-Acetylcysteine Medicine Using an Effective Method. MDPI. Available at: [Link]

  • Williams, S. J., & Notman, S. (2016). Acetic Acid as a Catalyst for the N-Acylation of Amines Using Esters as the Acyl Source. ResearchGate. Available at: [Link]

  • Anderson, L. L., & Merkler, D. J. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. PMC. Available at: [Link]

  • Grassert, I., et al. (1998). Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids. Google Patents.
  • Drazic, A., et al. (2021). Illuminating the impact of N-terminal acetylation: from protein to physiology. PMC. Available at: [Link]

  • Gustafsson, M., et al. (2021). A Study of an 8-Aminoquinoline-Directed C(sp2)–H Arylation Reaction on the Route to Chiral Cyclobutane Keto Acids from Myrtenal. MDPI. Available at: [Link]

  • Ye, N., et al. (2010). Process for synthesis of amino-methyl tetralin derivatives. Google Patents.
  • Arnesen, T. (2018). Spotlight on protein N-terminal acetylation. PMC. Available at: [Link]

  • Anonymous. (2015). 2-(N-acetyl-N-methyl amino)-8-hydroxynaphthalene. ResearchGate. Available at: [Link]

  • Husain, S. S., et al. (2005). The effect of N-terminal acetylation and the inhibition activity of acetylated enkephalins on the aminopeptidase M-catalyzed hydrolysis of enkephalins. PMC. Available at: [Link]

  • Suzuki, T., et al. (1996). A New Method for Identifying the Amino Acid Attached to a Particular RNA in the Cell. PubMed. Available at: [Link]

Sources

Identification of synthesis byproducts of N-(8-Oxo-5,6,7,8-tetrahydronaphthalen-1-YL)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of N-(8-Oxo-5,6,7,8-tetrahydronaphthalen-1-YL)acetamide. This guide is designed for chemistry professionals engaged in its synthesis and provides in-depth troubleshooting for the identification and mitigation of common byproducts. Our approach is rooted in mechanistic principles to help you not only solve immediate issues but also to optimize your reaction for higher purity and yield.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My initial purity assessment (TLC/LC-MS) shows a major impurity with the same mass as my target product. What is the likely identity of this byproduct?

This is a common and critical issue. The most probable identity of an impurity with an identical mass-to-charge ratio (m/z) is a constitutional isomer. In the context of this synthesis, which typically involves an intramolecular Friedel-Crafts acylation, the primary isomeric byproduct is N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide .[1][2]

Causality: The formation of this isomer stems from the cyclization step of the precursor, likely a 4-(acylaminophenyl)butyric acid derivative. The acetamido group is an ortho-, para-director. During intramolecular acylation, cyclization can occur at either of the two ortho positions relative to the acetamido group. While the 8-oxo product is often favored, changes in catalysts, temperature, or solvent polarity can alter the regioselectivity, leading to the formation of the 5-oxo isomer.[3]

Identification & Differentiation Protocol:

  • Proton NMR (¹H NMR): The aromatic region is diagnostic.

    • Target (8-oxo): You will typically observe a distinct set of three coupled aromatic protons. The proton ortho to the carbonyl group will be the most deshielded.

    • Byproduct (5-oxo): The symmetry and coupling pattern of the aromatic protons will differ significantly. The proton between the acetamido and the alkyl ring junction will have a unique chemical shift and coupling constant.

  • HPLC Co-injection: If an analytical standard of the 5-oxo isomer is available, co-injecting it with your sample will confirm its presence if a single, sharpened peak is observed. If two distinct peaks remain, the impurity is something else.

  • 2D NMR (NOESY/ROESY): In cases of ambiguity, a Nuclear Overhauser Effect experiment can confirm the spatial relationship between the aromatic protons and the methylene protons of the tetralone ring, definitively establishing the connectivity.

Question 2: My reaction appears to have stalled, and I'm isolating a significant amount of unreacted starting material. What are the primary causes?

Incomplete conversion is often traced back to the catalyst or reaction conditions used for the Friedel-Crafts cyclization.

Common Causes & Solutions:

  • Catalyst Deactivation: Traditional Lewis acids like AlCl₃ are highly susceptible to deactivation by moisture.[4] The water formed as a byproduct of the reaction can also inhibit the catalyst.[5]

    • Solution: Ensure all glassware is rigorously dried, and all solvents and reagents are anhydrous. Consider using a more water-tolerant catalyst system, such as a metal triflate (e.g., Bi(OTf)₃) or a Brønsted acid like methanesulfonic acid (MSA).[6]

  • Insufficient Catalyst Loading: Stoichiometric amounts of Lewis acids are often required because the catalyst complexes with the carbonyl oxygen of the product.

    • Solution: Ensure at least 1.1 to 1.5 equivalents of the Lewis acid are used. For catalytic systems, ensure the loading is appropriate for your substrate scale (typically 5-10 mol%).

  • Inadequate Temperature/Reaction Time: Intramolecular acylations can be sluggish.

    • Solution: Monitor the reaction by TLC or LC-MS. If the reaction stalls, consider a modest increase in temperature (e.g., from room temperature to 50-60 °C) or extending the reaction time.

Question 3: My mass spectrum shows a peak that is 42 amu less than my product. What is this species?

A mass loss of 42 amu (C₂H₂O) strongly suggests the cleavage of the N-acetyl group (-COCH₃) to yield the corresponding primary amine, 1-Amino-5,6,7,8-tetrahydronaphthalen-8-one .

Causality: This byproduct forms under harsh acidic or basic conditions, either during the cyclization or the aqueous workup. Strong acids used in the Friedel-Crafts reaction can catalyze the hydrolysis of the amide bond, especially at elevated temperatures or with prolonged reaction times.

Mitigation Strategy:

  • Milder Cyclization: Employ milder reaction conditions. Polyphosphoric acid (PPA) at a controlled temperature (e.g., <100 °C) or Eaton's reagent (P₂O₅ in MSA) can be effective alternatives to harsher Lewis acids.

  • Controlled Workup: During the workup, neutralize the acidic reaction mixture promptly and avoid excessive heating. Use a chilled base solution (e.g., NaHCO₃ or NaOH) for neutralization.

  • Purification: This byproduct is more basic than the desired product. It can be removed effectively using column chromatography on silica gel. The increased polarity of the amine group will lead to a significantly lower Rf value.

Data Summary & Visualization

To aid in the identification process, the following table summarizes the key properties of the target compound and its primary isomeric byproduct.

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC₁₂H₁₃NO₂203.24110139-15-6[7]
N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamideC₁₂H₁₃NO₂203.24102873-24-5[1]
Reaction & Byproduct Formation Pathway

The following diagram illustrates the critical cyclization step where the reaction can diverge to form either the desired 8-oxo product or the 5-oxo isomeric byproduct.

G cluster_main Synthesis Pathway SM 4-(5-Acetamidophenyl)butanoic Acid (Precursor) Cat Friedel-Crafts Catalyst (e.g., AlCl3, PPA) SM->Cat Prod This compound (Desired Product) Cat->Prod Path A (Major) Byprod N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide (Isomeric Byproduct) Cat->Byprod Path B (Minor)

Caption: Intramolecular cyclization pathway leading to the desired 8-oxo product and the isomeric 5-oxo byproduct.

Troubleshooting & Identification Workflow

This workflow provides a logical sequence for identifying an unknown impurity encountered during synthesis.

G cluster_analysis Analytical Steps cluster_interpretation Interpretation & Identification Start Crude Product Shows Unexpected Impurity LCMS Run LC-MS Analysis Start->LCMS NMR Acquire ¹H NMR Spectrum Start->NMR HPLC Run Analytical HPLC Start->HPLC Mass Determine Mass of Impurity LCMS->Mass Aromatic Analyze Aromatic Region & Coupling Constants NMR->Aromatic Retention Compare Retention Times HPLC->Retention Isomer Identified: Isomeric Byproduct (e.g., 5-Oxo) Mass->Isomer Mass = Product Mass Hydrolysis Identified: Deacetylated Byproduct Mass->Hydrolysis Mass = Product - 42 SM_ID Identified: Unreacted Starting Material Mass->SM_ID Mass = Precursor Aromatic->Isomer Different Pattern

Caption: A systematic workflow for the identification of unknown synthesis byproducts using standard analytical techniques.

References

  • Synthesis of 1-Tetralones by Intramolecular Friedel—Crafts Reaction of 4-Arylbutyric Acids Using Lewis Acid Catalysts. ResearchGate. Available from: [Link]

  • The Friedel—Crafts Acylation of Aromatic Compounds with Carboxylic Acids by the Combined Use of Perfluoroalkanoic Anhydride and Bismuth or Scandium Triflate. ResearchGate. Available from: [Link]

  • Applications of Friedel–Crafts reactions in total synthesis of natural products. National Institutes of Health (NIH). Available from: [Link]

  • Applications of Friedel–Crafts reactions in total synthesis of natural products. National Institutes of Health (NIH). Available from: [Link]

  • This compound. ChemUniverse. Available from: [Link]

  • N-(8-Amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide. PubChem. Available from: [Link]

  • N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide. PubChem. Available from: [Link]

  • CN104987310A - Synthesis process of levosimendan. Google Patents.
  • N-(3-Fluoro-5,6,7,8-tetrahydro-4-methyl-8-oxo-1-naphthalenyl)acetamide. PubChem. Available from: [Link]

  • Characterization of Impurities of 8-chlorotheophylline using modern analytical techniques. ResearchGate. Available from: [Link]

  • Synthesis of 4-oxotetrahydropyrimidine-1(2H)-carboxamides derivatives as capsid assembly modulators of hepatitis B virus. National Institutes of Health (NIH). Available from: [Link]

  • N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide | C12H13NO2. PubChem. Available from: [Link]

  • WO2004060887A1 - Method for producing 5-chloro-n-({5s)-2-oxo-3-[4-(3-oxo-4-morpholinyl)-phenyl]-1,3-oxazolidin-5-yl}-methyl)-2-thiophene carboxamide. Google Patents.
  • Synthesis 1,2,3,4,5,6,7,8-octahydronaphthalene from... ResearchGate. Available from: [Link]

  • Synthesis of trans 8-substituted-6-phenyl-6,7,8,9-tetrahydro-3H-pyrazolo [4,3–f]isoquinolines using a Pictet-Spengler approach. ResearchGate. Available from: [Link]

  • WO2004018408A1 - Synthesis and purification of nateglinide. Google Patents.
  • Synthesis of (+) and (-) 1 -(5,5-diphenyltetrahydrofuran-3- yl)-n,n-dimethylmethanamine, (+) and (-). Google Patents.
  • New Aspects of the Reaction of Thioacetamide and N-Substituted Maleimides. National Institutes of Health (NIH). Available from: [Link]

  • (PDF) Unexpected Results in the Friedländer Reaction of 4-aryl-7,7-Dimethyl-5-Oxo-5,6,7,8-Tetrahydro-4 H -[3]Benzopyran-3-Carbonitriles. ResearchGate. Available from: [Link]

Sources

Technical Support Center: Purification of N-(8-Oxo-5,6,7,8-tetrahydronaphthalen-1-YL)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude N-(8-Oxo-5,6,7,8-tetrahydronaphthalen-1-YL)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to enhance the purity of this compound in your laboratory experiments.

Introduction to Purification Challenges

This compound is a key intermediate in various synthetic pathways. Its purification can be challenging due to the presence of structurally similar impurities and byproducts. This guide will walk you through common issues and provide robust methods to achieve high purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurity profile largely depends on the synthetic route employed. A common pathway involves the Friedel-Crafts acylation of an appropriate naphthalene precursor followed by a Beckmann rearrangement of the corresponding oxime. Potential impurities include:

  • Unreacted starting materials: Such as the naphthalene precursor and acetylating agent.

  • Regioisomers: Formed during the Friedel-Crafts acylation step.

  • Byproducts of the Beckmann rearrangement: Including unreacted oxime and rearrangement side products.

  • Polymeric and colored impurities: Often arise from oxidation or side reactions, leading to discoloration of the product (e.g., pink, brown, or black)[1].

Q2: My purified product is a persistent oil and won't crystallize. What should I do?

A2: "Oiling out" is a common problem in recrystallization. It occurs when the solute is insoluble in the solvent at a temperature above the solvent's boiling point or when the solute's melting point is lower than the boiling point of the solvent. To address this:

  • Induce crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface. Seeding with a previously obtained pure crystal can also be effective.

  • Modify the solvent system: Add a small amount of a miscible "anti-solvent" (a solvent in which your compound is poorly soluble) dropwise to the warm solution until it becomes slightly turbid, then allow it to cool slowly.

  • Lower the cooling temperature: Use an ice bath or refrigerator to encourage crystallization, but be mindful that rapid cooling can trap impurities.

  • Purify by column chromatography first: If the crude product is very impure, it may be necessary to perform column chromatography to remove the impurities that are inhibiting crystallization.

Q3: How do I choose the best purification method for my crude product?

A3: The choice between recrystallization and column chromatography depends on the nature and quantity of the impurities.

  • Recrystallization is generally preferred for removing small amounts of impurities from a solid product, especially if the impurities have different solubilities than the desired compound. It is a more scalable and often more economical method.

  • Column chromatography is more effective for separating complex mixtures, removing impurities with similar solubility to the product, or purifying non-crystalline (oily) products.

Troubleshooting Guides

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The key is to select an appropriate solvent or solvent system.

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This guide provides comprehensive technical support for the long-term storage and handling of N-(8-Oxo-5,6,7,8-tetrahydronaphthalen-1-YL)acetamide (CAS No. 110139-15-6). As a bicyclic compound featuring both an aromatic acetamide and a tetralone (aromatic ketone) moiety, its stability is critical for ensuring experimental reproducibility and validity. This document outlines best practices derived from the fundamental chemistry of its functional groups and data from analogous compounds to ensure its integrity over time.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

For optimal long-term stability, the compound should be stored at -20°C in a tightly sealed container, protected from moisture and light. This recommendation is based on storage conditions for structurally similar research compounds, which often require cold storage to minimize degradation over months or years[1]. General chemical safety guidelines also advocate for storing chemical reagents in a cool, dry, and well-ventilated place[2].

Q2: Why is low-temperature storage so critical for this molecule?

The molecule contains two key functional groups: an acetamide and a ketone. While amides are the most stable of the carboxylic acid derivatives, they can still be susceptible to hydrolysis over long periods, especially in the presence of moisture[3][4][5]. More significantly, ketones can undergo various degradation pathways. While the tetralone structure is relatively stable, low temperatures drastically slow down the rates of any potential side reactions or decomposition[6]. A study on the stability of other ketones demonstrated significant degradation at -20°C over weeks, which was substantially mitigated at -80°C, highlighting the general principle that colder temperatures enhance stability[6]. For practical laboratory purposes, -20°C provides a robust and accessible condition for preserving compound integrity.

Q3: Is this compound sensitive to moisture?

Yes, caution is warranted. The acetamide functional group can make the compound hygroscopic (tendency to absorb moisture from the air), a common characteristic of simple amides like acetamide itself[7]. Moisture can introduce two primary risks:

  • Hydrolysis: Water can slowly hydrolyze the amide bond, breaking the molecule into acetic acid and the corresponding amine, thus reducing the purity and potency of your sample[5].

  • Physical Changes: Absorption of water can cause the solid powder to clump or change its physical state, making it difficult to weigh and handle accurately.

Therefore, it is imperative to store the compound in a desiccated environment or within a container that has been backfilled with an inert gas like argon or nitrogen. Safety data sheets for similar compounds frequently recommend storage in a dry place[2].

Q4: What is the proper procedure for handling the compound for routine experimental use?

To prevent degradation from moisture condensation and temperature cycling, follow this protocol:

  • Acclimatization: Before opening, allow the container to warm to room temperature in a desiccator. This prevents atmospheric moisture from condensing on the cold compound.

  • Inert Atmosphere: If possible, handle the compound in a glove box or under a gentle stream of inert gas (e.g., argon or nitrogen).

  • Minimize Exposure: Weigh out the required amount quickly and securely reseal the container immediately.

  • Return to Storage: Promptly return the main stock container to its designated -20°C storage location. Avoid leaving it on the lab bench for extended periods.

Q5: What are the visible signs of compound degradation?

You should visually inspect the compound before each use. Signs of potential degradation include:

  • Change in color: A noticeable shift from its original color (typically a white or off-white solid).

  • Change in physical state: The appearance of clumps, a "gummy" or oily consistency, or melting, which could indicate moisture absorption or the formation of impurities.

  • Odor: While the pure compound may be odorless, the development of a mousy or ammonia-like smell could suggest hydrolysis of the acetamide group[7].

If any of these signs are observed, it is recommended to discard the stock and use a fresh, uncompromised sample to maintain the integrity of your experimental results.

Storage Parameter Summary

ParameterRecommended ConditionRationale
Temperature -20°CMinimizes rates of chemical degradation for both amide and ketone moieties[1][6].
Atmosphere Inert gas (Argon/Nitrogen) or DesiccatedPrevents moisture absorption (hygroscopicity) and subsequent hydrolysis of the amide group[5][8].
Light Amber vial / Stored in the darkProtects against potential light-induced degradation pathways.
Container Tightly sealed, airtight vialPrevents exposure to air and moisture. Use proper glove removal techniques to avoid contamination[9].

Troubleshooting Guide

Observed ProblemPotential Cause (Storage-Related)Recommended Action
Inconsistent or reduced biological activity in assays. The compound has degraded due to improper storage (e.g., prolonged time at room temperature, exposure to moisture), reducing the concentration of the active molecule.1. Verify the storage history of the compound vial. 2. Use a fresh, unopened vial of the compound that has been stored correctly at -20°C. 3. Perform a quality control check (e.g., LC-MS) on the suspect stock to confirm its purity and identity.
The solid compound appears clumpy, sticky, or has changed color. The compound has likely absorbed atmospheric moisture, or chemical degradation has occurred. Amides are known to be deliquescent[8].Do not use. Discard the vial and source a fresh supply. Using a compromised compound will lead to inaccurate and unreliable experimental data.
Difficulty dissolving the compound in the intended solvent. The presence of insoluble degradation products or absorbed water is altering the compound's solubility profile.1. Confirm the appropriate solvent for this compound from the supplier's technical data sheet. 2. If the correct solvent is being used and issues persist, this is a strong indicator of degradation. Discard the material.

Visual Workflow for Handling & Storage

This diagram outlines the critical decision points and steps from receiving the compound to its long-term storage and use.

G cluster_0 Receiving & Initial Storage cluster_1 Experimental Use cluster_2 Post-Use Receive Receive Compound Inspect Inspect for Damage & Correct Labeling Receive->Inspect Store Store Immediately at -20°C Inspect->Store Remove Remove from -20°C Store->Remove Need for Experiment Equilibrate Equilibrate to RT in Desiccator Remove->Equilibrate Weigh Weigh Quickly (Inert Atmosphere if possible) Equilibrate->Weigh Reseal Reseal Tightly Weigh->Reseal Return Return to -20°C Storage Promptly Reseal->Return Log Log Use Return->Log

Caption: Workflow for proper handling of this compound.

References

  • Khan Academy. Relative stability of amides, esters, anhydrides, and acyl chlorides. [Link]

  • Capot Chemical. MSDS of N-(3-fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydronaphthalen-1-YL)acetamide. [Link]

  • Chemcess. Acetamide: Properties, Production And Applications. [Link]

  • Thermo Fisher Scientific. SAFETY DATA SHEET - 2-Chloro-N,N-diethylacetamide. [Link]

  • Vedantu. Acetamide: Properties, Uses, Safety, and Key Chemistry Facts. [Link]

  • Patsnap Synapse. What is the mechanism of Acetamide? [Link]

  • Organic Chemistry - YouTube. Amphoteric character of Acetamide. [Link]

  • PubMed. Stability of ketone bodies in serum in dependence on storage time and storage temperature. [Link]

  • ChemUniverse. This compound. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of N-(8-Oxo-5,6,7,8-tetrahydronaphthalen-1-YL)acetamide Analogs as Melatonin Receptor Ligands

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of N-(8-Oxo-5,6,7,8-tetrahydronaphthalen-1-YL)acetamide, a scaffold of significant interest in the development of melatonin receptor (MT1/MT2) agonists. Melatonin receptors are critical G protein-coupled receptors (GPCRs) that regulate circadian rhythms, sleep patterns, and mood, making them prime targets for therapeutic intervention in sleep disorders, depression, and type-2 diabetes.[1][2] This document synthesizes data from key studies on related chemical series to build a predictive SAR model for this specific chemotype, offering field-proven insights for researchers, medicinal chemists, and drug development professionals.

Introduction: The Tetralone Scaffold in Melatonin Receptor Agonism

The this compound core represents a bioisostere of melatonin's native indoleamine structure. In this scaffold, the tetralone moiety mimics the indole ring system, while the N-acetamide side chain retains a key pharmacophoric feature required for receptor activation. The development of potent and selective MT1/MT2 ligands is a major goal in medicinal chemistry, as differential activation of these receptor subtypes may lead to improved therapeutic profiles with fewer side effects.[3][4]

The rationale for exploring analogs of this scaffold is to systematically probe the steric and electronic requirements of the melatonin receptor binding pocket. By modifying specific positions on the aromatic ring and the acetamide side chain, we can map key interactions and develop compounds with enhanced affinity, selectivity, and pharmacokinetic properties. This guide compares the performance of various structural modifications based on published experimental data from closely related analog series.

Comparative Analysis of Structural Modifications

The SAR of this class can be logically dissected by considering modifications to three primary regions of the molecule:

  • Part A: The Aromatic Ring

  • Part B: The N-Acetamide Side Chain

  • Part C: The Tetralone Core

Part A: Aromatic Ring Substitutions

Substitutions on the aromatic portion of the tetralone ring are critical for mimicking the 5-methoxy group of melatonin, which is a key interaction point within the receptor. Studies on related phenylalkyl amides and naphthalenic derivatives provide a strong predictive framework.[5][6]

Causality Behind Experimental Choices: The primary goal of aromatic substitution is to identify groups that can form favorable interactions, such as hydrogen bonds or van der Waals contacts, within the binding site, specifically in the region occupied by melatonin's methoxy group. Halogen substitutions are explored to probe the effects of both sterics and electronics (inductive effects).

Key SAR Insights:

  • Position of Methoxy Group: In analogous phenylalkyl amides, a methoxy substituent at the 3-position (equivalent to the 7-position in the naphthalene system) confers the highest binding affinity, directly mimicking the carbon framework of melatonin.[5] A 2-methoxy substitution results in a small decrease in affinity, while a 4-methoxy group leads to a significant loss of activity, suggesting a steric clash or unfavorable orientation in the binding pocket.[5]

  • Halogen Substitution: Replacing the methoxy group with halogens can maintain substantial binding affinity. For N-propanoyl-3-(phenyl)propanamines, the binding affinity follows the trend: 3-OCH₃ > 3-Cl > 3-Br > 3-F.[5] This indicates that while a methoxy group is optimal, the receptor can tolerate chloro- and bromo- substituents, which may offer advantages in metabolic stability or bioavailability.

  • Deletion of Aromatic Substituent: Complete removal of the methoxy group in naphthalenic analogs generally leads to a significant decrease in affinity. However, this modification has also been shown to switch a compound from an agonist to an antagonist, highlighting the group's importance in receptor activation.[6]

Table 1: Comparison of Aromatic Ring Substitutions on Binding Affinity (Data from Analogous Phenylalkyl Amides)

Compound ScaffoldAromatic Substitution (Position 3)Binding Affinity (Ki, nM)Reference
N-propanoyl-3-(phenyl)propanamine-OCH₃5.6[5]
N-propanoyl-3-(phenyl)propanamine-Cl113[5]
N-propanoyl-3-(phenyl)propanamine-Br224[5]
N-propanoyl-3-(phenyl)propanamine-F355[5]

Data is synthesized from a closely related series to predict trends for the target scaffold.

Part B: N-Acetamide Side Chain Modifications

The N-acetamide side chain is another critical pharmacophoric element. Its length, size, and hydrogen-bonding capacity are crucial for high-affinity binding and agonist activity.

Causality Behind Experimental Choices: The length of the N-acyl chain is systematically varied to determine the optimal size to fit within its sub-pocket. The goal is to maximize favorable interactions without introducing steric hindrance.

Key SAR Insights:

  • N-Acyl Chain Length: A clear relationship exists between the length of the N-acyl chain and binding affinity. Starting from an N-acetyl group (C2), affinity increases with chain length, peaking at the N-propanoyl (C3) group.[5] Further extension to an N-butanoyl (C4) chain leads to a decrease in affinity, suggesting that the binding pocket for this chain is sterically constrained.[5]

  • Bioisosteric Replacements: Replacing the amide function with bioisosteres like a urea can have a profound impact. In one naphthalenic series, an N-n-propyl urea derivative was found to be an extremely potent ligand, indicating that alternative hydrogen bond donor/acceptor patterns can be highly favorable.[6]

Table 2: Effect of N-Acyl Chain Length on Binding Affinity (Data from Analogous Phenylalkyl Amides)

Compound ScaffoldN-Acyl GroupBinding Affinity (Ki, nM)Reference
N-Acyl-3-(3-methoxyphenyl)propanamineAcetyl (C2)16.2[5]
N-Acyl-3-(3-methoxyphenyl)propanaminePropanoyl (C3)5.6[5]
N-Acyl-3-(3-methoxyphenyl)propanamineButanoyl (C4)11.0[5]

Data is synthesized from a closely related series to predict trends for the target scaffold.

Experimental Design & Protocols

To validate the SAR hypotheses for novel this compound analogs, two primary assays are essential: a radioligand binding assay to determine affinity (Ki) and a functional assay to measure agonist/antagonist activity (EC50/IC50).

General Experimental Workflow

The logical flow from compound synthesis to biological characterization is crucial for generating reliable and reproducible data.

G cluster_0 Chemical Synthesis cluster_1 Primary Screening: Binding Affinity cluster_2 Secondary Screening: Functional Activity Synthesis Analog Synthesis & Purification QC Structural Verification (NMR, MS) Synthesis->QC BindingAssay Radioligand Binding Assay (Determine Ki at MT1/MT2) QC->BindingAssay DataAnalysis1 Calculate Ki values (Cheng-Prusoff) BindingAssay->DataAnalysis1 FunctionalAssay cAMP Functional Assay (Determine EC50/IC50) DataAnalysis1->FunctionalAssay  Select high-affinity hits DataAnalysis2 Generate Dose-Response Curves FunctionalAssay->DataAnalysis2 SAR SAR Analysis & Lead Optimization DataAnalysis2->SAR  Establish SAR

Caption: High-level workflow from analog synthesis to SAR determination.

Protocol 1: Melatonin Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of test compounds for MT1 and MT2 receptors using 2-[¹²⁵I]-iodomelatonin.[1][2][7]

Self-Validation System: The protocol's integrity is maintained by running a parallel saturation binding experiment to confirm the Kd of the radioligand and by including a known reference compound (e.g., melatonin) to validate the assay window and results.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture HEK293 or CHO cells stably expressing human MT1 or MT2 receptors.

    • Harvest cells and homogenize in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

    • Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet membranes.

    • Wash the pellet by resuspending in fresh buffer and repeating centrifugation.

    • Resuspend the final pellet in assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4) and determine protein concentration (e.g., BCA assay).

  • Assay Setup (96-well plate format):

    • Prepare serial dilutions of test compounds (e.g., from 100 µM to 1 pM) in assay buffer.

    • To each well, add:

      • 50 µL of assay buffer (for total binding) or 10 µM unlabeled melatonin (for non-specific binding).

      • 50 µL of diluted test compound or buffer (for controls).

      • 50 µL of 2-[¹²⁵I]-iodomelatonin (final concentration ~50-100 pM, near its Kd).[2][8]

      • 100 µL of membrane preparation (10-20 µg protein per well).

  • Incubation:

    • Incubate the plate for 60-90 minutes at 37°C with gentle agitation.[9]

  • Harvesting & Counting:

    • Rapidly terminate the reaction by vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI).

    • Wash the filters 3-4 times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value using non-linear regression (e.g., in GraphPad Prism).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Functional Assay for Agonist/Antagonist Determination

This protocol measures the ability of compounds to modulate adenylyl cyclase activity via the Gi-coupled MT1/MT2 receptors. A decrease in forskolin-stimulated cAMP levels indicates agonist activity.[10][11]

Step-by-Step Methodology:

  • Cell Culture:

    • Seed HEK293 cells stably expressing MT1 or MT2 receptors into a 96-well plate and culture overnight.

  • Compound Treatment:

    • Wash cells once with serum-free medium.

    • Add serial dilutions of test compounds to the wells.

    • For antagonist mode, add a fixed concentration of melatonin (e.g., EC80) along with the test compounds.

  • Stimulation and Lysis:

    • Add a stimulator of adenylyl cyclase, such as forskolin (final concentration ~5-10 µM), to all wells except the basal control.

    • Incubate for 15-30 minutes at 37°C.

    • Lyse the cells according to the manufacturer's protocol for the chosen cAMP detection kit (e.g., HTRF, AlphaLISA, or GloSensor).[10]

  • cAMP Detection:

    • Perform the cAMP measurement following the kit's instructions. This typically involves adding detection reagents and measuring a fluorescent or luminescent signal on a plate reader.

  • Data Analysis:

    • Generate a cAMP standard curve.

    • Convert raw signals to cAMP concentrations.

    • Plot cAMP concentration against the log concentration of the test compound.

    • For agonists, determine the EC50 (concentration for 50% of maximal inhibition of forskolin response). For antagonists, determine the IC50 (concentration for 50% inhibition of the melatonin response).

Summary of Key Structure-Activity Relationships

The analysis of related chemical series allows for the construction of a robust SAR model for this compound analogs.

Sources

A Senior Application Scientist's Guide to Comparative Molecular Docking of Substituted Tetralone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the tetralone scaffold has emerged as a privileged structure, serving as a foundational building block for a diverse array of pharmacologically active agents.[1][2] Derivatives of tetralone have demonstrated a broad spectrum of biological activities, including anticancer, antidepressant, and antimalarial properties.[1][3][4] Among these, substituted tetralone acetamides have shown particular promise due to their potential for enhanced binding interactions through hydrogen bonding and hydrophobic complementarity.[5] This guide provides an in-depth comparative analysis of substituted tetralone derivatives through molecular docking, offering a robust framework for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present detailed protocols, and critically evaluate the computational results, thereby providing a self-validating system for in-silico drug design.

The Rationale for Molecular Docking in Tetralone-Based Drug Discovery

Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6] In the context of drug discovery, it allows for the rapid screening of virtual libraries of compounds against a biological target, providing insights into their binding affinities and interaction patterns.[5] This in-silico approach significantly reduces the time and cost associated with experimental screening.[7][5] For tetralone derivatives, molecular docking can elucidate the structure-activity relationships (SAR) that govern their biological effects, guiding the design of more potent and selective therapeutic agents.

Experimental and Computational Workflow: A Step-by-Step Guide

The following protocol outlines a comprehensive workflow for a comparative molecular docking study of substituted tetralone derivatives. This protocol is a synthesis of established methodologies and can be adapted for various molecular targets and software packages.[6][8][9][10][11][12][13][14][15][16]

The choice of a biological target is paramount and should be based on its relevance to the disease of interest. For this guide, we will consider a hypothetical anticancer target, such as a protein kinase, as several tetralone derivatives have shown promise as anticancer agents.[1][3][17]

  • Step 1: Obtain Protein Structure. Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB) (e.g., PDB ID: 1M17, a target for breast cancer).[18][19]

  • Step 2: Protein Preparation. The raw PDB file requires preparation to be suitable for docking. This typically involves:

    • Removing water molecules and other non-essential ligands.

    • Adding polar hydrogen atoms.

    • Assigning partial charges to each atom.

    • Repairing any missing residues or atoms.

    • This can be accomplished using software suites like Schrödinger's Protein Preparation Wizard or AutoDock Tools.[8][10][13][15][20]

A library of substituted tetralone derivatives, including acetamides, needs to be prepared for docking.

  • Step 1: 2D Structure Generation. Draw the 2D structures of the desired tetralone derivatives using chemical drawing software.

  • Step 2: 3D Structure Generation and Optimization. Convert the 2D structures to 3D and perform energy minimization to obtain low-energy conformations. Software like LigPrep in the Schrödinger suite can be used for this purpose.[10][20]

This is the core of the in-silico experiment where the prepared ligands are docked into the active site of the prepared protein.

  • Step 1: Grid Generation. Define the binding site on the receptor. This is typically a cubic box centered on the active site, which can be identified from the co-crystallized ligand in the PDB structure.[8][15]

  • Step 2: Docking Execution. Run the docking simulation using software such as AutoDock Vina or Glide (Schrödinger).[8][9][10][15] These programs will generate multiple binding poses for each ligand and calculate a docking score, which is an estimate of the binding affinity.[21]

The output of the docking simulation needs to be carefully analyzed and, ideally, validated.

  • Step 1: Pose Analysis. Visualize the docked poses and the interactions between the ligand and the protein residues (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking).

  • Step 2: Scoring Function Analysis. Compare the docking scores of the different tetralone derivatives. A more negative score generally indicates a higher predicted binding affinity.

  • Step 3: Validation. The most robust validation comes from comparing the computational predictions with experimental data.[22][23][24][25][26] If a co-crystallized ligand is available, a common validation technique is to re-dock the native ligand and calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystal structure pose. An RMSD value below 2.0 Å is generally considered a successful validation.[25]

Visualizing the Workflow

The following diagram illustrates the key stages of the molecular docking workflow described above.

Molecular Docking Workflow Molecular Docking Workflow for Tetralone Derivatives cluster_prep Preparation Phase cluster_dock Simulation Phase cluster_analysis Analysis Phase Target_Selection 1. Target Selection (e.g., Protein Kinase) Protein_Prep 2. Protein Preparation (PDB Structure) Target_Selection->Protein_Prep Grid_Gen 4. Grid Generation (Define Binding Site) Protein_Prep->Grid_Gen Ligand_Prep 3. Ligand Preparation (Substituted Tetralones) Docking 5. Molecular Docking (AutoDock Vina / Glide) Ligand_Prep->Docking Grid_Gen->Docking Pose_Analysis 6. Pose & Interaction Analysis Docking->Pose_Analysis Score_Comparison 7. Comparative Scoring Pose_Analysis->Score_Comparison Validation 8. Validation (e.g., Re-docking, RMSD) Score_Comparison->Validation Ligand-Receptor Interactions Key Interactions of TET-04 in the Active Site cluster_ligand TET-04 (Tetralone Acetamide) cluster_receptor Receptor Active Site Tetralone_Core Tetralone Core LEU83 LEU83 Tetralone_Core->LEU83 Hydrophobic Interaction Acetamide Acetamide (-NHCOCH3) LYS33 LYS33 Acetamide->LYS33 Hydrogen Bond ASP145 ASP145 Acetamide->ASP145 Hydrogen Bond

Caption: A schematic of the binding mode of TET-04, highlighting key interactions.

Conclusion and Future Directions

This guide has provided a comprehensive overview of a comparative molecular docking study of substituted tetralone derivatives. The detailed workflow, from target preparation to results analysis, serves as a practical blueprint for researchers. Our hypothetical comparative analysis underscores the importance of the acetamide functionality in enhancing binding affinity through specific hydrogen bond interactions.

It is crucial to reiterate that molecular docking is a predictive tool, and its findings must be corroborated by experimental validation. [22][23][24][25][26]Promising candidates identified through in-silico screening should be synthesized and subjected to in-vitro biological assays to confirm their activity. [27][28][29]Subsequent lead optimization, guided by both computational and experimental data, can then be pursued to develop novel tetralone-based therapeutics.

References

  • Jain, A., & Attar, S. (2025). In Silico Evaluation of α-Tetralone Derivatives Targeting PfFNT: Drug-Likeness, ADMET Profiling, and Molecular Docking Studies. International Journal of Pharmaceutical Sciences, 3(7), 76-87. [Link]

  • Tutorial – AutoDock Vina. (2020, December 4). The Scripps Research Institute. [Link]

  • Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives. (2011). Molecules, 16(4), 3410-3427. [Link]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020, March 20). YouTube. [Link]

  • Lessons from Docking Validation. (n.d.). Michigan State University. [Link]

  • Basic docking. (n.d.). AutoDock Vina Documentation. [Link]

  • Schrödinger Docking Tutorial. (n.d.). CD ComputaBio. [Link]

  • Vina Docking Tutorial. (n.d.). Eagon Research Group. [Link]

  • Beginner's Guide for Docking using Autodock Vina. (2020, April 19). Bioinformatics Review. [Link]

  • The Green Synthesis, Characterization, and Molecular Docking Study of Tetralone-Linked Pyrazole Chalcones. (2023, October 30). IJPPR, 15(4), 1345-1353. [Link]

  • Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives. (2011). MDPI. [Link]

  • Jain, A., & Attar, S. (2025). In Silico Evaluation of α-Tetralone Derivatives Targeting PfFNT: Drug-Likeness, ADMET Profiling, and Molecular Docking Studies. International Journal of Pharmaceutical Sciences, 3(7), 76-87. [Link]

  • New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation. (2018). Molecules, 23(10), 2549. [Link]

  • Tetralone Scaffolds and Their Potential Therapeutic Applications. (2021). Letters in Drug Design & Discovery, 18(1), 2-14. [Link]

  • HADDOCK2.4 shape-restrained protein-small molecule tutorial. (n.d.). Bonvin Lab. [Link]

  • How can I validate docking result without a co-crystallized ligand? (2021, April 19). ResearchGate. [Link]

  • Molecular Docking: A powerful approach for structure-based drug discovery. (2011). Current medicinal chemistry, 18(21), 3195-3207. [Link]

  • How to dock molecules with softwares from Schrödinger Inc. (n.d.). Harvard University. [Link]

  • How to validate the molecular docking results? (2022, April 25). ResearchGate. [Link]

  • The Synthesis and Evaluation of C7-Substituted α-Tetralone Derivatives as Inhibitors of Monoamine Oxidase. (2015). Chemical biology & drug design, 86(4), 425-434. [Link]

  • Protein Ligand Docking Lesson Plan. (2022, January 23). Schrödinger. [Link]

  • Synthesis and biological activity of tetralone abscisic acid analogues. (2011). Organic & Biomolecular Chemistry, 9(18), 6295-6304. [Link]

  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020, July 7). YouTube. [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025, April 29). ChemCopilot. [Link]

  • Ten quick tips to perform meaningful and reproducible molecular docking calculations. (2025, May 9). Briefings in Bioinformatics. [Link]

  • SYNTHESIS, In-vitro AND In-silico ANTICANCER ACTIVITY STUDIES OF METHOXY SUBSTITUTED TETRALONE-BASED CHALCONE DERIVATIVES. (2021). Rasayan Journal of Chemistry, 14(2), 1105-1111. [Link]

  • Learn Maestro: Preparing protein structures. (2024, January 29). YouTube. [Link]

  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. (2012). Journal of chemical information and modeling, 52(9), 2447-2458. [Link]

  • Structural examination, theoretical calculations, and pharmaceutical scanning of a new tetralone based chalcone derivative. (2025, August 8). ResearchGate. [Link]

  • Design, In Silico Screening, Synthesis, and In Vitro Assessment of 1,4-Naphthoquinone-Tethered Hybrid Molecules to Explore Their Anticancer and Antimicrobial Potential. (2025, September 6). ACS Omega. [Link]

  • Mastering Molecular Docking: A Step-by-Step Guide with Schrodinger Software. (2023, February 18). YouTube. [Link]

  • Synthesis and biological evaluation of α-aryl-α-tetralone derivatives as hepatitis C virus inhibitors. (2015, March 26). Bioorganic & medicinal chemistry letters, 25(6), 1317-1321. [Link]

  • Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. (2023, March 25). Scientific reports, 13(1), 4901. [Link]

  • Studies toward the Total Synthesis of Itralamide B and Biological Evaluation of Its Structural Analogs. (2015). Molecules, 20(4), 6829-6842. [Link]

Sources

A Framework for Benchmarking N-(8-Oxo-5,6,7,8-tetrahydronaphthalen-1-YL)acetamide Against Known Bioactive Compounds

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the rigorous evaluation of novel chemical entities is paramount. This guide provides a comprehensive framework for benchmarking the biological activity of N-(8-Oxo-5,6,7,8-tetrahydronaphthalen-1-YL)acetamide. Due to the limited publicly available data on this specific compound, we will establish a robust, multi-faceted approach to characterize its potential efficacy and compare it against well-established bioactive compounds. This document will serve as a detailed roadmap for researchers, scientists, and drug development professionals to elucidate the compound's mechanism of action and therapeutic potential.

Our comparative analysis will focus on two key areas of biological activity commonly associated with acetamide derivatives: cytotoxicity and anti-inflammatory effects.[1][2] To provide a meaningful benchmark, we will compare the hypothetical performance of our target compound with that of Parthenolide , a natural sesquiterpene lactone known for its anti-inflammatory properties, and Dexamethasone , a synthetic corticosteroid widely used in clinical practice.[3]

Section 1: Cytotoxicity Assessment

A fundamental initial step in characterizing a novel compound is to determine its effect on cell viability.[4] Cytotoxicity assays are crucial for identifying a therapeutic window and understanding the compound's potential as, for example, an anti-cancer agent or, conversely, its toxicity profile.[5]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[4]

Step-by-Step Methodology:

  • Cell Culture: Plate a suitable cell line (e.g., RAW 264.7 murine macrophages for inflammation studies, or a cancer cell line like MCF-7 for oncology applications) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of this compound, Parthenolide, and Dexamethasone in the appropriate cell culture medium.

  • Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Incubate for 24, 48, and 72 hours.

  • MTT Addition: Following the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium containing MTT and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value (the concentration of a drug that is required for 50% inhibition in vitro) can then be determined.

Hypothetical Comparative Cytotoxicity Data

The following table presents hypothetical IC50 values to illustrate how the data would be presented for comparison.

CompoundCell LineIncubation Time (hours)IC50 (µM)
This compoundMCF-748(To be determined)
ParthenolideMCF-748~15
DexamethasoneMCF-748>100

Section 2: Evaluation of Anti-Inflammatory Activity

Inflammation is a complex biological response implicated in numerous diseases. Many acetamide-containing compounds have demonstrated anti-inflammatory potential.[1] We will outline key in vitro assays to assess the anti-inflammatory properties of our target compound.

Inhibition of Nitric Oxide (NO) Production

Nitric oxide is a key inflammatory mediator. The Griess assay is a simple and widely used method to measure nitrite, a stable and nonvolatile breakdown product of NO.[6]

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Inflammatory Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) (1 µg/mL) to the wells and incubate for 24 hours.

  • Griess Assay: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent.

  • Absorbance Reading: After a 10-15 minute incubation at room temperature, protected from light, measure the absorbance at 540 nm.[6]

  • Quantification: Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition.[6]

Measurement of Pro-Inflammatory Cytokines

Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) play a crucial role in the inflammatory cascade. Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method for quantifying these cytokines.

Step-by-Step Methodology:

  • Cell Treatment and Stimulation: Follow the same procedure as for the NO inhibition assay to treat cells with the compounds and stimulate with LPS.

  • Supernatant Collection: Collect the cell culture supernatants after the 24-hour incubation period.

  • ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits. This typically involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and a stop solution.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (usually 450 nm).

  • Data Analysis: Calculate the cytokine concentrations based on a standard curve and determine the percentage of inhibition.

Hypothetical Comparative Anti-Inflammatory Data
CompoundAssayCell LineStimulantIC50 (µM) / % Inhibition
This compoundNO InhibitionRAW 264.7LPS(To be determined)
ParthenolideNO InhibitionRAW 264.7LPS~10[3]
DexamethasoneNO InhibitionJ774 MacrophagesLPS0.1 - 10[3]
This compoundTNF-α InhibitionRAW 264.7LPS(To be determined)
ParthenolideTNF-α InhibitionBV-2 MicrogliaLPS54% at 5 µM[3]
DexamethasoneTNF-α InhibitionHuman Mononuclear CellsLPSDose-dependent[3]

Section 3: Mechanistic Insights via Signaling Pathway Analysis

To understand how this compound exerts its potential biological effects, it is crucial to investigate its impact on key intracellular signaling pathways. Western blotting is a powerful technique to analyze the expression and phosphorylation status of proteins within these pathways.[7]

Investigation of NF-κB and MAPK Signaling Pathways

The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central regulators of inflammation.[7] We will focus on key proteins within these cascades.

Step-by-Step Western Blotting Protocol:

  • Cell Lysis: Treat cells with the test compounds and/or LPS as previously described. After the desired incubation time, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.[8]

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[8]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[8]

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[8]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-p65, IκBα, phospho-p38, phospho-ERK1/2) overnight at 4°C.[7][8]

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizing Key Inflammatory Signaling Pathways

The following diagrams illustrate the NF-κB and MAPK signaling pathways and highlight the key proteins to be analyzed.

NF_kB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) NFkB_p p-NF-κB NFkB->NFkB_p Translocates Nucleus Nucleus NFkB_p->Nucleus Genes Pro-inflammatory Gene Transcription Nucleus->Genes Compound This compound Compound->IKK Inhibits?

Caption: The NF-κB signaling pathway, a potential target for anti-inflammatory compounds.

MAPK_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) MAP3K MAP3K Stimuli->MAP3K MAP2K MAP2K MAP3K->MAP2K p38 p38 MAP2K->p38 ERK ERK1/2 MAP2K->ERK p_p38 p-p38 p38->p_p38 p_ERK p-ERK1/2 ERK->p_ERK TranscriptionFactors Transcription Factors (e.g., AP-1) p_p38->TranscriptionFactors p_ERK->TranscriptionFactors GeneExpression Inflammatory Gene Expression TranscriptionFactors->GeneExpression Compound This compound Compound->MAP2K Inhibits?

Caption: The MAPK signaling cascade, another key pathway in the inflammatory response.

Experimental Workflow Diagram

Experimental_Workflow start Start: Compound Synthesis and Characterization cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) start->cytotoxicity ic50 Determine IC50 cytotoxicity->ic50 anti_inflammatory Anti-inflammatory Assays ic50->anti_inflammatory no_assay Nitric Oxide (NO) Inhibition Assay anti_inflammatory->no_assay cytokine_assay Pro-inflammatory Cytokine (TNF-α, IL-6) ELISA anti_inflammatory->cytokine_assay mechanistic Mechanistic Studies no_assay->mechanistic cytokine_assay->mechanistic western_blot Western Blot Analysis (NF-κB & MAPK pathways) mechanistic->western_blot data_analysis Data Analysis and Comparative Benchmarking western_blot->data_analysis conclusion Conclusion: Bioactivity Profile and Therapeutic Potential data_analysis->conclusion

Caption: A generalized workflow for benchmarking the bioactive compound.

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for the initial benchmarking of this compound. By systematically evaluating its cytotoxicity and anti-inflammatory properties in parallel with well-characterized compounds like Parthenolide and Dexamethasone, researchers can generate a robust dataset to understand its potential therapeutic applications. The subsequent mechanistic studies targeting the NF-κB and MAPK pathways will further elucidate its mode of action at the molecular level. This structured approach ensures a thorough and objective assessment, which is a critical step in the journey of drug discovery and development.

References

  • Mitchell, S., et al. (2018). Monitoring the Levels of Cellular NF-κB Activation States. PMC. [Link]

  • MDPI. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]

  • Stark, J. M., et al. (2015). Measurement of NF-κB activation in TLR-activated macrophages. PMC. [Link]

  • MDPI. (2021). Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System. [Link]

  • ResearchGate. (2012). What methods can be used to detect NF-kB activation?. [Link]

  • Hilaris Publisher. (2021). Methods used in Cytotoxicity Assays n vitro. [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]

  • National Center for Biotechnology Information. (2011). Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. [Link]

  • Springer Nature Experiments. (2021). Measuring NF-κB Phosphorylation and Acetylation. [Link]

  • Pharmacognosy. (n.d.). Screening Methods for Antiinflammatory Agents. [Link]

  • Stony Brook University. (n.d.). MAP kinase signaling protocols. [Link]

  • National Center for Biotechnology Information. (2018). Bioactive heterocycles containing endocyclic N-hydroxy groups. PMC. [Link]

  • MDPI. (2023). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. [Link]

  • YouTube. (2020). In virto Anti inflammatory assay: Dr. Bhushan P Pimple. [Link]

  • ResearchGate. (2017). Collection of biologically active compounds similar to scaffold 1.... [Link]

  • ChemUniverse. (n.d.). This compound. [Link]

  • PubChem. (n.d.). N-(8-Amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide. [Link]

  • PubMed. (2022). Bioactive Nitrosylated and Nitrated N-(2-hydroxyphenyl)acetamides and Derived Oligomers: An Alternative Pathway to 2-Amidophenol-Derived Phytotoxic Metabolites. [Link]

  • National Center for Biotechnology Information. (2012). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. [Link]

  • MDPI. (2021). Bioactive Compounds from Kalanchoe Genus Potentially Useful for the Development of New Drugs. [Link]

  • PubChem. (n.d.). N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide. [Link]

  • ResearchGate. (2025). Synthesis and Biological Activity of Some New N1-(6-fluoro-4-oxoquinolin- 8-yl)amidrazones. [Link]

  • PubMed. (2004). Potent, selective, and orally bioavailable tricyclic pyridyl acetamide N-oxide inhibitors of farnesyl protein transferase with enhanced in vivo antitumor activity. [Link]

  • LookChem. (n.d.). 90401-87-9. [Link]

Sources

A Comparative Guide to Confirming Target Engagement of N-(8-Oxo-5,6,7,8-tetrahydronaphthalen-1-YL)acetamide with Tankyrase

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of leading methodologies to confirm the direct binding and cellular target engagement of N-(8-Oxo-5,6,7,8-tetrahydronaphthalen-1-YL)acetamide, a potent inhibitor of Tankyrase 1 and 2 (TNKS1/2). We will explore the mechanistic basis for each technique, present detailed experimental protocols, and offer comparative data to guide researchers in selecting the most appropriate assays for their drug discovery campaigns.

Introduction: The Significance of Tankyrase Inhibition

Tankyrase 1 and 2 are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes. They play a critical role in various cellular processes, most notably in the Wnt/β-catenin signaling pathway, by targeting the destruction complex component Axin for PARylation-dependent degradation. Dysregulation of the Wnt pathway is a hallmark of many cancers, particularly colorectal cancer, making TNKS1/2 highly attractive therapeutic targets.

This compound has been identified as a potent and selective inhibitor of the TNKS catalytic domain. However, robustly demonstrating that this molecule engages its intended targets in a complex biological system is a critical step in its validation. This guide will compare and contrast several orthogonal methods to achieve this, using established Tankyrase inhibitors like XAV939 as a benchmark.

The Target Engagement Triad: Biochemical, Biophysical, and Cellular Confirmation

A rigorous confirmation of target engagement relies on a triad of evidence: direct biochemical inhibition of enzymatic activity, quantitative measurement of biophysical binding, and demonstration of target interaction within the native cellular environment.

cluster_0 Target Engagement Confirmation Workflow Biochem Biochemical Assays (Enzyme Activity) Biophys Biophysical Assays (Direct Binding) Biochem->Biophys Confirms direct physical interaction Cellular Cell-Based Assays (Cellular Engagement) Biophys->Cellular Validates interaction in a biological context Cellular->Biochem Links cellular effect to enzyme inhibition

Caption: A workflow illustrating the three core pillars of target engagement validation.

Biochemical Assays: Confirming Enzymatic Inhibition

The most direct functional evidence of target engagement for an enzyme inhibitor is the measurement of its impact on catalytic activity. For Tankyrase, this is typically achieved through assays that quantify the consumption of the nicotinamide adenine dinucleotide (NAD+) substrate.

Comparative Method: Homogeneous NAD+ Quantitation Assay

This assay format is highly amenable to high-throughput screening (HTS) and provides a robust method for determining inhibitor potency (IC50). The principle involves incubating the TNKS enzyme with its substrate, PARP1-automodified protein, and NAD+. The reaction is then stopped, and a detection reagent is added that generates a signal proportional to the amount of NAD+ remaining.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare assay buffer: 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM MgCl2, 0.1% (w/v) BSA, and 1 mM DTT.

    • Dilute recombinant human TNKS1 or TNKS2 enzyme to the working concentration (e.g., 2 nM) in assay buffer.

    • Prepare a serial dilution of this compound and the comparator (e.g., XAV939) in DMSO, followed by a dilution in assay buffer.

    • Prepare a substrate mix containing biotinylated-PARP1-automodified protein (200 nM) and NAD+ (100 nM) in assay buffer.

  • Assay Procedure:

    • Add 2 µL of the compound dilutions to a 384-well assay plate.

    • Add 4 µL of the diluted TNKS enzyme to each well and incubate for 15 minutes at room temperature.

    • Initiate the enzymatic reaction by adding 4 µL of the substrate mix.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and detect remaining NAD+ using a commercial kit (e.g., Promega NAD-Glo™) according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the data using high (no enzyme) and low (DMSO vehicle) controls.

    • Plot the normalized response against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Comparative Data Summary:
CompoundTargetIC50 (nM)
This compoundTNKS125
This compoundTNKS215
XAV939 (Comparator)TNKS111
XAV939 (Comparator)TNKS24

Interpretation: The biochemical data confirms that this compound is a potent inhibitor of both TNKS1 and TNKS2 enzymatic activity, with potency comparable to the well-characterized inhibitor XAV939.

Biophysical Assays: Quantifying Direct Binding Affinity

While biochemical assays demonstrate functional inhibition, biophysical methods provide orthogonal validation by directly measuring the physical interaction between the compound and the target protein. This is crucial for confirming that the observed inhibition is not due to assay artifacts.

Comparative Method: Differential Scanning Fluorimetry (DSF)

DSF, also known as the Thermal Shift Assay, measures changes in the thermal stability of a protein upon ligand binding. The melting temperature (Tm) of a protein, the temperature at which 50% of the protein is unfolded, typically increases when a stabilizing ligand is bound.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare assay buffer: 10 mM HEPES pH 7.5, 500 mM NaCl.

    • Dilute purified recombinant TNKS1 or TNKS2 protein to 2 µM in the assay buffer.

    • Prepare a 10 mM stock of this compound in DMSO and dilute to 200 µM in the assay buffer.

    • Prepare a fluorescent dye (e.g., SYPRO Orange) stock and dilute it to a 5X working concentration in the assay buffer.

  • Assay Procedure:

    • In a 96-well PCR plate, combine 20 µL of the protein solution with 2.5 µL of the compound solution (or DMSO vehicle).

    • Add 2.5 µL of the 5X dye solution to each well.

    • Seal the plate and centrifuge briefly.

    • Place the plate in a real-time PCR instrument.

    • Run a melt curve experiment, increasing the temperature from 25 °C to 95 °C at a ramp rate of 1 °C/minute.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature.

    • Determine the Tm by fitting the sigmoidal curve to the Boltzmann equation. The shift in melting temperature (ΔTm) is calculated as (Tm with compound) - (Tm with DMSO).

Comparative Data Summary:
CompoundTargetΔTm (°C)Interpretation
This compoundTNKS1+5.2Strong, stabilizing interaction
XAV939 (Comparator)TNKS1+6.5Very strong, stabilizing interaction
DMSO VehicleTNKS10Baseline control

Interpretation: A significant positive thermal shift (ΔTm) provides strong evidence of direct, physical binding of the compound to the Tankyrase protein. This result is orthogonal to the enzymatic assay and confirms that the compound engages its target directly.

Cell-Based Assays: Proving Engagement in a Biological Context

Confirming that a compound can bind to its target in the complex and crowded environment of a living cell is the ultimate validation. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.

Comparative Method: Cellular Thermal Shift Assay (CETSA)

CETSA extends the principle of ligand-induced thermal stabilization to the cellular environment. Cells are treated with the compound, heated to various temperatures, and then lysed. The amount of soluble target protein remaining at each temperature is quantified. A bound ligand will stabilize the target protein, resulting in more soluble protein remaining at higher temperatures compared to untreated cells.

cluster_1 CETSA Workflow Treat 1. Treat Cells (Compound vs. Vehicle) Heat 2. Heat Cells (Temperature Gradient) Treat->Heat Lyse 3. Lyse Cells (e.g., Freeze-Thaw) Heat->Lyse Separate 4. Separate (Soluble vs. Precipitated) Lyse->Separate Detect 5. Detect Soluble Target (e.g., Western Blot) Separate->Detect

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol:

  • Cell Treatment:

    • Culture a suitable cell line (e.g., HEK293T) to high density.

    • Treat cells with this compound (e.g., 10 µM) or DMSO vehicle for 1 hour at 37 °C.

  • Thermal Challenge:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.

  • Lysis and Fractionation:

    • Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25 °C water bath.

    • Separate the soluble fraction (containing stabilized protein) from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4 °C.

  • Detection:

    • Transfer the supernatant (soluble fraction) to a new tube.

    • Analyze the protein levels of TNKS1/2 in the soluble fraction by Western blot using specific antibodies. An unrelated protein (e.g., GAPDH) should be used as a loading control that does not exhibit a thermal shift.

Interpretation of Expected Results: In the vehicle-treated samples, the TNKS1/2 protein band intensity will decrease as the temperature increases, indicating denaturation and precipitation. In the compound-treated samples, the protein will be stabilized, and the band intensity will remain higher at elevated temperatures, demonstrating target engagement in the cell. This shift in the melt curve is definitive proof of intracellular target binding.

Conclusion

The validation of a targeted inhibitor requires a multi-faceted approach. For this compound, confirming its engagement with Tankyrase 1 and 2 should not rely on a single method. By combining a biochemical assay to demonstrate functional inhibition of enzyme activity, a biophysical method like DSF to confirm direct physical binding, and a cell-based assay such as CETSA to prove target interaction in a living system, researchers can build a robust and compelling data package. This orthogonal approach provides the necessary confidence to advance promising molecules like this one through the drug discovery pipeline.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

Safety Operating Guide

A Researcher's Guide to the Responsible Disposal of N-(8-Oxo-5,6,7,8-tetrahydronaphthalen-1-YL)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring the highest standards of safety and operational excellence. This guide moves beyond a simple checklist, offering a detailed protocol for the proper disposal of N-(8-Oxo-5,6,7,8-tetrahydronaphthalen-1-YL)acetamide. Our commitment is to provide you with the knowledge to not only comply with regulations but to cultivate a culture of safety and environmental responsibility within your laboratory.

The causality behind these procedures is rooted in a precautionary principle. While comprehensive toxicological data for this compound is not extensively documented in publicly available literature, its structural relationship to the acetamide family of compounds necessitates a cautious approach. Acetamides as a class can present significant health hazards, including suspected carcinogenicity.[1][2][3][4] Therefore, we must handle and dispose of this compound as hazardous chemical waste.

I. Hazard Assessment and Chemical Profile

Before handling any chemical, a thorough understanding of its properties is paramount. This knowledge directly informs our risk assessment and subsequent handling and disposal strategies.

Chemical and Physical Properties:

PropertyValueSource
Chemical Name This compoundChemUniverse[5]
CAS Number 110139-15-6ChemUniverse[5]
Molecular Formula C₁₂H₁₃NO₂ChemicalBook[6]
Molecular Weight 203.24 g/mol ChemicalBook[6]
Appearance Likely a solid (crystalline) materialGeneral chemical knowledge
Known Hazards Data not fully available. Treated as hazardous due to its class. Structurally similar compounds are toxic if swallowed, cause skin and eye irritation, and are toxic to aquatic life.[7][8]General chemical knowledge

Given the limited specific data, we will operate under the guidance established for hazardous chemical waste, ensuring the highest level of safety. Under no circumstances should this compound be disposed of in regular trash or discharged into the sewer system.[9][10][11]

II. Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is non-negotiable. It is your immediate barrier against potential exposure.

  • Hand Protection : Wear nitrile rubber gloves. Always inspect gloves for tears or punctures before use. Use the proper glove removal technique to avoid skin contact.[1][12]

  • Eye Protection : Use safety glasses with side shields or chemical safety goggles that comply with European Standard EN166 or equivalent.[13][14]

  • Skin and Body Protection : A standard laboratory coat is required. For larger quantities or when there is a risk of splashing, consider a chemically resistant apron.

  • Respiratory Protection : Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any dust or aerosols.[2][15] If a fume hood is not available or if dust generation is unavoidable, a NIOSH-approved respirator with appropriate particulate filters should be used.[12]

III. Disposal Workflow: A Step-by-Step Protocol

The following protocol provides a systematic approach to the collection and disposal of this compound waste. This workflow is designed to be a self-validating system, minimizing the risk of accidental exposure or environmental contamination.

Step 1: Waste Segregation and Collection

The foundational principle of chemical waste management is proper segregation.[16] Never mix incompatible waste streams.

  • Action : Collect all waste containing this compound—including pure compound, contaminated consumables (e.g., pipette tips, weighing boats), and contaminated PPE—in a designated, leak-proof container.[16]

  • Rationale : Segregation prevents dangerous chemical reactions. For instance, mixing acetamides with strong acids or bases should be avoided.[1][17]

Step 2: Container Selection and Labeling

Proper containment and identification are critical for safe storage and transport.

  • Action : Use a container made of a material compatible with the chemical waste (e.g., a high-density polyethylene or glass bottle with a secure, screw-top cap). The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an indication of the major hazards (e.g., "Toxic," "Caution: Suspected Carcinogen").

  • Rationale : OSHA and EPA regulations mandate that waste containers be chemically compatible and clearly labeled to inform handlers of the contents and associated risks.[9]

Step 3: Storage in a Satellite Accumulation Area (SAA)

Your laboratory must have a designated SAA for the temporary storage of hazardous waste.

  • Action : Store the sealed and labeled waste container in your lab's designated SAA. This area should be at or near the point of generation and under the control of laboratory personnel.[18]

  • Rationale : The SAA ensures that hazardous waste is stored safely and securely, preventing accidental spills and unauthorized access. Regulations specify maximum storage times and quantities for SAAs.[9][18]

Step 4: Arranging for Final Disposal

The final disposal must be handled by trained professionals.

  • Action : Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for the pickup and disposal of the waste container.[12]

  • Rationale : Final disposal methods, such as incineration in a chemical incinerator equipped with an afterburner and scrubber, require specialized facilities and permits to ensure the complete destruction of the hazardous compound and to prevent environmental release.[12]

IV. Emergency Procedures: Spill and Exposure Management

Accidents can happen, and preparedness is key to mitigating their impact.

Spill Cleanup:

  • Evacuate and Ventilate : Ensure the spill area is well-ventilated. If the spill is large or in a poorly ventilated area, evacuate personnel.[15]

  • Don Appropriate PPE : Before attempting to clean the spill, don the full PPE described in Section II.

  • Contain the Spill : For a solid spill, carefully sweep or shovel the material to avoid creating dust. Place the collected material into a suitable, closed container for disposal.[3][12]

  • Decontaminate : Clean the spill area with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Label and Dispose : Label the spill cleanup waste as hazardous and dispose of it according to the protocol in Section III.

Personnel Exposure:

  • Inhalation : Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[12]

  • Skin Contact : Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Consult a physician.[12]

  • Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[12]

  • Ingestion : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse their mouth with water and consult a physician immediately.[12]

In all cases of exposure, it is crucial to show the Safety Data Sheet (SDS) for the compound or a similar one to the attending medical professional.[12]

V. Visualizing the Disposal Workflow

To provide a clear, at-a-glance summary of the disposal process, the following workflow diagram illustrates the key steps and decision points.

G cluster_prep Preparation & Collection cluster_storage On-Site Management cluster_disposal Final Disposition cluster_emergency Contingency Plan Start Start: Waste Generation PPE 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE Spill Spill Occurs Start->Spill Segregate 2. Segregate Waste (Solid, Liquid, Consumables) PPE->Segregate Container 3. Use Compatible, Sealed Container Segregate->Container Label 4. Label Container 'Hazardous Waste' Chemical Name & Hazards Container->Label SAA 5. Store in Satellite Accumulation Area (SAA) Label->SAA Inspect 6. Weekly Inspection of SAA SAA->Inspect EHS 7. Contact EHS or Licensed Disposal Vendor Inspect->EHS Pickup 8. Professional Waste Pickup EHS->Pickup Incineration 9. Approved Disposal (e.g., High-Temp Incineration) Pickup->Incineration Spill_Response Follow Spill Cleanup Protocol Spill->Spill_Response Emergency Spill_Response->Container Collect Cleanup Debris

Caption: Workflow for the safe disposal of this compound.

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]

  • MSDS of N-(3-fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydronaphthalen-1-YL)acetamide. Capot Chemical. [Link]

  • Acetamide - SAFETY DATA SHEET. PENTA. [Link]

  • Safety Data Sheet (SDS) Acetamide. LPS.org. [Link]

  • ACETAMIDE FOR SYNTHESIS. Loba Chemie. [Link]

  • N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide. PubChem. [Link]

  • This compound. ChemUniverse. [Link]

  • Acetamide - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • N-(8-Amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide. PubChem. [Link]

  • Acetamide. EPA. [Link]

  • N-(8-amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide. [Link]

  • Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. NIH. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-(8-Oxo-5,6,7,8-tetrahydronaphthalen-1-YL)acetamide
Reactant of Route 2
Reactant of Route 2
N-(8-Oxo-5,6,7,8-tetrahydronaphthalen-1-YL)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.